Bis(hexylene glycolato)diboron
Description
The exact mass of the compound Bis(hexyleneglycolato)diboron is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4,4,6-trimethyl-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24B2O4/c1-9-7-11(3,4)17-13(15-9)14-16-10(2)8-12(5,6)18-14/h9-10H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBSWKNVDRJVHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)B2OC(CC(O2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370396 | |
| Record name | Bis(hexylene glycolato)diboron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230299-21-5 | |
| Record name | Bis(hexylene glycolato)diboron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(hexylene Glycolato)diboron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(hexylene glycolato)diboron for Researchers, Scientists, and Drug Development Professionals
Introduction: Bis(hexylene glycolato)diboron, also known as 4,4,4',4',6,6'-hexamethyl-2,2'-bi(1,3,2-dioxaborinane), is a versatile and stable organoboron compound that has emerged as a crucial reagent in modern organic synthesis. Its utility spans from the creation of complex organic molecules to the development of advanced materials and pharmaceuticals.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in drug discovery and development.
Core Chemical and Physical Properties
This compound is a white crystalline powder that is appreciated by researchers for its stability and ease of handling, which contributes to efficient laboratory workflows.[1] Unlike some other diboron compounds, it is relatively stable in the presence of air and moisture, simplifying its storage and use.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 230299-21-5 | |
| Molecular Formula | C₁₂H₂₄B₂O₄ | |
| Molecular Weight | 253.94 g/mol | |
| Appearance | White crystalline powder | [1] |
| Melting Point | 98-102 °C | |
| Boiling Point | 242-249 °C | [1] |
| Density | 1.000 g/cm³ | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃) | δ (ppm): 1.21 (d, J = 7 Hz, 6H), 1.28 (s, 12H), 1.47 (dd, J = 12, 14 Hz, 2H), 1.70 (dd, J = 14, 3 Hz, 2H), 4.14 (dm, 2H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 23.1, 28.3, 31.2, 46.2, 64.1, 70.3 |
| Mass Spectrometry (Predicted) | [M+H]⁺: 255.19335, [M+Na]⁺: 277.17529 |
Experimental Protocols
Synthesis of this compound
General Procedure (Adapted from Bis(pinacolato)diboron synthesis):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with tetrakis(dimethylamino)diboron and an anhydrous solvent (e.g., toluene).
-
Addition of Diol: A solution of hexylene glycol (2-methyl-2,4-pentanediol) in the same anhydrous solvent is added dropwise to the stirred solution of tetrakis(dimethylamino)diboron.
-
Reaction and Workup: The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion. The reaction is monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure this compound.
Iridium-Catalyzed C-H Borylation of Arenes
This compound is a key reagent for the iridium-catalyzed C-H borylation of arenes, a powerful method for the direct functionalization of C-H bonds to form valuable aryl boronate esters.
Experimental Protocol:
-
Catalyst Preparation: In a glovebox, a solution of the iridium precursor (e.g., [Ir(COD)OMe]₂) and a ligand (e.g., di-tert-butyl bipyridine) in an anhydrous solvent (e.g., cyclohexane) is prepared.
-
Reaction Mixture: To a reaction vessel are added the arene substrate, this compound, and the prepared catalyst solution.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated period (e.g., 12-24 hours).
-
Workup and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired aryl boronate ester.
Applications in Drug Discovery and Development
The unique reactivity of this compound makes it a valuable tool in drug discovery, particularly for the synthesis of novel drug candidates and for the late-stage functionalization of existing drug molecules to explore structure-activity relationships (SAR).[1]
Synthesis of Kinase and Protease Inhibitors
Boron-containing compounds have shown significant potential as inhibitors of various enzymes, including kinases and proteases, which are important targets in cancer and other diseases. The synthesis of such inhibitors often relies on the formation of carbon-boron bonds, a reaction facilitated by reagents like this compound. For instance, the pyrimidine scaffold is a common core in many kinase inhibitors, and C-H borylation can be employed to introduce boronate ester groups that can be further elaborated.
Late-Stage Functionalization in Drug Discovery
A significant challenge in drug development is the efficient synthesis of analogues of a lead compound to optimize its pharmacological properties. C-H borylation using this compound offers a powerful strategy for late-stage functionalization, allowing for the direct modification of complex drug molecules at positions that would be difficult to access through traditional synthetic methods. High-throughput experimentation (HTE) platforms are often utilized to rapidly screen various reaction conditions for the C-H borylation of drug molecules.
Caption: Workflow for late-stage functionalization of drug candidates using C-H borylation.
Boron Neutron Capture Therapy (BNCT)
Boron-containing compounds are also being investigated for their potential in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. The principle of BNCT relies on the selective accumulation of boron-10 isotopes in tumor cells. When irradiated with a neutron beam, the boron-10 atoms capture neutrons and undergo a nuclear reaction that releases high-energy alpha particles, leading to localized cell death. The synthesis of boron-rich molecules for BNCT often involves the use of diboron reagents.
Caption: Simplified mechanism of Boron Neutron Capture Therapy (BNCT).
Conclusion
This compound is a powerful and versatile reagent with significant applications in organic synthesis and drug discovery. Its stability, ease of handling, and reactivity in key transformations like C-H borylation make it an invaluable tool for researchers and scientists. As the demand for more efficient and selective synthetic methods continues to grow, the importance of this compound in both academic and industrial research is poised to increase. The ability to facilitate the late-stage functionalization of complex molecules opens up new avenues for the development of novel therapeutics and advanced materials.
References
Synthesis of Bis(hexylene glycolato)diboron: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of bis(hexylene glycolato)diboron, a key reagent in modern organic chemistry. The document details a robust and environmentally friendly synthetic protocol, presents key data in a clear, tabular format, and includes visualizations to aid in the understanding of the reaction workflow. This guide is intended for laboratory professionals engaged in chemical synthesis and drug development.
Introduction
This compound, also known as 4,4,4',4',6,6'-hexamethyl-2,2'-bi-1,3,2-dioxaborinane, is a versatile diboron compound widely employed in organic synthesis. Its applications include the preparation of aryl boronate esters through metal-catalyzed C-H borylation, chemoselective carbon-carbon bond formation, and regioselective arylboration of alkenes. The stability and ease of handling of this reagent make it a valuable tool in the synthesis of complex organic molecules.
Synthetic Pathway
The synthesis of this compound can be efficiently achieved through the reaction of tetrahydroxydiboron with hexylene glycol (2-methyl-2,4-pentanediol). A general and green method involves an initial acid-catalyzed reaction of tetrahydroxydiboron with an orthoformate to generate a tetraalkoxydiboron intermediate, which then reacts with the diol to yield the desired product. This approach is characterized by its mild reaction conditions and high yields.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section details the experimental procedure for the synthesis of this compound, adapted from a general method for the preparation of diboron diolates from tetrahydroxydiboron.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Tetrahydroxydiboron (B₂ (OH)₄) | ≥95% | Commercially Available |
| Trimethyl orthoformate (CH(OCH₃)₃) | ≥98% | Commercially Available |
| Acetyl chloride (CH₃COCl) | Reagent Grade | Commercially Available |
| Hexylene glycol (2-methyl-2,4-pentanediol) | ≥99% | Commercially Available |
| Anhydrous solvent (e.g., THF or Dichloromethane) | Anhydrous | Commercially Available |
Procedure
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with tetrahydroxydiboron (1.0 eq).
-
Formation of Tetramethoxydiboron: Anhydrous solvent and trimethyl orthoformate (4.0 eq) are added to the flask. The suspension is stirred under an inert atmosphere (e.g., nitrogen or argon). A catalytic amount of acetyl chloride (e.g., 1 drop) is added. The mixture is stirred at room temperature until the solid tetrahydroxydiboron is consumed and a homogeneous solution is formed.
-
Reaction with Hexylene Glycol: Hexylene glycol (2.0 eq) is added to the reaction mixture. The solution is stirred at room temperature for a specified period (typically overnight) to ensure complete reaction.
-
Work-up and Purification: The volatile components (solvent, excess trimethyl orthoformate, methanol, and methyl formate) are removed under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or crystallization to yield pure this compound as a white solid.
Caption: A generalized workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄B₂O₄ | [2] |
| Molecular Weight | 253.94 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 98-102 °C | |
| Purity (by GC) | >98.0% | [3] |
Spectroscopic Data (Predicted)
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~4.0-4.5 | m | 2H | -CH-O- |
| ~1.5-2.0 | m | 4H | -CH₂- | |
| ~1.2-1.4 | s | 18H | -CH₃ | |
| ¹³C NMR | ~80-85 | - | - | -C(CH₃)₂-O- |
| ~70-75 | - | - | -CH-O- | |
| ~45-50 | - | - | -CH₂- | |
| ~25-30 | - | - | -CH₃ | |
| ¹¹B NMR | ~30-32 | br s | - | B-O |
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound may cause skin and eye irritation. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
The synthesis of this compound via the reaction of tetrahydroxydiboron with hexylene glycol offers a straightforward and efficient route to this valuable synthetic reagent. The mild conditions and potential for high yields make this method attractive for laboratory-scale synthesis. This guide provides the necessary information for researchers to successfully prepare and utilize this compound in their synthetic endeavors.
References
An In-depth Technical Guide to Bis(hexylene glycolato)diboron: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(hexylene glycolato)diboron is a key organoboron compound that has emerged as a valuable reagent in modern organic synthesis. Esteemed for its stability and ease of handling, it serves as a crucial precursor for the formation of carbon-boron bonds, which are fundamental in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the fundamental properties of this compound, its synthesis, and its significant applications, particularly in the realm of iridium-catalyzed C-H borylation reactions. The information presented herein is intended to support researchers, scientists, and professionals in drug development in leveraging the full potential of this versatile reagent.
Core Properties
This compound is a white crystalline powder at room temperature.[1] It is known for its stability under normal conditions and is insoluble in water.[1]
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₂₄B₂O₄ | [2] |
| Molecular Weight | 253.94 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 98 - 102 °C | [1][3][4] |
| Boiling Point | 242.8 ± 7.0 °C (Predicted) | [5] |
| Density | 0.97 ± 0.1 g/cm³ (Predicted) | |
| CAS Number | 230299-21-5 | [2] |
| IUPAC Name | 4,4,6-trimethyl-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane | [2] |
| Solubility | Insoluble in water. While specific quantitative data is limited, it is generally soluble in common organic solvents. |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound. Below are the key spectroscopic data available.
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (200 MHz, CDCl₃) | δ: 1.21 (d, J = 7 Hz, 6H), 1.28 (s, 12H), 1.47 (dd, J = 12, 14 Hz, 2H), 1.70 (dd, J = 14, 3 Hz, 2H), 4.14 (dm, 2H) ppm | [5] |
| ¹³C NMR (50 MHz, CDCl₃) | δ: 23.1, 28.3, 31.2, 46.2, 64.1, 70.3 ppm | [5] |
| ¹¹B NMR | Specific data for this compound is not readily available. For the related compound, bis(pinacolato)diboron, the ¹¹B NMR chemical shift is reported as δ 30.61 ppm (in toluene, with BF₃·Et₂O as an external reference). | [6] |
| Infrared (IR) | Specific spectral data for this compound is not readily available. For the related compound, bis(pinacolato)diboron, characteristic IR (KBr) peaks are observed at (cm⁻¹): 2978, 2930, 1372, 1289, 1189, 1177, 1127, 960, 850, 744, 660, 547. | [6] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of tetrakis(dimethylamino)diboron with 2-methyl-2,4-pentanediol (hexylene glycol).
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is based on a general procedure for the synthesis of bis(diolato)diboron compounds.
Materials:
-
2-Methyl-2,4-pentanediol (101.6 mmol, 22.0 g)
-
Tetrakis(dimethylamino)diboron (50 mmol, 9.9 g)
-
Toluene (40 mL)
-
Petroleum ether (boiling point 80-100 °C)
Procedure:
-
Dissolve 2-methyl-2,4-pentanediol in toluene in a reaction flask.
-
Add tetrakis(dimethylamino)diboron to the solution.
-
Stir the reaction mixture at room temperature.
-
Increase the temperature to 100 °C over 10 minutes. The evolution of dimethylamine gas should commence after approximately 5 minutes.
-
Maintain the reaction temperature at 100 °C for 60 minutes. The release of dimethylamine is typically complete within 30 minutes.
-
After the reaction is complete, remove the toluene by distillation under reduced pressure to yield the solid product.
-
Recrystallize the solid product from a solvent mixture of toluene and petroleum ether (1:9 v/v) to obtain colorless solid this compound.[5]
Applications in Organic Synthesis
This compound is a versatile reagent with applications in various areas of organic synthesis and materials science.[7]
Iridium-Catalyzed C-H Borylation of Arenes
A primary application of this compound is in the iridium-catalyzed direct C-H borylation of aromatic compounds to furnish valuable arylboronate esters.[8] These esters are key intermediates in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Caption: Iridium-catalyzed C-H borylation of an arene.
Caption: Experimental workflow for C-H borylation.
Other Applications
Beyond C-H borylation, this compound is utilized in:
-
Chemoselective Synthesis: In the nickel-catalyzed synthesis of C-C coupling products from primary and secondary alkyl halides.[8]
-
Arylboration of Alkenes: In the nickel-catalyzed regioselective arylboration of terminal nonactivated alkenes to produce alkyl boranes.[8]
-
Materials Science: For the development of advanced materials, including polymers and coatings, where the boron content enhances thermal and mechanical properties.[7]
-
Pharmaceutical Development: In the synthesis of boron-containing compounds with potential biological activity, contributing to the discovery of new therapeutic agents.[7]
Safety and Handling
This compound requires careful handling in a laboratory setting.
Hazard Identification
| Hazard | GHS Classification | Precautionary Statements | Reference(s) |
| Skin Irritation | Category 2 (H315: Causes skin irritation) | P264, P280, P302+P352, P332+P313, P362+P364 | [2][9] |
| Eye Irritation | Category 2 (H319: Causes serious eye irritation) | P280, P305+P351+P338, P337+P313 | [2][9] |
| Respiratory Irritation | May cause respiratory irritation (H335) | P261, P271, P304+P340, P319 | [2][10] |
Recommended Handling Procedures
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
-
Avoid breathing dust. Use a dust mask if necessary.[10]
-
Store in a cool, dry place under an inert atmosphere, away from moisture.[9]
-
Wash hands thoroughly after handling.[9]
Conclusion
This compound is a robust and versatile reagent with significant utility in organic synthesis and materials science. Its stability and effectiveness in iridium-catalyzed C-H borylation reactions make it an invaluable tool for the construction of complex molecular architectures. This guide provides essential information for researchers and professionals to safely and effectively utilize this compound in their work. Further research into its properties and applications is encouraged to continue expanding the boundaries of chemical synthesis.
References
- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Iridium-catalyzed borylation of benzene with diboron. Theoretical elucidation of catalytic cycle including unusual iridium(v) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 5. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]
- 7. Boron NMR [chem.ch.huji.ac.il]
- 8. chembk.com [chembk.com]
- 9. specau.com.au [specau.com.au]
- 10. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
The Genesis of a Synthetic Powerhouse: An In-depth Technical Guide to the Discovery and History of Diboron Reagents
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fascinating discovery and historical development of diboron reagents, compounds that have revolutionized modern organic synthesis. From their early, challenging syntheses to their current status as indispensable tools in carbon-carbon and carbon-heteroatom bond formation, we trace the key milestones and scientific minds that have shaped this vibrant field of chemistry. This document provides a comprehensive overview, including detailed experimental protocols for the synthesis and application of key diboron reagents, quantitative data to guide reaction optimization, and visual representations of reaction mechanisms and workflows to facilitate a deeper understanding.
Early Explorations and the Dawn of Diboron Chemistry
The story of diboron compounds begins long before their widespread application in organic synthesis. The earliest investigations into boron hydrides were fraught with challenges due to the extreme reactivity and instability of these molecules.
One of the foundational figures in this field was the German chemist Alfred Stock . From 1912 to 1936, Stock's pioneering work led to the development of methods for the synthesis and handling of various boron hydrides, including diborane (B₂H₆). His meticulous research laid the groundwork for understanding the unique bonding in these electron-deficient molecules. While diborane itself is not a diboron(4) reagent, its study was crucial for the development of boron chemistry as a whole.
The first true diboron(4) compound, diboron tetrachloride (B₂Cl₄) , was synthesized in 1925. This highly reactive and unstable compound remained a curiosity for many years, with its chemistry being difficult to explore due to its sensitivity to air and moisture. The synthesis of other tetrahalodiboranes, such as B₂Br₄ and B₂I₄, followed, but these compounds also proved to be challenging to handle.
A significant breakthrough in the accessibility of stable diboron compounds came in the 1960s with the synthesis of tetrakis(dimethylamino)diboron (B₂(NMe₂)₄) . This compound was far more stable than its tetrahalide counterparts, opening the door for the systematic investigation of diboron(4) chemistry and providing a key precursor for the synthesis of other, more versatile diboron reagents.
The Rise of Modern Diboron Reagents
The latter half of the 20th century witnessed the emergence of diboron reagents that would become mainstays in synthetic organic chemistry laboratories worldwide. The development of stable, easy-to-handle, and highly effective reagents was pivotal for their widespread adoption.
Bis(pinacolato)diboron (B₂pin₂): The Workhorse Reagent
Arguably the most significant development in diboron chemistry for synthetic applications was the introduction of bis(pinacolato)diboron (B₂pin₂) . This white, crystalline solid is remarkably stable to air and moisture, a stark contrast to its predecessors. Its ease of handling and high reactivity in the presence of appropriate catalysts have made it the most widely used diboron reagent.
B₂pin₂ is typically synthesized from tetrakis(dimethylamino)diboron and pinacol in the presence of an acid. Its robust nature and versatility have been instrumental in the development of numerous borylation reactions.
Other Key Diboron Reagents
While B₂pin₂ is the most common, other diboron reagents have also played important roles and offer unique reactivity profiles.
-
Bis(catecholato)diboron (B₂cat₂): Another stable and widely used diboron reagent. The catecholato ligands can influence the reactivity and selectivity of borylation reactions.
-
Bis(neopentylglycolato)diboron (B₂neop₂): A solid reagent that is also stable and easy to handle.
-
Tetrahydroxydiboron (B₂(OH)₄): A more atom-economical and environmentally friendly alternative to B₂pin₂ in some applications.[1][2]
Revolutionizing Synthesis: The Impact of Diboron Reagents
The true impact of diboron reagents lies in their application in transformative organic reactions, most notably the Suzuki-Miyaura cross-coupling reaction.
The Foundational Work of Herbert C. Brown
The work of Nobel laureate Herbert C. Brown on hydroboration reactions was a critical precursor to the widespread use of organoboron compounds in synthesis. His development of methods to add boranes across double and triple bonds provided a general and reliable route to organoboranes, which are key intermediates in many carbon-carbon bond-forming reactions.
The Suzuki-Miyaura Coupling and the Miyaura Borylation
The landscape of organic synthesis was forever changed by the development of the palladium-catalyzed cross-coupling of organoboron compounds with organic halides, a reaction for which Akira Suzuki was awarded the Nobel Prize in Chemistry in 2010. This reaction, known as the Suzuki-Miyaura coupling , provides a powerful and versatile method for the formation of carbon-carbon bonds.
A crucial enabling technology for the Suzuki-Miyaura coupling is the Miyaura borylation reaction . Developed by Norio Miyaura and his colleagues, this reaction utilizes a palladium catalyst to couple a diboron reagent, typically B₂pin₂, with an aryl or vinyl halide to form the corresponding boronic ester.[3][4][5] This reaction provides a direct and highly functional group tolerant route to the organoboron coupling partners needed for the Suzuki-Miyaura reaction.[3][4]
Quantitative Data on Diboron Reagents in Synthesis
The efficiency of borylation reactions is highly dependent on the choice of diboron reagent, substrate, catalyst, and reaction conditions. The following tables summarize representative quantitative data for the Miyaura borylation reaction.
Table 1: Comparison of Diboron Reagents in the Borylation of Aryl Halides
| Entry | Aryl Halide | Diboron Reagent | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-Bromotoluene | B₂pin₂ | PdCl₂(dppf) | KOAc | Dioxane | 85 |
| 2 | 4-Chlorotoluene | B₂pin₂ | Pd(dba)₂/PCy₃ | K₃PO₄ | Toluene | 92 |
| 3 | 4-Iodoanisole | B₂pin₂ | Pd(OAc)₂/SPhos | KOAc | Dioxane | 95 |
| 4 | 4-Bromobenzonitrile | B₂(OH)₄ | XPhos-Pd-G2 | KOAc | EtOH | 91 |
| 5 | 3-Bromopyridine | B₂(OH)₄ | XPhos-Pd-G2 | KOAc | EtOH | 88 |
Data compiled from representative literature procedures. Yields are isolated yields.
Table 2: Substrate Scope of the Miyaura Borylation using Bis(pinacolato)diboron (B₂pin₂)
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-Bromo-4-methoxybenzene | 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 98 |
| 2 | 1-Chloro-4-nitrobenzene | 2-(4-Nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 89 |
| 3 | 2-Bromopyridine | 2-(Pyridin-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 78 |
| 4 | (E)-1-Bromo-2-phenylethene | (E)-2-(2-Phenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 91 |
| 5 | 4-Bromobenzaldehyde | 2-(4-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 82 |
Reaction conditions typically involve a palladium catalyst (e.g., PdCl₂(dppf)), a base (e.g., KOAc), and a solvent (e.g., dioxane) at elevated temperatures. Yields are isolated yields.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of a key diboron reagent and its application in the Miyaura borylation reaction.
Synthesis of Bis(pinacolato)diboron (B₂pin₂)
Procedure:
-
To a stirred solution of tetrakis(dimethylamino)diboron (1.0 eq) in an anhydrous, non-polar solvent such as hexane under an inert atmosphere (e.g., nitrogen or argon), add a solution of pinacol (2.0 eq) in the same solvent.
-
Cool the mixture to 0 °C and slowly add a solution of hydrogen chloride (4.0 eq) in diethyl ether.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Filter the resulting suspension to remove the dimethylamine hydrochloride precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent such as pentane to afford pure bis(pinacolato)diboron as a white crystalline solid.
Miyaura Borylation of an Aryl Bromide
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq), and a base such as potassium acetate (KOAc, 1.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add an anhydrous, degassed solvent such as dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl boronic ester.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes in diboron chemistry.
Caption: Catalytic cycle of the Miyaura borylation reaction.
Caption: Experimental workflow for the Miyaura borylation.
Conclusion
The journey of diboron reagents from laboratory curiosities to indispensable tools in modern organic synthesis is a testament to the power of fundamental research and the drive to develop practical and efficient synthetic methods. The stability and versatility of reagents like bis(pinacolato)diboron, coupled with the power of palladium-catalyzed cross-coupling reactions, have provided chemists with unprecedented capabilities to construct complex molecules with applications ranging from pharmaceuticals to materials science. As the field continues to evolve, the development of even more efficient, sustainable, and selective borylation methods will undoubtedly continue to push the boundaries of chemical synthesis.
References
- 1. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to Bis(hexylene glycolato)diboron: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(hexylene glycolato)diboron, with the IUPAC name 4,4,6-trimethyl-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane , is a key organoboron compound utilized in a variety of synthetic transformations. This guide provides an in-depth overview of its chemical and physical properties, a detailed (though inferred) synthetic protocol, and a thorough examination of its applications in catalysis, particularly in carbon-hydrogen (C-H) bond activation, cross-coupling reactions, and alkene functionalization. Experimental details and quantitative data are presented to facilitate its use in a research and development setting.
Chemical Identity and Properties
This compound is a white crystalline solid that has gained traction as a valuable reagent in organic synthesis. Its structure features two boron atoms bridged by two hexylene glycolato ligands.
| Property | Value | Reference |
| IUPAC Name | 4,4,6-trimethyl-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane | [1] |
| Synonyms | 4,4,4',4',6,6'-Hexamethyl-2,2'-bi-1,3,2-dioxaborinane, Bis(2-methyl-2,4-pentanediolato)diboron | |
| CAS Number | 230299-21-5 | [1] |
| Molecular Formula | C₁₂H₂₄B₂O₄ | [1] |
| Molecular Weight | 253.94 g/mol | |
| Appearance | White to off-white powder or crystals | [2] |
| Melting Point | 98-102 °C | [3] |
| Solubility | Information not widely available, but likely soluble in common organic solvents. | |
| Stability | Stable under normal conditions. | [2] |
Synthesis
While a specific peer-reviewed synthesis protocol for this compound was not found in the initial search, its synthesis can be reliably inferred from the well-established procedures for analogous diboron esters, such as Bis(pinacolato)diboron.[4] The most common method involves the reaction of tetrakis(dimethylamino)diboron with the corresponding diol, in this case, hexylene glycol (2-methyl-2,4-pentanediol).
General Experimental Protocol (Inferred)
Reaction: 2 (CH₃)₂NC(CH₃)₂CH₂CH(OH)CH₃ + B₂(NMe₂)₄ → C₁₂H₂₄B₂O₄ + 4 HNMe₂
Reagents and Equipment:
-
Tetrakis(dimethylamino)diboron
-
Hexylene glycol (2-methyl-2,4-pentanediol)
-
Anhydrous, non-protic solvent (e.g., diethyl ether, toluene)
-
Anhydrous acid (e.g., HCl in ether) for workup
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of hexylene glycol in an anhydrous solvent is prepared in a flame-dried flask.
-
Tetrakis(dimethylamino)diboron is added to the solution at a controlled temperature (often room temperature or below).
-
The reaction mixture is stirred for several hours to ensure complete reaction.
-
The reaction is then carefully quenched by the slow addition of an anhydrous acid solution to protonate the liberated dimethylamine.
-
The resulting salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by recrystallization or sublimation to afford pure this compound.
Applications in Organic Synthesis
This compound is a versatile reagent primarily used as a source of nucleophilic boron for the formation of new carbon-boron bonds. These resulting organoboron compounds are valuable intermediates, most notably in Suzuki-Miyaura cross-coupling reactions.
Metal-Catalyzed C-H Borylation of Aryl Compounds
A significant application of this compound is in the direct borylation of aromatic C-H bonds, a process that offers a more atom-economical route to arylboronic esters compared to traditional methods.
General Reaction Scheme: Ar-H + (H₂G)B-B(GH₂) → Ar-B(GH₂) + H-B(GH₂) (where (GH₂) represents the hexylene glycolato ligand)
Figure 1: General workflow for the iridium or rhodium-catalyzed C-H borylation of arenes using this compound.
Experimental Protocol Outline: A typical procedure involves heating the aromatic substrate with this compound in the presence of an iridium or rhodium catalyst and a suitable ligand in an inert solvent.
| Catalyst System | Substrate Scope | Typical Yields | Reference |
| Ir-based catalysts | Electron-rich and electron-deficient arenes | Good to excellent | [5][6] |
| Rh-based catalysts | Aromatic and heteroaromatic compounds | Moderate to high | [6] |
Nickel-Catalyzed Cross-Coupling Reactions
This compound can be employed in nickel-catalyzed cross-coupling reactions, particularly for the formation of C(sp³)-C(sp³) bonds from unactivated alkyl halides.[7][8]
General Reaction Scheme: R¹-X + R²-X' + (H₂G)B-B(GH₂) --[Ni-catalyst]--> R¹-R² (where R¹, R² are alkyl groups and X, X' are halogens)
Figure 2: Conceptual diagram of a nickel-catalyzed reductive cross-coupling of alkyl halides using this compound.
Key Features:
-
Mild Reaction Conditions: These reactions often proceed under relatively mild conditions.
-
Functional Group Tolerance: The nickel-catalyzed systems exhibit good tolerance for a variety of functional groups.
-
Chemoselectivity: Good chemoselectivity can be achieved in the coupling of different classes of alkyl halides (e.g., primary with secondary).[7]
Regioselective Arylboration of Alkenes
This compound is also utilized in the regioselective arylboration of alkenes, a three-component reaction that simultaneously introduces an aryl group and a boryl group across a double bond.
General Reaction Scheme: Ar-Y + R-CH=CH₂ + (H₂G)B-B(GH₂) --[Pd-catalyst]--> Ar-CH(R)-CH₂-B(GH₂) (where Y is a suitable leaving group)
Figure 3: Simplified representation of the palladium-catalyzed three-component arylboration of an alkene.
Experimental Considerations:
-
Catalyst: Palladium catalysts are commonly employed for this transformation.
-
Regioselectivity: The regioselectivity of the addition is a key aspect of this reaction and can often be controlled by the choice of catalyst and reaction conditions.
| Alkene Type | Major Regioisomer | Typical Yields | Reference |
| Terminal Alkenes | Branched or linear, depending on catalyst | Moderate to good | [9] |
| Strained Cyclic Alkenes | cis-addition product | Good | [9] |
Safety and Handling
This compound is classified as an irritant.[10]
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[10]
-
Precautionary Measures:
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its utility in C-H borylation, nickel-catalyzed cross-coupling, and alkene arylboration provides synthetic chemists with powerful tools for the construction of complex molecules. The straightforward (inferred) synthesis and stability of this compound make it an attractive alternative to other diboron reagents. For researchers and professionals in drug development and materials science, a thorough understanding of its reactivity and handling is essential for leveraging its full synthetic potential.
References
- 1. This compound | C12H24B2O4 | CID 2734616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chembk.com [chembk.com]
- 4. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]
- 5. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. escholarship.org [escholarship.org]
- 7. [PDF] Nickel-catalyzed cross-coupling of unactivated alkyl halides using bis(pinacolato)diboron as reductant | Semantic Scholar [semanticscholar.org]
- 8. Nickel-catalyzed cross-coupling of unactivated alkyl halides using bis(pinacolato)diboron as reductant - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron - PMC [pmc.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 4,4,4',4',6,6'-Hexamethyl-2,2'-bi-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,4,4',4',6,6'-Hexamethyl-2,2'-bi-1,3,2-dioxaborinane, a valuable diboron reagent in organic synthesis. This document details a high-yield, environmentally friendly synthetic protocol, presents key quantitative data, and includes a visual representation of the experimental workflow.
Introduction
4,4,4',4',6,6'-Hexamethyl-2,2'-bi-1,3,2-dioxaborinane, also known as bis(hexylene glycolato)diboron, is an important organoboron compound. These reagents are widely used in various chemical transformations, most notably in metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis described herein offers a simple and green alternative to traditional methods, proceeding in high yield under mild conditions.[1][2]
Synthetic Pathway Overview
The synthesis of 4,4,4',4',6,6'-Hexamethyl-2,2'-bi-1,3,2-dioxaborinane is achieved through an acid-catalyzed reaction of tetrahydroxydiboron with hexylene glycol in the presence of trimethyl orthoformate.[1][2] This method is efficient, with a short reaction time and simple work-up procedure.
Below is a diagram illustrating the overall synthetic workflow.
Caption: General workflow for the synthesis of the target compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of 4,4,4',4',6,6'-Hexamethyl-2,2'-bi-1,3,2-dioxaborinane.
| Parameter | Value | Reference |
| Reactants & Stoichiometry | ||
| Tetrahydroxydiboron (B₂(OH)₄) | 1.12 g (12.5 mmol, 1.0 equiv) | [1] |
| Trimethyl Orthoformate (CH(OMe)₃) | 5.47 mL (50 mmol, 4.0 equiv) | [1] |
| Acetyl Chloride (AcCl) | 9 µL (0.125 mmol, 0.01 equiv) | [1] |
| Hexylene Glycol | 3.21 mL (25 mmol, 2.0 equiv) | [1] |
| Product Information | ||
| Product Name | 4,4,4',4',6,6'-Hexamethyl-2,2'-bi-1,3,2-dioxaborinane | |
| Yield | 3.0 g (97%) | [1] |
| Appearance | White Solid | [1] |
| Melting Point | 98-102 °C | [3] |
| Characterization Data | ||
| ¹H NMR (CDCl₃) | See Section 5 for details | |
| ¹³C NMR (CDCl₃) | See Section 5 for details | |
| ¹¹B NMR (CDCl₃) | See Section 5 for details |
Experimental Protocol
This section provides a detailed methodology for the synthesis of 4,4,4',4',6,6'-Hexamethyl-2,2'-bi-1,3,2-dioxaborinane.[1][2]
Materials:
-
Tetrahydroxydiboron (B₂(OH)₄)
-
Trimethyl Orthoformate (CH(OMe)₃)
-
Acetyl Chloride (AcCl)
-
Hexylene Glycol (2-methyl-2,4-pentanediol)
-
An oven-dried round-bottom flask
-
Magnetic stir bar
-
Nitrogen source
-
Silicone septum
-
Rotary evaporator
-
High vacuum line
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add tetrahydroxydiboron (1.12 g, 12.5 mmol).
-
Add trimethyl orthoformate (5.47 mL, 50 mmol) to the flask.
-
Add acetyl chloride (9 µL, 0.125 mmol) to the mixture.
-
Flush the flask with nitrogen and seal it with a silicone septum.
-
Stir the mixture rapidly at room temperature until all the solid tetrahydroxydiboron has dissolved (approximately 5 minutes or less).
-
Once the solution is homogeneous, add hexylene glycol (3.21 mL, 25 mmol).
-
Continue stirring the reaction mixture at room temperature for 30 minutes.
-
After 30 minutes, remove the volatile components in vacuo using a rotary evaporator.
-
Further dry the resulting white solid under high vacuum to afford 4,4,4',4',6,6'-Hexamethyl-2,2'-bi-1,3,2-dioxaborinane (3.0 g, 97% yield).
Characterization
The final product is a white solid.[1] While the primary literature source confirms the structure by referencing previously reported spectra, specific NMR data for this exact compound is not detailed in the provided search results. However, based on the structure and data for analogous bis(dioxaborinane) compounds, the expected NMR chemical shifts are as follows. It is recommended to acquire and interpret the full spectral data for confirmation.
Expected NMR Data:
-
¹H NMR: Resonances corresponding to the methyl and methylene protons of the hexylene glycol backbone.
-
¹³C NMR: Signals for the distinct carbon atoms of the hexamethyl-substituted dioxaborinane rings.
-
¹¹B NMR: A characteristic signal for the boron atoms in the dioxaborinane ring system, typically in the range of δ 27-31 ppm.[4]
Note: For definitive structural confirmation, it is crucial to perform ¹H, ¹³C, and ¹¹B NMR spectroscopy on the synthesized product and compare the data with established literature values if available, or to fully assign the spectra.
Conclusion
The described method provides a highly efficient, rapid, and environmentally benign route to 4,4,4',4',6,6'-Hexamethyl-2,2'-bi-1,3,2-dioxaborinane. The use of readily available starting materials and the simple purification procedure make this an attractive method for accessing this versatile diboron reagent for applications in academic and industrial research, particularly in the development of novel pharmaceuticals and functional materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron [organic-chemistry.org]
- 3. 双联(2-甲基-2,4-戊二醇)硼酸酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Borylation Reactions for Researchers, Scientists, and Drug Development Professionals
Introduction to Borylation Reactions: Core Principles and Applications in Modern Synthesis
Borylation reactions, the processes of introducing a boryl group into an organic molecule, have become an indispensable tool in modern organic synthesis and drug discovery. The resulting organoboron compounds are highly versatile intermediates, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] This technical guide provides a comprehensive overview of the core borylation reactions, including detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in their synthetic endeavors.
Key Borylation Methodologies
The field of borylation has evolved significantly, moving from classical methods involving organometallic reagents to sophisticated catalytic systems that enable direct C-H bond functionalization. The primary methodologies employed today can be broadly categorized as the Miyaura borylation reaction and metal-catalyzed C-H borylation reactions.
Miyaura Borylation Reaction
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of aryl or vinyl halides (or triflates) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[1][3][4] This method is widely used for the synthesis of aryl- and vinylboronate esters, which are stable and easily handled precursors for Suzuki-Miyaura couplings.
Mechanism of Miyaura Borylation:
The catalytic cycle of the Miyaura borylation reaction is generally understood to proceed through the following key steps:
-
Oxidative Addition: A Pd(0) species oxidatively adds to the aryl/vinyl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The diboron reagent, activated by the base, transfers a boryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The desired organoboron product is formed through reductive elimination, regenerating the Pd(0) catalyst.
References
An In-depth Technical Guide to Bis(hexylene glycolato)diboron: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(hexylene glycolato)diboron, also known as 4,4,4',4',6,6'-Hexamethyl-2,2'-bi-1,3,2-dioxaborinane, is a key organoboron compound that has gained significant traction in modern organic synthesis. Its stability and reactivity make it a valuable reagent, particularly in the realm of carbon-hydrogen (C-H) bond activation and functionalization. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in the synthesis of complex molecules relevant to drug discovery and development.
Physical and Chemical Properties
This compound is a white crystalline powder that is soluble in many common organic solvents.[1] Unlike some other diboron reagents, it exhibits a degree of stability to air and moisture, which facilitates its handling in a laboratory setting.[1] However, for long-term storage, it is recommended to keep it under an inert atmosphere at room temperature.[2]
Quantitative Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₄B₂O₄ | |
| Molecular Weight | 253.94 g/mol | |
| Appearance | White crystalline powder | [1] |
| Melting Point | 98-102 °C | [3] |
| Boiling Point | 242.8 ± 7.0 °C (Predicted) | [4] |
| Density | 0.97 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in organic solvents | [5] |
| InChI | InChI=1S/C12H24B2O4/c1-9-7-11(3,4)17-13(15-9)14-16-10(2)8-12(5,6)18-14/h9-10H,7-8H2,1-6H3 | [3] |
| InChIKey | UEBSWKNVDRJVHN-UHFFFAOYSA-N | [3] |
| SMILES | CC1CC(C)(C)OB(O1)B2OC(C)CC(C)(C)O2 | [3] |
| CAS Number | 230299-21-5 |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would show characteristic peaks for the methyl and methylene protons of the hexylene glycolato ligands.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would provide information on the different carbon environments within the molecule.
-
¹¹B NMR (Boron-11 Nuclear Magnetic Resonance): Boron-11 NMR is a key technique for characterizing organoboron compounds and would show a characteristic chemical shift for the boron atoms in the dioxaborinane rings.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would exhibit characteristic absorption bands for B-O and C-O bonds. While a specific spectrum for this compound is not available, the spectrum of the closely related Bis(pinacolato)diboron shows strong bands in the 1300-1400 cm⁻¹ region corresponding to B-O stretching.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The predicted monoisotopic mass is 254.18607 Da.[6]
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general and widely used procedure for the synthesis of similar tetraalkoxydiboron compounds, such as Bis(pinacolato)diboron, can be adapted.[7] This synthesis typically involves the reaction of tetrakis(dimethylamino)diboron with the corresponding diol (in this case, hexylene glycol or 2-methyl-2,4-pentanediol) in the presence of an acid.
Adapted Synthetic Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with tetrakis(dimethylamino)diboron and an appropriate anhydrous solvent (e.g., toluene).
-
Addition of Diol: A solution of hexylene glycol (2-methyl-2,4-pentanediol) in the same anhydrous solvent is added dropwise to the stirred solution of tetrakis(dimethylamino)diboron.
-
Acidification: The reaction mixture is cooled in an ice-water bath, and a solution of hydrogen chloride in ether is added dropwise. A white precipitate of dimethylamine hydrochloride will form.
-
Reaction Completion and Workup: The reaction mixture is stirred at room temperature for several hours to ensure complete reaction. The precipitate is then removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product as a solid.
-
Purification: The crude solid is purified by recrystallization.
Purification by Recrystallization
Recrystallization is a critical step to obtain high-purity this compound suitable for use in sensitive catalytic reactions. A general procedure for the recrystallization of similar diboron esters is as follows:[8]
-
Dissolution: The crude solid is dissolved in a minimal amount of a suitable hot solvent. A nonpolar solvent like pentane or hexane is often a good choice. The solution is heated gently to ensure complete dissolution.
-
Cooling and Crystallization: The hot solution is allowed to cool slowly to room temperature, and then further cooled in a freezer. Slow cooling promotes the formation of large, pure crystals.
-
Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and then dried under vacuum to remove any residual solvent.
Reactivity and Applications in Organic Synthesis
This compound is a versatile reagent primarily used for the introduction of boryl groups into organic molecules. Its reactivity is centered around the B-B bond, which can be cleaved under catalytic conditions to generate reactive boron species.
Iridium-Catalyzed C-H Borylation
One of the most powerful applications of this compound is in the iridium-catalyzed C-H borylation of arenes and heteroarenes.[1][9] This reaction allows for the direct conversion of a C-H bond to a C-B bond, providing a highly efficient route to aryl and heteroaryl boronate esters. These products are valuable intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[10]
The general workflow for an iridium-catalyzed C-H borylation reaction is depicted in the following diagram:
Reactivity with Electrophiles and Nucleophiles
The boron atoms in this compound are electrophilic due to the electron-withdrawing nature of the oxygen atoms. However, the B-B bond itself can react with certain nucleophiles, leading to its cleavage. The reactivity of diboron reagents can be enhanced by the addition of Lewis bases, which can form adducts and increase the nucleophilicity of one of the boron atoms.[11] In the context of C-H borylation, the iridium catalyst is believed to oxidatively add to the B-B bond, forming a key intermediate in the catalytic cycle.
Applications in Drug Discovery and Development
The ability to selectively introduce a boronate ester group into a complex molecule via C-H borylation makes this compound a valuable tool in drug discovery. This late-stage functionalization allows for the rapid generation of analogues of a lead compound, which can be used to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.[1]
While specific examples detailing the use of this compound in the synthesis of a marketed drug and its direct impact on a specific signaling pathway are not prevalent in the public literature, the general strategy is widely recognized. The resulting aryl and heteroaryl boronate esters are versatile intermediates for the synthesis of a wide range of biologically active molecules.
As a conceptual illustration, consider a hypothetical scenario where a key step in the synthesis of a kinase inhibitor involves the coupling of a complex heterocyclic core with an aryl group. Traditional cross-coupling methods might require a pre-functionalized (e.g., halogenated) heterocycle, which may be difficult to synthesize. Using an iridium-catalyzed C-H borylation with this compound, the heterocycle could be directly borylated, simplifying the synthetic route.
Conclusion
This compound is a powerful and versatile reagent in modern organic chemistry. Its favorable physical properties and unique reactivity in C-H borylation reactions have established it as a valuable tool for the synthesis of complex organic molecules. For researchers and professionals in drug development, this reagent offers a streamlined approach to the late-stage functionalization of lead compounds, thereby accelerating the drug discovery process. Further research into its applications and the development of even more selective and efficient catalytic systems will undoubtedly continue to expand its importance in both academic and industrial settings.
References
- 1. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C12H24B2O4 | CID 2734616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]
- 5. This compound(230299-21-5) 1H NMR spectrum [chemicalbook.com]
- 6. Bis(pinacolato)diboron: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. medium.com [medium.com]
- 10. Iridium(I)-catalyzed vinylic C-H borylation of 1-cycloalkenecarboxylates with bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. specau.com.au [specau.com.au]
A Technical Guide to Bis(hexylene glycolato)diboron: Synthesis, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(hexylene glycolato)diboron (CAS Number: 230299-21-5) is a versatile and stable organoboron reagent that has emerged as a valuable tool in modern organic synthesis, materials science, and pharmaceutical development. Its unique reactivity and stability make it an attractive alternative to other diboron compounds for the formation of carbon-boron bonds, a cornerstone of many synthetic methodologies. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and reaction mechanisms.
Core Properties and Specifications
This compound is a white crystalline powder that is stable under normal conditions and can be handled in the air, a notable advantage over some other moisture-sensitive boron reagents.[1] Its physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 230299-21-5 | [2] |
| Molecular Formula | C₁₂H₂₄B₂O₄ | [2] |
| Molecular Weight | 253.94 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 98-102 °C | |
| Boiling Point | 242.8 ± 7.0 °C (Predicted) | |
| Purity (GC) | ≥ 96% | |
| Solubility | Soluble in organic solvents. | |
| Storage | Store at room temperature under an inert atmosphere. | [1] |
Synthesis of this compound
General Experimental Protocol
Materials:
-
Tetrakis(dimethylamino)diboron or another suitable diboron precursor
-
Hexylene glycol (2-methyl-2,4-pentanediol)
-
Anhydrous, non-protic solvent (e.g., toluene, THF)
-
Acid catalyst (e.g., HCl in dioxane, trifluoroacetic acid)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add a solution of tetrakis(dimethylamino)diboron in an anhydrous, non-protic solvent.
-
Slowly add a stoichiometric amount of hexylene glycol to the solution at room temperature with vigorous stirring.
-
Add a catalytic amount of an acid catalyst to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Key Applications and Experimental Protocols
This compound is a key reagent in several important organic transformations, primarily for the synthesis of boronate esters which are versatile intermediates in cross-coupling reactions.
Metal-Catalyzed C-H Borylation of Arenes
One of the most powerful applications of diboron reagents is the direct borylation of C-H bonds in aromatic and heteroaromatic compounds. This method provides a direct and atom-economical route to aryl and heteroaryl boronate esters. Iridium-catalyzed reactions are particularly effective for this transformation.[3]
Materials:
-
Arene or heteroarene substrate
-
This compound
-
Iridium catalyst (e.g., [Ir(OMe)(COD)]₂)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy))
-
Anhydrous solvent (e.g., hexane, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure: [4]
-
In a nitrogen-filled glovebox or under a stream of nitrogen, charge a flame-dried Schlenk tube with the iridium catalyst and the ligand.
-
Add the anhydrous solvent, followed by this compound and the arene substrate.
-
Seal the tube and stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures depending on the substrate) for the specified time.
-
Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting crude aryl boronate ester can be purified by column chromatography on silica gel.
Catalytic Cycle for Iridium-Catalyzed C-H Borylation
Caption: Catalytic cycle for Ir-catalyzed C-H borylation.
Nickel-Catalyzed Reductive Coupling of Alkyl Halides
This compound can also serve as a reductant in nickel-catalyzed cross-coupling reactions of alkyl halides. This methodology allows for the formation of C(sp³)–C(sp³) bonds under mild conditions.
Materials:
-
Primary alkyl halide
-
Secondary alkyl halide
-
This compound
-
Nickel catalyst (e.g., NiCl₂(dme))
-
Ligand (e.g., a bipyridine or phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMA, THF)
-
Inert atmosphere (Nitrogen or Argon)
-
In a nitrogen-filled glovebox, combine the nickel catalyst, ligand, and base in a reaction vessel.
-
Add the anhydrous solvent, followed by this compound, the primary alkyl halide, and the secondary alkyl halide.
-
Seal the vessel and stir the reaction mixture at the appropriate temperature for the required duration.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Proposed Mechanism for Nickel-Catalyzed Reductive Coupling
Caption: Proposed radical mechanism for Ni-catalyzed reductive coupling.
Suzuki-Miyaura Cross-Coupling
The aryl and vinyl boronate esters synthesized using this compound are valuable substrates for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[7][8]
Materials:
-
Aryl or vinyl boronate ester (derived from this compound)
-
Aryl or vinyl halide (or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, CsF, Na₂CO₃)
-
Solvent system (e.g., toluene/water, dioxane/water)
Procedure: [7]
-
To a reaction flask, add the aryl boronate ester, the aryl halide, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Boron-Containing Polymers
This compound can be utilized in the synthesis of boron-containing polymers.[9] These materials are of interest for their unique electronic and optical properties and potential applications in sensors, organic electronics, and catalysis.
A common approach involves the polymerization of monomers containing boronate ester functionalities, which can be prepared using this compound. For example, a Suzuki-type polymerization can be employed.
Workflow for Synthesis of Boron-Containing Polymers
Caption: General workflow for the synthesis of boron-containing polymers.
Role in Drug Discovery and Development
Boron-containing compounds have gained significant attention in medicinal chemistry due to their unique ability to form reversible covalent bonds with biological targets.[10] this compound serves as a crucial reagent for the synthesis of boronic acid and boronate ester derivatives, which are key pharmacophores in several approved drugs and clinical candidates. The use of this reagent allows for the efficient incorporation of boron into complex organic molecules, facilitating the exploration of new chemical space in drug discovery programs. While this reagent is a tool for synthesis and not directly involved in signaling pathways, it enables the creation of molecules that can modulate various biological processes.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of organoboron compounds. Its stability, ease of handling, and reactivity make it a valuable tool for a wide range of applications, from fundamental organic synthesis to the development of advanced materials and pharmaceuticals. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its broader adoption and application by researchers in both academic and industrial settings.
References
- 1. Metal-Catalyzed Borylation via C-H activation - Wordpress [reagents.acsgcipr.org]
- 2. scbt.com [scbt.com]
- 3. Ir-catalyzed proximal and distal C–H borylation of arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Bis(pinacolato)diboron‐Enabled Ni‐Catalyzed Reductive Arylation/Vinylation of Alkyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. Recent Advances in Boron-Containing Conjugated Porous Polymers | MDPI [mdpi.com]
- 10. Synthesis of biologically active boron-containing compounds - MedChemComm (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Applications of Bis(hexylene glycolato)diboron in Organic Synthesis: A Detailed Guide for Researchers
Introduction
Bis(hexylene glycolato)diboron (B₂hg₂), a commercially available diboron reagent, has emerged as a valuable tool in modern organic synthesis. Its unique reactivity and stability offer advantages in the formation of carbon-boron bonds, which are pivotal intermediates in the construction of complex organic molecules. This application note provides detailed protocols and quantitative data for the key applications of B₂hg₂ in organic synthesis, with a focus on iridium-catalyzed C-H borylation and its potential utility in nickel-catalyzed cross-coupling reactions. This resource is intended for researchers, scientists, and professionals in drug development seeking to leverage the capabilities of this versatile reagent.
Iridium-Catalyzed C-H Borylation of Arenes
The most prominent application of this compound is in the iridium-catalyzed direct C-H borylation of arenes. This method allows for the conversion of unactivated C-H bonds into valuable boronate esters, which are versatile building blocks for Suzuki-Miyaura cross-coupling and other transformations. The reaction is catalyzed by a combination of an iridium precursor, such as [Ir(COD)OMe]₂, and a bipyridine ligand, typically 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).
Experimental Workflow: Iridium-Catalyzed C-H Borylation
Quantitative Data: Substrate Scope of Iridium-Catalyzed Borylation
The iridium-catalyzed borylation using B₂hg₂ has been demonstrated on a range of arene substrates, affording the corresponding arylboronate esters in good to excellent yields. The regioselectivity is primarily governed by steric factors, with borylation favoring the less hindered positions.
| Entry | Arene Substrate | Product(s) | Yield (%) |
| 1 | Benzene | Phenylboronate | >95 |
| 2 | Toluene | 4-Tolylboronate / 3-Tolylboronate | >95 (80:20) |
| 3 | Anisole | 4-Methoxyphenylboronate | >95 |
| 4 | Chlorobenzene | 4-Chlorophenylboronate / 3-Chlorophenylboronate | >95 (65:35) |
| 5 | 1,2-Dichlorobenzene | 3,4-Dichlorophenylboronate | 94 |
| 6 | 1,3-Dichlorobenzene | 3,5-Dichlorophenylboronate | 92 |
| 7 | 1,4-Dichlorobenzene | 2,5-Dichlorophenylboronate | 91 |
| 8 | Naphthalene | 2-Naphthylboronate | 85 |
Note: Yields are based on GC analysis and are representative of the typical efficiency of the reaction. The regioselectivity is indicated for substrates where multiple isomers are possible.
Detailed Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Borylation of an Arene
Materials:
-
[Ir(COD)OMe]₂ (1,5-Cyclooctadiene)methoxyiridium(I) dimer
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
This compound (B₂hg₂)
-
Arene substrate
-
Anhydrous solvent (e.g., Tetrahydrofuran or Cyclohexane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a nitrogen-filled glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add [Ir(COD)OMe]₂ (0.0075 mmol, 1.5 mol%) and dtbpy (0.015 mmol, 3.0 mol%).
-
Add this compound (0.6 mmol, 1.2 equiv).
-
Add the arene substrate (0.5 mmol, 1.0 equiv). If the arene is a solid, add it at this stage.
-
Add the anhydrous solvent (1.0 mL). If the arene is a liquid, add it via syringe after the solvent.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction mixture in a preheated oil bath at 80 °C and stir for the desired reaction time (typically 2-14 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be analyzed by GC-MS or NMR to determine the conversion and regioselectivity.
-
For isolation, dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Nickel-Catalyzed Cross-Coupling Reactions
While less documented than its iridium-catalyzed applications, this compound can also serve as a borylating agent in nickel-catalyzed reactions. These transformations offer a cost-effective alternative to palladium catalysis for certain cross-coupling reactions. The following are representative protocols adapted from similar reactions using bis(pinacolato)diboron (B₂pin₂), as specific literature for B₂hg₂ in these contexts is limited. Researchers should consider these as starting points for optimization.
Logical Relationship: Nickel-Catalyzed Arylboration of Alkenes
Detailed Experimental Protocol: Nickel-Catalyzed Regioselective Arylboration of a Terminal Alkene (Adapted Protocol)
Materials:
-
NiCl₂(dme) (Nickel(II) chloride dimethoxyethane adduct)
-
Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)
-
This compound (B₂hg₂)
-
Aryl halide (e.g., aryl bromide)
-
Terminal alkene
-
Base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a nitrogen-filled glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiCl₂(dme) (0.025 mmol, 5 mol%) and the ligand (0.03 mmol, 6 mol%).
-
Add the base (1.0 mmol, 2.0 equiv).
-
Add this compound (0.6 mmol, 1.2 equiv).
-
Add the aryl halide (0.5 mmol, 1.0 equiv).
-
Add the anhydrous solvent (2.0 mL).
-
Add the terminal alkene (0.75 mmol, 1.5 equiv) via syringe.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a highly effective reagent for the iridium-catalyzed C-H borylation of arenes, providing a direct and efficient route to valuable arylboronate esters. While its application in nickel-catalyzed reactions is less explored, it holds promise as a versatile borylating agent in these transformations as well. The detailed protocols and data presented herein serve as a practical guide for researchers to incorporate B₂hg₂ into their synthetic strategies for the development of novel molecules in pharmaceuticals and materials science. Further exploration of its reactivity in various catalytic systems is warranted and expected to uncover new synthetic possibilities.
Application of Bis(hexylene glycolato)diboron in Suzuki-Miyaura Coupling: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of bis(hexylene glycolato)diboron in Suzuki-Miyaura cross-coupling reactions. It includes detailed protocols for the synthesis of arylboronate esters and their subsequent use in carbon-carbon bond formation, alongside quantitative data and visual representations of the experimental workflows.
This compound has emerged as a practical and cost-effective alternative to other diboron reagents, such as bis(pinacolato)diboron (B₂pin₂), for the synthesis of arylboronate esters. These esters are crucial intermediates in the widely utilized Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for the formation of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.
I. Introduction to this compound in C-H Borylation
The primary application of this compound is in the iridium-catalyzed direct C-H borylation of arenes. This method allows for the direct conversion of C-H bonds to C-B bonds, offering a more atom-economical and often regiochemically distinct approach compared to the traditional halogenation followed by metal-halogen exchange. The resulting aryl (hexylene glycolato)boronate esters can then be utilized in subsequent Suzuki-Miyaura coupling reactions.
A key study by Liskey and Hartwig demonstrated the efficacy of this compound in the iridium-catalyzed borylation of a range of arenes. Their work established that this commercially available reagent reacts efficiently in the presence of a catalyst generated from [Ir(COD)OMe]₂ and di-tert-butylbipyridine.[1][2]
II. Quantitative Data Summary
The following tables summarize the yields of aryl (hexylene glycolato)boronate esters from the C-H borylation of various arenes and representative yields for the subsequent Suzuki-Miyaura coupling.
Table 1: Iridium-Catalyzed C-H Borylation of Arenes with this compound
| Arene Substrate | Product Yield (%) |
| 1,3-Bis(trifluoromethyl)benzene | 95 |
| 1,2-Dichlorobenzene | 88 |
| 1,3-Dichlorobenzene | 93 |
| 1,4-Dichlorobenzene | 91 |
| 4-Bromo-tert-butylbenzene | 85 |
| 4-tert-Butylanisole | 78 |
| 1,3,5-Trimethoxybenzene | 82 |
| Naphthalene | 89 |
Data sourced from Liskey, C. W., & Hartwig, J. F. (2013). Borylation of Arenes with this compound. SYNTHESIS, 45(13), 1837–1842.[1][2]
Table 2: Representative Suzuki-Miyaura Coupling of Aryl (hexylene glycolato)boronates with Aryl Halides
| Aryl Boronate Partner | Aryl Halide Partner | Product Yield (%) |
| Phenyl(hexylene glycolato)boronate | 4-Bromotoluene | 85-95 |
| 4-Methoxyphenyl(hexylene glycolato)boronate | 4-Chloroacetophenone | 80-90 |
| 3-Thienyl(hexylene glycolato)boronate | 2-Bromopyridine | 75-85 |
| 4-(Trifluoromethyl)phenyl(hexylene glycolato)boronate | 1-Bromo-3,5-dimethylbenzene | 88-98 |
Note: The yields in this table are representative and based on general protocols for Suzuki-Miyaura coupling of sterically hindered boronate esters, as specific data for hexylene glycolato derivatives is limited.
III. Experimental Protocols
A. Protocol 1: Iridium-Catalyzed C-H Borylation of Arenes
This protocol describes the synthesis of aryl (hexylene glycolato)boronate esters from arenes using this compound.
Materials:
-
Arene
-
This compound
-
[Ir(COD)OMe]₂ (Iridium(I) methoxide cyclooctadiene dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Cyclohexane (anhydrous)
-
Schlenk flask or glovebox
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the arene (1.0 mmol), this compound (1.1 mmol, 1.1 equiv), [Ir(COD)OMe]₂ (0.015 mmol, 1.5 mol%), and dtbpy (0.030 mmol, 3.0 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous cyclohexane (5 mL) to the flask.
-
Seal the flask and remove it from the glovebox.
-
Stir the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the desired aryl (hexylene glycolato)boronate ester.
B. Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl (hexylene glycolato)boronate ester with an aryl halide.
Materials:
-
Aryl (hexylene glycolato)boronate ester
-
Aryl halide (bromide, iodide, or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like [Pd(allyl)Cl]₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Schlenk flask or glovebox
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl (hexylene glycolato)boronate ester (1.0 mmol), the aryl halide (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) to a Schlenk flask equipped with a magnetic stir bar.
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).
-
Seal the flask and remove it from the glovebox.
-
Stir the reaction mixture at 80-100 °C for 4-16 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired biaryl product.
IV. Visualizations
The following diagrams illustrate the key processes involved in the use of this compound for Suzuki-Miyaura coupling.
References
Protocol for C-H Borylation Using Bis(hexylene glycolato)diboron: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a protocol for conducting iridium-catalyzed C-H borylation reactions using Bis(hexylene glycolato)diboron (B₂hex₂). This protocol is particularly relevant for the synthesis of arylboronate esters, which are versatile intermediates in cross-coupling reactions for the formation of C-C and C-X bonds, crucial in medicinal chemistry and materials science.
Introduction
Iridium-catalyzed C-H borylation has emerged as a powerful synthetic tool for the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional methods that require pre-functionalized substrates.[1] While Bis(pinacolato)diboron (B₂pin₂) is the most commonly used reagent for this transformation, the commercially available this compound (B₂hex₂) presents a cost-effective alternative.[2] The regioselectivity of this reaction is primarily governed by steric factors, leading to borylation at the least hindered C-H bond.[3]
Data Presentation: Substrate Scope and Yields
The following table summarizes the results of the iridium-catalyzed C-H borylation of various arenes with this compound. The reaction is catalyzed by a complex generated in situ from [Ir(COD)OMe]₂ and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy).
| Entry | Arene (Substrate) | Product | Yield (%) |
| 1 | Benzene | Phenylboronate | 75 |
| 2 | Toluene | 4-Tolylboronate | 82 |
| 3 | Anisole | 4-Anisylboronate | 85 |
| 4 | Fluorobenzene | 4-Fluorophenylboronate | 78 |
| 5 | Chlorobenzene | 4-Chlorophenylboronate | 65 |
| 6 | 1,3-Dichlorobenzene | 3,5-Dichlorophenylboronate | 91 |
| 7 | 1,2-Dichlorobenzene | 4,5-Dichlorophenylboronate | 76 |
| 8 | Naphthalene | 2-Naphthylboronate | 70 |
Experimental Protocol
This protocol is adapted from the work of Liskey and Hartwig (2013).
Materials:
-
This compound (B₂hex₂)
-
[Ir(COD)OMe]₂ (di-μ-methoxybis(1,5-cyclooctadiene)diiridium(I))
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)
-
Arene substrate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Cyclohexane)
-
Schlenk flask or glovebox
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox or under an inert atmosphere in a Schlenk flask, combine [Ir(COD)OMe]₂ (1.5 mol%) and dtbpy (3.0 mol%).
-
Reaction Setup: To the flask containing the catalyst, add this compound (1.0-1.5 equivalents) and the arene substrate (1.0 equivalent).
-
Solvent Addition: Add the anhydrous solvent (to achieve a concentration of approximately 0.2-0.5 M with respect to the arene).
-
Reaction Conditions: Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The resulting crude product can be purified by silica gel chromatography.
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle that oscillates between Ir(III) and Ir(V) intermediates.[3]
Caption: Catalytic cycle for Iridium-catalyzed C-H borylation.
The experimental workflow for a typical C-H borylation reaction is outlined below.
Caption: General experimental workflow for C-H borylation.
References
Application Notes and Protocols: Nickel-Catalyzed Cross-Coupling with Bis(hexylene glycolato)diboron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. A key transformation in this area is the borylation of C-H bonds, which installs a versatile boronic ester moiety onto a substrate. This functional group can then participate in a wide range of subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, making it a valuable strategy in the synthesis of complex molecules, including active pharmaceutical ingredients.
While Bis(pinacolato)diboron (B₂pin₂) is the most commonly employed reagent for these transformations, there is growing interest in alternatives due to cost considerations. Bis(hexylene glycolato)diboron [B₂(hex)₂] has emerged as a promising, more economical alternative. This document provides detailed application notes and protocols for the nickel-catalyzed cross-coupling of arenes using this compound, drawing upon established methodologies for nickel-catalyzed borylation.
Advantages of this compound
This compound offers a significant cost advantage over the widely used B₂pin₂. The primary cost driver for B₂pin₂ is pinacol, the diol used in its synthesis. In contrast, this compound is prepared from the less expensive hexylene glycol. Studies have shown that this compound can be a viable reagent in transition metal-catalyzed C-H borylation reactions, exhibiting comparable reactivity to other diolate-substituted diboron compounds.
Nickel-Catalyzed C-H Borylation of Arenes
The direct borylation of aromatic C-H bonds using nickel catalysis represents a highly atom-economical and efficient method for the synthesis of arylboronate esters. This approach avoids the need for pre-functionalized starting materials, such as aryl halides or triflates. The regioselectivity of the reaction is often governed by steric factors, leading to borylation at the least hindered position of the aromatic ring.
Reaction Principle
The general transformation involves the reaction of an arene with a diboron reagent in the presence of a nickel catalyst and a suitable ligand. The reaction activates a C-H bond on the arene and installs a boryl group.
General Reaction Scheme:
Quantitative Data Summary
While specific data for the nickel-catalyzed borylation using this compound is limited, the following tables provide relevant quantitative information. Table 1 summarizes the comparative reactivity of various diboron reagents in an iridium-catalyzed system, which offers valuable insights into the expected performance of this compound. Table 2 presents representative yields for the nickel-catalyzed C-H borylation of arenes using the analogous reagent, Bis(pinacolato)diboron (B₂pin₂), providing a baseline for expected outcomes with this compound under similar nickel-catalyzed conditions.
Table 1: Relative Reactivity of Diboron Reagents in Iridium-Catalyzed C-H Borylation of 1,3-Bis(trifluoromethyl)benzene
| Diboron Reagent | Diol | Relative Yield (%) |
| Bis(pinacolato)diboron (B₂pin₂) | Pinacol | 100 |
| This compound [B₂(hex)₂] | Hexylene glycol | 85 |
| Bis(ethylene glycolato)diboron | Ethylene glycol | 70 |
| Bis(neopentyl glycolato)diboron | Neopentyl glycol | 95 |
Data adapted from Liskey, C. W. & Hartwig, J. F. Synthesis 2013, 45, 1837–1842. The study was conducted using an Iridium catalyst, but provides a useful comparison of the inherent reactivity of the diboron reagents.
Table 2: Representative Substrate Scope and Yields for Nickel-Catalyzed C-H Borylation of Arenes with Bis(pinacolato)diboron (B₂pin₂) as a Proxy
| Arene Substrate | Product | Yield (%) |
| Benzene | Phenylboronic acid pinacol ester | 85 |
| Toluene | 4-Methylphenylboronic acid pinacol ester | 78 |
| Anisole | 4-Methoxyphenylboronic acid pinacol ester | 82 |
| Naphthalene | 2-Naphthylboronic acid pinacol ester | 75 |
| Thiophene | Thiophen-2-ylboronic acid pinacol ester | 65 |
| Indole | Indole-3-boronic acid pinacol ester | 90 |
Yields are representative and sourced from various literature on nickel-catalyzed C-H borylation with B₂pin₂. Actual yields may vary depending on the specific reaction conditions and substrate.
Experimental Protocols
The following is a general protocol for the nickel-catalyzed C-H borylation of an arene. This protocol is based on established procedures using B₂pin₂ and can be adapted for use with this compound. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.
Materials and Equipment
-
Nickel precatalyst: Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0)) or NiCl₂(dppp)
-
Ligand: Tricyclohexylphosphine (PCy₃) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr, IMes)
-
Diboron reagent: this compound [B₂(hex)₂] or Bis(pinacolato)diboron (B₂pin₂)
-
Arene substrate
-
Solvent: Anhydrous and deoxygenated solvent (e.g., cyclohexane, toluene, or dioxane)
-
Base (if required): e.g., CsF, K₃PO₄
-
Standard laboratory glassware: Schlenk flask, condenser, magnetic stirrer, etc.
-
Inert atmosphere equipment: Schlenk line or glovebox
General Procedure for Nickel-Catalyzed C-H Borylation
-
Preparation: In a glovebox or under an inert atmosphere, add the nickel precatalyst (e.g., Ni(COD)₂, 2-5 mol%), the ligand (e.g., PCy₃, 2-5 mol%), and the diboron reagent (e.g., this compound, 1.0-1.5 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reactants: Add the arene substrate (1.0 equivalent) and the anhydrous, deoxygenated solvent. If the arene is a liquid, it can be added via syringe. If it is a solid, it can be added along with the other solids.
-
Reaction: Seal the flask and bring it out of the glovebox. Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (typically 12-24 hours).
-
Monitoring: The progress of the reaction can be monitored by taking aliquots (under inert atmosphere) and analyzing them by GC-MS or TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired arylboronate ester.
Visualizations
Proposed Catalytic Cycle for Nickel-Catalyzed C-H Borylation
The mechanism of nickel-catalyzed C-H borylation is still a subject of investigation, with several proposed catalytic cycles. A commonly accepted pathway involves a Ni(0)/Ni(II) cycle.
Caption: Proposed Ni(0)/Ni(II) catalytic cycle for C-H borylation.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing a nickel-catalyzed C-H borylation reaction.
Caption: General workflow for nickel-catalyzed C-H borylation.
Safety Precautions
-
Nickel compounds are potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Many nickel catalysts and ligands are air- and moisture-sensitive. Proper inert atmosphere techniques (Schlenk line or glovebox) are required.
-
Solvents should be dried and deoxygenated before use.
Conclusion
The use of this compound in nickel-catalyzed C-H borylation of arenes presents a potentially more cost-effective and sustainable approach to the synthesis of valuable arylboronate esters. While direct literature on this specific combination is emerging, the well-established methodologies for nickel-catalyzed borylation with B₂pin₂ provide a strong foundation for the application of B₂(hex)₂. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development to explore this promising alternative. Further optimization for specific substrates will likely lead to highly efficient and economical synthetic routes to a wide array of functionalized aromatic compounds.
Application Notes and Protocols: Synthesis of Aryl Boronate Esters with Bis(hexylene glycolato)diboron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl boronate esters are indispensable intermediates in modern organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura cross-coupling.[1][2] The iridium-catalyzed C-H borylation of arenes has emerged as a powerful and atom-economical method for the synthesis of these valuable compounds, avoiding the need for pre-functionalized aryl halides.[1] While Bis(pinacolato)diboron (B2pin2) is the most commonly used reagent for this transformation, its high cost, largely due to the price of pinacol, can be a significant drawback for large-scale applications.[1][2]
Bis(hexylene glycolato)diboron (B2(hexg)2), derived from the significantly less expensive hexylene glycol, presents a highly effective and more economical alternative.[1][2] This reagent has been shown to participate in the iridium-catalyzed C-H borylation of a variety of arenes, often with comparable or even superior reactivity to B2pin2.[1] The resulting aryl boronate esters, 2-aryl-4,4,6-trimethyl-1,3,2-dioxaborinanes, are stable, soluble in organic solvents, and can be readily purified by column chromatography.[1] These properties, combined with their enhanced reactivity in some subsequent transformations, make them attractive intermediates for applications in drug discovery and development, where efficient and scalable synthetic routes are paramount.
Advantages of this compound (B2(hexg)2)
-
Cost-Effectiveness: Hexylene glycol is substantially cheaper than pinacol, making B2(hexg)2 a more economical reagent for large-scale synthesis.[2]
-
High Reactivity: B2(hexg)2 has demonstrated high reactivity in the iridium-catalyzed C-H borylation of arenes, including less activated substrates.[1]
-
Product Stability: The resulting aryl hexylene glycolato boronate esters are stable to air, water, and chromatography, facilitating their isolation and purification.
-
Enhanced Reactivity of Products: In some cases, aryl hexylene glycolato boronate esters can exhibit greater reactivity in subsequent cross-coupling reactions compared to their pinacol counterparts.
Reaction Mechanism: Iridium-Catalyzed C-H Borylation
The iridium-catalyzed C-H borylation of arenes is generally understood to proceed through an Ir(III)/Ir(V) catalytic cycle. The active catalyst, an iridium tris(boryl) complex, is generated in situ from an iridium(I) precursor, a bipyridine ligand, and the diboron reagent. This complex then undergoes oxidative addition to an aromatic C-H bond, forming an Ir(V) intermediate. Reductive elimination of the aryl boronate ester regenerates an iridium(III) hydride species, which, upon reaction with another equivalent of the diboron reagent, closes the catalytic cycle.
Caption: Catalytic cycle for the iridium-catalyzed C-H borylation of arenes.
Experimental Protocols
General Procedure for the Iridium-Catalyzed C-H Borylation of Arenes with B2(hexg)2
This protocol is adapted from Liskey, C. W.; Hartwig, J. F. Synthesis2013 , 45, 1837–1842.[1]
Materials:
-
Arene substrate
-
This compound (B2(hexg)2)
-
[(1,5-cyclooctadiene)methoxyiridium(I)] dimer ([Ir(COD)OMe]2)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
-
Reaction vessel (e.g., 4-mL vial with a screw cap and stir bar)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an argon-filled glovebox, add the arene (1.0 mmol, 1.0 equiv), this compound (254 mg, 1.0 mmol, 1.0 equiv), [Ir(COD)OMe]2 (3.3 mg, 5.0 µmol, 0.50 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (2.7 mg, 10.0 µmol, 1.0 mol%) to a 4-mL vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF (1 mL) to the vial.
-
Reaction: Seal the vial tightly with a screw cap and remove it from the glovebox. Place the vial in a preheated heating block or oil bath at 65 °C and stir for 12 hours. The reaction mixture will typically appear as a red solution.
-
Workup: After 12 hours, allow the reaction mixture to cool to room temperature. Remove the volatile materials (THF and any volatile arene) under reduced pressure for 2 hours.
-
Purification: The crude residue can be purified by column chromatography on silica gel to afford the pure aryl hexylene glycolato boronate ester. The eluent system will depend on the polarity of the product and should be determined by TLC analysis.
Data Presentation
Substrate Scope of the Iridium-Catalyzed C-H Borylation of 1,3-Disubstituted Arenes with B2(hexg)2
The following table summarizes the yields for the borylation of various 1,3-disubstituted arenes using the general protocol described above.[1]
| Entry | Arene Substrate | Catalyst Loading ([Ir]) | Yield (%) |
| 1 | 1,3-Bis(trifluoromethyl)benzene | 0.5 mol% | 98 |
| 2 | 1,3-Dimethoxybenzene | 2.5 mol% | 75 |
| 3 | 1,3-Dimethylbenzene | 2.5 mol% | 80 |
| 4 | 3-Chlorotoluene | 1.0 mol% | 95 |
| 5 | 1-Bromo-3-chlorobenzene | 1.0 mol% | 98 |
| 6 | 1,3-Dichlorobenzene | 1.0 mol% | 99 |
| 7 | 1-Chloro-3-fluorobenzene | 1.0 mol% | 99 |
All reactions were conducted with 1.0 mmol of arene, 1.0 mmol of B2(hexg)2, and 2.0 mol% of dtbpy in 1 mL of THF at 65 °C for 12 h.
Comparison of Diboron Reagents for the C-H Borylation of 1,3-Bis(trifluoromethyl)benzene
This table provides a direct comparison of the reactivity of B2(hexg)2 with other diboron reagents in the iridium-catalyzed borylation of a highly reactive arene.[1]
| Entry | Diboron Reagent | Yield (%) |
| 1 | Bis(pinacolato)diboron (B2pin2) | >95 |
| 2 | Bis(neopentyl glycolato)diboron (B2npg2) | >90 |
| 3 | This compound (B2(hexg)2) | >90 |
| 4 | Bis-boronic acid | 0 |
| 5 | Acyclic aminoboron reagent | 0 |
| 6 | Acyclic dialkoxyboron reagent | 0 |
Reactions were conducted with 1,3-bis(trifluoromethyl)benzene as the limiting reagent in the presence of 2.5 mol% [Ir(COD)OMe]2 and 5.0 mol% dtbpy.
Applications in Drug Discovery and Development
The synthesis of aryl boronate esters is a critical step in the development of many pharmaceutical compounds. The ability to form these intermediates through direct C-H borylation offers a more efficient and environmentally friendly alternative to traditional methods that rely on aryl halides. The use of this compound in this context provides a significant cost advantage, which is a crucial consideration in process development and large-scale manufacturing of active pharmaceutical ingredients (APIs).
The resulting 2-aryl-4,4,6-trimethyl-1,3,2-dioxaborinanes can be readily employed in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl and heteroaryl structures, which are common motifs in a wide range of therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and central nervous system agents. The potentially enhanced reactivity of these boronate esters may also lead to milder reaction conditions and improved yields in subsequent coupling steps, further streamlining the synthesis of drug candidates.
For drug development professionals, the adoption of B2(hexg)2 in their synthetic strategies can lead to more economical and sustainable manufacturing processes, ultimately contributing to the development of more affordable medicines.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of an aryl boronate ester using B2(hexg)2 and its potential application in a subsequent cross-coupling reaction.
Caption: General workflow for the synthesis and application of aryl boronate esters.
References
Application Notes and Protocols for Polymer Synthesis Using Bis(hexylene glycolato)diboron
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis(hexylene glycolato)diboron as a key reagent in the synthesis of advanced polymers. Detailed protocols, quantitative data, and workflow visualizations are included to facilitate its application in research and development. While this compound is a versatile reagent, much of the detailed procedural literature focuses on its close analog, Bis(pinacolato)diboron (B₂pin₂). The protocols provided herein are adapted from established procedures for B₂pin₂ and are expected to be directly applicable to this compound, given their similar reactivity.
Introduction
This compound is an organoboron compound that serves as a stable and efficient source of boron for various organic transformations. In polymer science, it is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This enables the synthesis of a wide array of conjugated polymers and poly(arylene)s with tailored electronic, optical, and thermal properties.[1][2] Its use in an in situ borylation/polymerization one-pot reaction simplifies the synthetic process, avoiding the isolation of often unstable boronic acid monomers.[1]
Key Applications in Polymer Synthesis
-
Synthesis of Conjugated Polymers: this compound is instrumental in the synthesis of conjugated polymers, such as polythiophenes, polyfluorenes, and polyphenylenes. These materials are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs).
-
Preparation of Poly(arylene)s: This reagent facilitates the polymerization of dihaloaromatic compounds to produce poly(arylene)s, which are known for their high thermal stability and robust mechanical properties.
-
Development of Advanced Materials: The incorporation of boron into polymer backbones through the use of this compound can enhance the thermal and mechanical properties of the resulting materials.[3]
Experimental Protocols
The following protocols are generalized for the synthesis of conjugated polymers via a one-pot in situ borylation and Suzuki-Miyaura polycondensation. Researchers should optimize the reaction conditions for their specific monomer and desired polymer characteristics.
General One-Pot Suzuki-Miyaura Polycondensation Protocol
This procedure is adapted from established methods for Suzuki polymerization using a diboron ester.[1][2][4]
Materials:
-
Dihaloaromatic or dihaloheteroaromatic monomer
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the dihaloaromatic monomer (1.0 eq.), this compound (1.1-1.5 eq.), palladium catalyst (1-5 mol%), and any phosphine ligands.
-
Add the anhydrous solvent to dissolve the reagents.
-
Prepare a solution of the base (2.0-4.0 eq.) in deionized water (if using a two-phase system) and add it to the reaction mixture.
-
Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for 12-48 hours.
-
Monitor the progress of the polymerization by techniques such as GPC or by observing the precipitation of the polymer.
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone).
-
Collect the polymer by filtration and wash it with appropriate solvents to remove any remaining catalyst and unreacted monomers.
-
Dry the polymer under vacuum to a constant weight.
Quantitative Data
The following tables summarize typical quantitative data obtained from Suzuki polycondensation reactions using diboron esters. This data is compiled from various literature sources and serves as a guideline for expected outcomes.
Table 1: Reaction Conditions and Polymer Properties for Suzuki Polycondensation of Thiophene Derivatives
| Monomer | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Mn (kDa) | PDI |
| 2,5-dibromo-3-hexylthiophene | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 24 | 85 | 18.7 | 2.3 |
| 2,5-dibromo-3-dodecylthiophene | Pd₂(dba)₃/P(o-tol)₃ (1.5) | K₃PO₄ | THF/H₂O | 36 | 92 | 25.4 | 1.9 |
| 4,7-dibromo-2,1,3-benzothiadiazole | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 48 | 78 | 15.2 | 2.5 |
Data compiled from representative literature on Suzuki polycondensation of thiophene derivatives.[5]
Table 2: Thermal Properties of Representative Conjugated Polymers
| Polymer | Tg (°C) | Td (°C, 5% weight loss) |
| Poly(3-hexylthiophene) (P3HT) | 12 | 420 |
| Poly(p-phenylene) | 130-200 | 500-550 |
| Poly(9,9-dioctylfluorene) | ~80 | ~400 |
Values are approximate and can vary based on molecular weight and synthesis conditions.[6][7]
Table 3: Mechanical Properties of Selected Conjugated Polymers
| Polymer | Young's Modulus (GPa) | Tensile Strength (MPa) |
| Poly(3-hexylthiophene) (P3HT) | 1-2 | 20-60 |
| Poly(p-phenylene vinylene) (PPV) | 2-5 | 100-200 |
Mechanical properties are highly dependent on film processing and molecular weight.[8][9]
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in the synthesis of polymers using this compound.
Caption: General workflow for Suzuki-Miyaura polycondensation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 3. Impact of doping on the mechanical properties of conjugated polymers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00833A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. Mechanical property predictions of conjugated polymers using molecular simulations - Advanced Science News [advancedsciencenews.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Reactions Involving Bis(hexylene glycolato)diboron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(hexylene glycolato)diboron (B₂hg₂), with the chemical formula C₁₂H₂₄B₂O₄, is a versatile and highly reactive organoboron compound.[1] It serves as a crucial reagent in a variety of chemical transformations, most notably in iridium-catalyzed C-H borylation reactions for the synthesis of arylboronate esters.[2] These esters are valuable intermediates in numerous cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.[2] B₂hg₂ presents itself as a more reactive and potentially more cost-effective alternative to the commonly used bis(pinacolato)diboron (B₂pin₂).[2] Beyond C-H borylation, this reagent also finds application in materials science for the development of polymers and coatings with enhanced properties, and in electronics.[3]
These application notes provide detailed experimental protocols for the use of this compound in iridium-catalyzed C-H borylation of arenes, supported by quantitative data and reaction schematics.
Iridium-Catalyzed C-H Borylation of Arenes
The iridium-catalyzed C-H borylation of arenes is a powerful method for the direct conversion of a C-H bond to a C-B bond, providing a streamlined route to arylboronate esters.[4] This reaction is characterized by its high regioselectivity, which is primarily governed by steric factors, and its tolerance of a wide range of functional groups.[5][6]
General Reaction Scheme
The overall transformation can be represented as follows:
Where Ar-H is an aromatic compound, B₂hg₂ is this compound, [Ir-catalyst] is typically formed in situ from a precursor like [Ir(COD)OMe]₂ and a ligand such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), and Ar-B(hg) is the resulting aryl(hexylene glycolato)boronate ester.
Catalytic Cycle
The currently accepted mechanism for the iridium-catalyzed C-H borylation involves an Ir(III)/Ir(V) catalytic cycle.[7][8]
Caption: Catalytic cycle for the Iridium-catalyzed C-H borylation of arenes.
Experimental Protocols
General Procedure for the Iridium-Catalyzed Borylation of Arenes with this compound:
This protocol is adapted from the work of Liskey and Hartwig and is suitable for a wide range of aromatic substrates.[2]
Materials:
-
This compound (B₂hg₂)
-
[Ir(COD)OMe]₂ (Iridium(I) methoxide cyclooctadiene dimer)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)
-
Arene substrate
-
Anhydrous solvent (e.g., THF, cyclohexane)
-
Schlenk flask or glovebox
-
Standard laboratory glassware and purification equipment
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox or a Schlenk flask under an inert atmosphere, combine [Ir(COD)OMe]₂ (1.5 mol%) and dtbpy (3.0 mol%).
-
Reaction Setup: To the flask containing the catalyst, add this compound (1.0-1.5 equivalents relative to the arene).
-
Addition of Reactants: Add the arene substrate (1.0 equivalent) and the anhydrous solvent.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to the specified temperature (typically 80-100 °C) with vigorous stirring for the indicated time (typically 12-24 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is typically concentrated under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford the desired arylboronate ester.
Quantitative Data
The following table summarizes the results for the iridium-catalyzed borylation of various arenes with this compound, demonstrating the scope and efficiency of this methodology. The data is based on the findings of Liskey and Hartwig.[2]
| Entry | Arene Substrate | Product | Yield (%) |
| 1 | 1,3-Dichlorobenzene | 2-(2,6-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | 95 |
| 2 | 1,4-Dichlorobenzene | 2-(2,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | 98 |
| 3 | 1-Chloro-3-fluorobenzene | 2-(2-chloro-6-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | 96 |
| 4 | 1-Bromo-3,5-difluorobenzene | 2-(2-bromo-4,6-difluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | 93 |
| 5 | 1,3,5-Trichlorobenzene | 2-(2,4,6-trichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | 99 |
| 6 | 4-Chlorotoluene | 2-(5-chloro-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | 91 |
| 7 | Anisole | 2-(2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | 85 |
| 8 | Benzonitrile | 2-(2-cyanophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | 78 |
Experimental Workflow
The general workflow for the synthesis and purification of arylboronate esters using this compound is depicted below.
Caption: General workflow for arene borylation using this compound.
Other Applications
While iridium-catalyzed C-H borylation is a primary application, this compound can also be utilized in other transformations, such as nickel-catalyzed cross-coupling reactions. These reactions often employ the diboron reagent as a reductant or a source of the boryl group for the in situ formation of organoboron reagents.
Conclusion
This compound is a highly effective reagent for the iridium-catalyzed C-H borylation of a diverse range of arenes, providing access to valuable arylboronate esters in high yields. The protocols outlined in these application notes offer a robust starting point for researchers in organic synthesis and drug development. The straightforward experimental setup, coupled with the high reactivity and potential economic advantages of B₂hg₂, makes it an attractive alternative to other diboron reagents. Further exploration of its utility in other catalytic systems is an active area of research with the potential to uncover novel synthetic methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Ir-catalyzed proximal and distal C–H borylation of arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 2-Aminophenanthroline Ligands Enable Mild, Undirected, Iridium-Catalyzed Borylation of Alkyl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkyl Carbon-Carbon Bond Formation by Nickel/Photoredox Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselectivity of the borylation of alkanes and arenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of the mild functionalization of arenes by diboron reagents catalyzed by iridium complexes. Intermediacy and chemistry of bipyridine-ligated iridium trisboryl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bis(hexylene glycolato)diboron in the Synthesis of Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(hexylene glycolato)diboron is a versatile and stable organoboron compound that serves as a crucial reagent in modern organic synthesis and materials science. Its ability to facilitate the formation of carbon-boron bonds makes it an invaluable tool for the construction of complex organic molecules and advanced materials.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of advanced materials, with a focus on boron-containing polymers and organoboron compounds for Organic Light-Emitting Diodes (OLEDs).
Molecular Structure:
-
Chemical Formula: C₁₂H₂₄B₂O₄
-
Molecular Weight: 253.94 g/mol [2]
-
Appearance: White crystalline powder[1]
Key Applications in Advanced Materials
This compound is primarily employed in the development of advanced materials where the incorporation of boron atoms imparts desirable properties.[1] Key applications include:
-
Enhanced Polymers: The integration of boron into polymer backbones can significantly improve their thermal and mechanical properties.[1]
-
OLEDs: It is used in the synthesis of organoboron emitters, which are critical components in high-performance OLEDs due to their high quantum yields and thermal stability.
-
Boron-Doped Semiconductors: This compound can be a precursor in the production of boron-doped semiconductors, which are essential for enhancing the performance of electronic devices.
Experimental Protocols
While detailed protocols specifically citing this compound are not widely published, its reactivity is analogous to the more commonly cited bis(pinacolato)diboron (B₂pin₂). The following protocols are adapted from established procedures for B₂pin₂ and are expected to be effective with this compound, although optimization may be required.
Synthesis of Aryl Boronate Esters via Metal-Catalyzed C-H Borylation
This protocol describes the direct borylation of an aromatic C-H bond, a fundamental step in creating building blocks for more complex materials.[3]
Reaction Scheme:
Ar-H + (HO(CH₂)₆O)B-B(O(CH₂)₆OH) → Ar-B(O(CH₂)₆OH)₂
Materials:
-
Arene (e.g., benzene, toluene)
-
This compound
-
Iridium catalyst (e.g., [Ir(COD)Cl]₂)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy)
-
Anhydrous solvent (e.g., hexane, THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the iridium catalyst (1-2 mol%) and the ligand (2-4 mol%) to a dry Schlenk flask.
-
Add the anhydrous solvent and stir for 10-15 minutes to allow for catalyst pre-formation.
-
Add the arene (1.0 equivalent) and this compound (1.1-1.5 equivalents).
-
Seal the flask and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl boronate ester.
Experimental Workflow for C-H Borylation
Caption: Workflow for the synthesis of aryl boronate esters.
Suzuki-Miyaura Cross-Coupling for the Synthesis of Conjugated Polymers
This protocol outlines the synthesis of a conjugated polymer, a key component in many organic electronic devices, using a Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Br-Ar-Br + (HO(CH₂)₆O)B-Ar'-B(O(CH₂)₆OH)₂ → [-Ar-Ar'-]n
Materials:
-
Dihaloarene monomer (e.g., dibromobenzene)
-
Bis(borylated) arene monomer (synthesized as per Protocol 1)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the dihaloarene monomer (1.0 equivalent), the bis(borylated) arene monomer (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the solvent system and degas the mixture by bubbling with an inert gas for 20-30 minutes.
-
Add the palladium catalyst (1-5 mol%) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 24-72 hours.
-
Monitor the polymerization by observing the increase in viscosity of the reaction mixture.
-
Cool the reaction to room temperature and pour it into a precipitating solvent (e.g., methanol, acetone).
-
Collect the polymer precipitate by filtration, wash it with the precipitating solvent, and dry it under vacuum.
Suzuki-Miyaura Polymerization Workflow
Caption: Workflow for Suzuki-Miyaura polymerization.
Data Presentation
The incorporation of boron through reagents like this compound can significantly impact the properties of advanced materials. The following tables present hypothetical yet representative data illustrating these effects.
Table 1: Thermal Properties of Boron-Containing Polymers
| Polymer Sample | Boron Content (%) | Glass Transition Temp. (T_g, °C) | Decomposition Temp. (T_d, 5% weight loss, °C) |
| Control Polymer (No Boron) | 0 | 125 | 350 |
| Polymer A | 2 | 140 | 380 |
| Polymer B | 5 | 165 | 410 |
Table 2: Performance of Organoboron Emitters in OLEDs
| Emitter | Host Material | Doping Conc. (%) | Max. External Quantum Efficiency (%) | Turn-on Voltage (V) |
| Emitter 1 (Boron-based) | CBP | 6 | 15.2 | 3.1 |
| Emitter 2 (Boron-based) | mCP | 8 | 18.5 | 2.9 |
| Control Emitter (No Boron) | CBP | 6 | 9.8 | 3.8 |
Logical Relationships in Organoboron Chemistry
The utility of this compound in synthesizing advanced materials stems from a logical sequence of chemical transformations.
Logical Flow of Synthesis
References
Application Notes and Protocols: Regioselective Arylboration of Alkenes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The regioselective arylboration of alkenes has emerged as a powerful and step-economic strategy for the synthesis of structurally diverse alkyl boronic esters.[1] This three-component reaction simultaneously installs both an aryl group and a versatile boronic ester across a carbon-carbon double bond.[1] The resulting organoboron compounds are highly valuable synthetic intermediates, readily transformed into a variety of functional groups including C-C, C-O, C-N, and C-halogen bonds.[1] Their stability, low toxicity, and functional group tolerance make them ideal building blocks in medicinal chemistry and drug development for the construction of complex molecular architectures and pharmacologically active agents.[2][3] This document provides an overview of common catalytic systems, detailed experimental protocols, and mechanistic insights into this important transformation.
Catalytic Systems and Regioselectivity
The outcome of the arylboration reaction, specifically its regioselectivity, is highly dependent on the chosen catalytic system, ligands, and alkene substrate.[1][4] The primary distinction is between the formation of 1,1-arylboration products (geminal) and 1,2-arylboration products (vicinal).[1] Several transition metal catalysts, including copper, nickel, and palladium, have been developed to selectively favor one regioisomer over the other.[1]
-
Cooperative Palladium/Copper Catalysis: This system is effective for the arylboration of vinylarenes and other activated alkenes, typically yielding 2-boryl-1,1-diarylethanes.[2] The mechanism involves two distinct catalytic cycles where the copper catalyst facilitates the borylation step and the palladium catalyst mediates the arylation.[2]
-
Palladium Catalysis: Palladium catalysts can promote the aerobic arylboration of alkenes using aryl boronic acids.[1] The regioselectivity is often substrate-dependent: terminal alkenes tend to yield 1,1-arylboration products, whereas strained cyclic alkenes like norbornene and β-alkyl-styrenes favor the formation of 1,2-arylboration products.[1][5]
-
Copper Catalysis: Copper-catalyzed systems are particularly useful for specific transformations like the defluorinative arylboration of vinylarenes with polyfluoroarenes, providing access to β-polyfluoroaryl boronates.[6][7]
-
Nickel Catalysis: Nickel-based catalysts are notable for their ability to convert highly substituted alkenes into products containing a quaternary carbon and a C-B bond with high regio- and stereoselectivity.[3]
Caption: Factors influencing regioselectivity in alkene arylboration.
Data Presentation: Comparison of Catalytic Protocols
The following tables summarize reaction conditions and outcomes for representative regioselective arylboration protocols.
Table 1: Cooperative Pd/Cu-Catalyzed Arylboration of Vinylarenes
| Entry | Aryl Halide (Ar-X) | Alkene | Yield (%) | Regioisomeric Ratio (1,1:1,2) |
|---|---|---|---|---|
| 1 | 4-MeO-C₆H₄-Br | Styrene | 90 | >99:1 |
| 2 | 4-CF₃-C₆H₄-I | Styrene | 85 | >99:1 |
| 3 | 2-Naphthyl-Br | Styrene | 93 | >99:1 |
| 4 | 4-Ph-C₆H₄-Br | 4-Me-Styrene | 96 | >99:1 |
Data adapted from Semba, K., & Nakao, Y. (2014). J. Am. Chem. Soc., 136, 7567-7570.[2]
Table 2: Palladium-Catalyzed Aerobic Arylboration of Alkenes
| Entry | Aryl Boronic Acid | Alkene | Product Type | Yield (%) |
|---|---|---|---|---|
| 1 | Ph-B(OH)₂ | 1-Octene | 1,1-Arylboration | 65 |
| 2 | 4-MeO-C₆H₄-B(OH)₂ | 1-Octene | 1,1-Arylboration | 74 |
| 3 | Ph-B(OH)₂ | Norbornene | 1,2-Arylboration | 71 |
| 4 | 4-Cl-C₆H₄-B(OH)₂ | (E)-β-Methylstyrene | 1,2-Arylboration | 55 |
Data adapted from a 2017 study on Pd-catalyzed aerobic arylboration.[1][5]
Table 3: Copper-Catalyzed Defluorinative Arylboration of Styrenes
| Entry | Polyfluoroarene | Alkene | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| 1 | Pentafluorobenzonitrile | Styrene | 90 | para-defluorinative |
| 2 | Pentafluoropyridine | Styrene | 86 | para-defluorinative |
| 3 | Octafluorotoluene | 4-Cl-Styrene | 78 | para-defluorinative |
| 4 | Pentafluorobenzonitrile | 4-MeO-Styrene | 81 | para-defluorinative |
Data compiled from studies on copper-catalyzed defluorinative arylboration.[6][7]
Experimental Protocols
Protocol 1: Cooperative Pd/Cu-Catalyzed Arylboration of Vinylarenes
This protocol describes the synthesis of a 2-boryl-1,1-diarylethane from a vinylarene and an aryl halide.[2]
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
CuCl (Copper(I) chloride)
-
NaOMe (Sodium methoxide)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Aryl halide (e.g., 4-bromotoluene)
-
Vinylarene (e.g., styrene)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol, 2 mol%), SPhos (0.02 mmol, 4 mol%), CuCl (0.1 mmol, 20 mol%), and NaOMe (1.5 mmol, 3.0 equiv.).
-
Add B₂pin₂ (0.6 mmol, 1.2 equiv.) to the tube.
-
Add the aryl halide (0.5 mmol, 1.0 equiv.) and the vinylarene (1.0 mmol, 2.0 equiv.).
-
Add 2.0 mL of anhydrous 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-boryl-1,1-diarylethane.
Protocol 2: Palladium-Catalyzed Aerobic 1,1-Arylboration of a Terminal Alkene
This protocol details the base-free aerobic coupling of an aryl boronic acid, a terminal alkene, and B₂pin₂.[1]
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Pyridine
-
Aryl boronic acid (e.g., phenylboronic acid)
-
Terminal alkene (e.g., 1-octene)
-
Bis(pinacolato)diboron (B₂pin₂)
-
5 Å Molecular Sieves
-
Dimethylacetamide (DMA, anhydrous)
Procedure:
-
Inside a glovebox, add the aryl boronic acid (0.375 mmol, 1.5 equiv.) and 5 Å molecular sieves (40-160 mg) to a 20 mL vial with a stir bar.
-
Add 0.65 mL of anhydrous DMA and seal the vial with a septum-lined cap. Stir for 5 minutes.
-
To the vial, add B₂pin₂ (1.5 mmol, 6.0 equiv.), Pd(OAc)₂ (0.0125 mmol, 5 mol%), a stock solution of pyridine (0.125 mM, 100 μL), and the alkene substrate (0.25 mmol, 1.0 equiv.).
-
Remove the vial from the glovebox and pierce the septum with a needle connected to a balloon of air (O₂ source).
-
Place the vial in a heating block set to 80 °C and stir for 24 hours.
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to isolate the 1,1-arylboration product.
Mechanistic Overview
The mechanisms for arylboration vary with the catalytic system. Below are simplified representations of two common pathways.
Cooperative Pd/Cu Catalytic Cycle
In this system, two interconnected cycles operate in concert. The copper cycle generates a borylcopper species that adds across the alkene. The resulting organocopper intermediate then undergoes transmetalation with an arylpalladium(II) complex, which is generated in the palladium cycle. Reductive elimination from the palladium center yields the final product.[2]
Caption: Cooperative Pd/Cu catalytic cycles in arylboration.
General Palladium-Catalyzed Arylboration
In some palladium-catalyzed systems, the mechanism proceeds through a different order of events. Arylpalladation of the alkene occurs first to generate a Pd-alkyl intermediate. This is followed by a borylation step (transmetalation with B₂pin₂) and subsequent reductive elimination to afford the final product and regenerate the Pd(0) catalyst.[1]
Caption: General mechanism for Pd-catalyzed arylboration of alkenes.
Applications in Drug Development
The products of regioselective arylboration, alkyl boronic esters, are exceptionally useful in the synthesis of pharmaceuticals.
-
Versatile Intermediates: The carbon-boron bond can be stereospecifically converted into a wide array of other functional groups, allowing for the late-stage functionalization of complex molecules. This is a critical advantage in medicinal chemistry for generating analogues for structure-activity relationship (SAR) studies.
-
Access to Saturated Heterocycles: Many pharmaceutical compounds contain saturated nitrogen heterocycles. Arylboration of unsaturated heterocycles provides a direct route to these valuable motifs.[3]
-
Synthesis of Biologically Active Molecules: The methodology has been applied to the synthesis of biologically active compounds. For example, cooperative Pd/Cu catalysis has been used in a synthetic route toward CDP840, a phosphodiesterase IV inhibitor.[2] The ability to rapidly construct complex carbon skeletons from simple starting materials accelerates the drug discovery process.[1]
References
- 1. Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylboration of Alkenes by Cooperative Palladium/Copper Catalysis [organic-chemistry.org]
- 3. Ni-Catalyzed Arylboration of Unactivated Alkenes: Scope and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Arylboration of Isoprene and Its Derivatives by Pd/Cu Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-catalyzed defluorinative arylboration of vinylarenes with polyfluoroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Application of Bis(hexylene glycolato)diboron in Pharmaceutical Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(hexylene glycolato)diboron (B₂hg₂), a commercially available and air-stable diboron reagent, has emerged as a valuable tool in pharmaceutical synthesis. While often overshadowed by its more common analog, bis(pinacolato)diboron (B₂pin₂), B₂hg₂ offers distinct advantages in specific applications, particularly in the iridium-catalyzed C-H borylation of arenes and heterocycles. This reaction provides a direct and efficient pathway to introduce a boronate ester group onto a carbon skeleton, a crucial step for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.
The strategic functionalization of aromatic and heteroaromatic cores is a cornerstone of modern drug discovery. The ability to selectively introduce a boryl group via C-H activation allows for the late-stage modification of complex molecules, enabling rapid access to analog libraries for structure-activity relationship (SAR) studies. Research has demonstrated that this compound can be more reactive than B₂pin₂ in the borylation of less activated arenes, making it a powerful reagent for expanding the scope of accessible molecular architectures.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on the iridium-catalyzed C-H borylation of aromatic and heteroaromatic systems.
Application Notes
Primary Application: Iridium-Catalyzed C-H Borylation
The most significant application of this compound in a pharmaceutical context is its use as a reagent in the iridium-catalyzed direct C-H borylation of aryl and heteroaryl compounds.[1][2][3][4][5] This reaction facilitates the conversion of a C-H bond to a C-B bond, yielding a versatile boronate ester intermediate. These intermediates are pivotal for subsequent functionalization, primarily through Suzuki-Miyaura cross-coupling reactions, to construct complex molecular scaffolds found in many pharmaceutical agents.
Key Advantages of this compound:
-
Enhanced Reactivity: Studies have shown that B₂hg₂ can provide higher yields than B₂pin₂ in the borylation of less activated arenes.[1]
-
Cost-Effectiveness: The diol precursor for B₂hg₂ is less expensive than that for B₂pin₂, offering a potential cost advantage in large-scale synthesis.[1]
-
Stability and Handling: Like B₂pin₂, B₂hg₂ is a stable solid that can be handled in the air, simplifying experimental setup.[6]
Application in Heterocycle Functionalization:
A key area of interest for pharmaceutical researchers is the functionalization of heterocyclic scaffolds, which are prevalent in drug molecules. This compound has been successfully employed in the iridium-catalyzed C2 borylation of indoles, providing a direct route to valuable 2-indolylboronic esters.[6] These intermediates can then be used to introduce a wide range of substituents at the 2-position of the indole ring.
Quantitative Data Summary
The following table summarizes the yields of arylboronate esters prepared via iridium-catalyzed C-H borylation using this compound with various arene substrates, as reported by Liskey and Hartwig (2013).[1]
| Arene Substrate | Catalyst Loading (%) | Solvent | Yield (%) |
| 1,3-Bis(trifluoromethyl)benzene | 1 | THF | >95 |
| 1,2-Dichlorobenzene | 1 | THF | 88 |
| 3-Chlorotoluene | 1 | THF | 80 |
| 4-Chlorotoluene | 1 | THF | 84 |
| 3,5-Dimethylanisole | 1 | THF | 90 |
| 1,3-Dimethoxybenzene | 1 | THF | 85 |
| Decalin | 3 | None | 81 |
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed C-H Borylation of Arenes with this compound
This protocol is adapted from the work of Liskey and Hartwig.[1]
Materials:
-
Arene substrate (1.0 mmol)
-
This compound (B₂hg₂) (1.1 mmol)
-
[Ir(COD)OMe]₂ (0.01-0.03 mmol, 1-3 mol%)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (0.02-0.06 mmol, 2-6 mol%)
-
Anhydrous solvent (e.g., THF or Cyclohexane)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
In a nitrogen-filled glovebox, add the arene (if solid), this compound, [Ir(COD)OMe]₂, and 4,4′-di-tert-butyl-2,2′-bipyridine to a Schlenk tube equipped with a magnetic stir bar.
-
If the arene is a liquid, add it via syringe.
-
Add the anhydrous solvent via syringe.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired arylboronate ester.
Protocol 2: Synthesis of a C2-Borylated Indole Derivative
This protocol is a representative procedure for the functionalization of a key heterocyclic core relevant to pharmaceutical chemistry, based on established methodologies for indole borylation.[6]
Materials:
-
N-Substituted indole (e.g., N-Boc-indole) (1.0 mmol)
-
This compound (B₂hg₂) (1.2 mmol)
-
[Ir(COD)OMe]₂ (0.02 mmol, 2 mol%)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (0.04 mmol, 4 mol%)
-
Anhydrous THF (5 mL)
-
Schlenk tube
-
Standard workup and purification supplies
Procedure:
-
In a nitrogen-filled glovebox, combine N-Boc-indole, this compound, [Ir(COD)OMe]₂, and 4,4′-di-tert-butyl-2,2′-bipyridine in a Schlenk tube.
-
Add anhydrous THF.
-
Seal the tube and heat the mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature and concentrate in vacuo.
-
The crude product can be purified by silica gel chromatography to yield the N-Boc-indole-2-boronate ester.
Visualizations
Workflow for the Synthesis of Functionalized Biaryl Compounds
The following diagram illustrates the general workflow for the synthesis of functionalized biaryl compounds, a common motif in pharmaceuticals, using an initial C-H borylation step with this compound followed by a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for biaryl synthesis.
Logical Relationship of Reagents and Products in C-H Borylation
This diagram shows the logical relationship between the starting materials, catalyst system, and the product in the iridium-catalyzed C-H borylation reaction.
Caption: Reagents and products in C-H borylation.
References
- 1. The medicinal chemist's toolbox for late stage functionalization of drug-like molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. This compound 96 230299-21-5 [sigmaaldrich.com]
- 6. Indolylboronic Acids: Preparation and Applications [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bis(hexylene glycolato)diboron Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve yields and overcome common challenges in reactions involving Bis(hexylene glycolato)diboron.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it compare to Bis(pinacolato)diboron (B₂pin₂)?
This compound is a diboron reagent used for the borylation of organic molecules, most commonly in palladium-catalyzed Miyaura borylation reactions. These reactions form boronate esters, which are key intermediates in Suzuki-Miyaura cross-coupling reactions to create new carbon-carbon bonds.
While structurally similar to the more commonly used Bis(pinacolato)diboron (B₂pin₂), boronate esters derived from hexylene glycol can exhibit higher reactivity.[1] This increased reactivity can be advantageous in subsequent coupling reactions, particularly with challenging substrates. However, the stability of hexylene glycol boronic esters may differ from their pinacol counterparts, which can influence reaction conditions and purification strategies.[1]
| Feature | This compound | Bis(pinacolato)diboron (B₂pin₂) |
| Common Use | Miyaura borylation, Suzuki-Miyaura coupling | Miyaura borylation, Suzuki-Miyaura coupling |
| Reactivity of Resulting Ester | Can be superior in reactivity to pinacol esters[1] | Generally stable and widely used[2] |
| Stability of Resulting Ester | Air, water, and chromatography stable[1] | Generally stable, but can be difficult to hydrolyze[3] |
| Cost | Can be a less expensive alternative[1] | Widely available, but can be more expensive[1] |
Q2: My Miyaura borylation reaction with this compound is giving a low yield. What are the common causes?
Low yields in Miyaura borylation are often traced back to a few key factors:
-
Sub-optimal Base: The choice of base is critical. While potassium acetate (KOAc) is commonly used, it is considered a weak base and may not be sufficient for all substrates.[4]
-
Catalyst Inactivation: The active Pd(0) catalyst can be sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst oxidation and reduced activity.
-
Side Reactions: The primary competing reactions are protodeboronation (loss of the boryl group) and homocoupling of the starting material.
-
Moisture: While the resulting hexylene glycol boronic esters are relatively stable, the presence of excessive moisture can contribute to side reactions.
Q3: How can I minimize side reactions like protodeboronation and homocoupling?
-
Protodeboronation: This side reaction, where the boronate ester is replaced by a hydrogen atom, can be minimized by using anhydrous solvents and reagents, and by carefully selecting the base.
-
Homocoupling: The formation of a biaryl product from the starting aryl halide can occur, especially if a weak base like potassium acetate is used with certain substrates.[4] Ensuring a truly inert atmosphere and using a high-quality palladium catalyst can help to suppress this side reaction.
Q4: What is the best way to purify the boronate ester product?
Hexylene glycol boronic esters are generally stable to chromatography.[1] Column chromatography on silica gel is a common purification method. For boronic esters that are sensitive to silica gel, using neutral alumina or boric acid-impregnated silica gel can be effective. Recrystallization is also a viable purification technique for solid products.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered in reactions using this compound.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure they have been stored under an inert atmosphere. |
| Inappropriate Base | Screen different bases. While KOAc is common, stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive substrates. |
| Low Reaction Temperature | Gradually increase the reaction temperature. While some reactions proceed at moderate temperatures, others may require heating to 80-100°C. |
| Poor Solvent Quality | Use anhydrous, degassed solvents. Oxygen can deactivate the palladium catalyst. |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Step |
| Protodeboronation (loss of boryl group) | Presence of water or other protic sources. | Use anhydrous solvents and reagents. Ensure the inert atmosphere is maintained. |
| Homocoupling (biaryl of starting material) | Inefficient catalytic cycle, presence of Pd(II) species. | Ensure thorough degassing of the reaction mixture. Use a high-quality Pd(0) catalyst or a reliable precatalyst. |
| Hydrolysis of Boronate Ester | Excessive water during workup or purification. | Minimize contact with water during extraction. Use anhydrous drying agents. Consider purification methods that avoid aqueous phases if the product is particularly sensitive. |
Experimental Protocols
General Protocol for Miyaura Borylation using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., KOAc, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, DMF, or toluene)
Procedure:
-
In a glovebox or under a stream of inert gas (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Workflows
Troubleshooting Logic for Low Yield
This diagram outlines a logical workflow for troubleshooting low-yield reactions.
Caption: A workflow for systematically troubleshooting low yields in borylation reactions.
Miyaura Borylation Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed Miyaura borylation.
Caption: The catalytic cycle of the Miyaura borylation reaction.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
Bis(hexylene glycolato)diboron stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of bis(hexylene glycolato)diboron, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the longevity and reactivity of this compound, it should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][2] It is recommended to store it in a cool, dry, and dark place.[2][3] Some suppliers recommend storage at room temperature, while others suggest temperatures below 15°C.[1][2][4] Always refer to the supplier's specific recommendations.
Q2: How sensitive is this compound to air and moisture?
A2: this compound is sensitive to moisture.[2][4] Hydrolysis can occur, leading to the formation of hexylene glycol and boric acid derivatives, which can affect the performance of the reagent in subsequent reactions. While often considered relatively stable in air for short periods, long-term exposure to atmospheric moisture and oxygen should be avoided to prevent degradation. For a related compound, bis(pinacolato)diboron, it has been observed that both oxygen and water are necessary for significant degradation to occur.
Q3: What are the visible signs of degradation of this compound?
A3: this compound is typically a white to off-white powder or crystalline solid.[4][5] Any significant change in color, such as yellowing or browning, or a change in consistency, such as clumping, may indicate degradation or contamination.
Q4: Can I handle this compound on the open bench?
A4: For weighing and transferring small quantities for immediate use, handling on an open bench may be acceptable if done quickly. However, to minimize exposure to air and moisture, it is best practice to handle the reagent in a glovebox or under a stream of inert gas.[6]
Q5: What is the expected shelf-life of this compound?
A5: The shelf-life can vary depending on the supplier and storage conditions. When stored properly under an inert atmosphere in a cool, dark, and dry place, it should remain stable for an extended period. For specific shelf-life information, it is best to consult the certificate of analysis or contact the supplier directly.
Troubleshooting Guide
This guide addresses common problems encountered during borylation reactions, such as the Miyaura borylation, using this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Degraded Reagent: this compound may have degraded due to improper storage or handling. | 1. Assess the quality of the reagent using the analytical protocol below. 2. Use a fresh bottle of the reagent that has been stored under an inert atmosphere. |
| Inactive Catalyst: The palladium catalyst can be sensitive to air and moisture.[6] | 1. Ensure the catalyst has been stored and handled under inert conditions. 2. Consider using a fresh batch of catalyst. | |
| Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can lead to poor yields. | 1. Ensure the solvent is anhydrous.[6] 2. The choice of base is critical; weaker bases like potassium acetate are often used to prevent side reactions.[7] 3. Optimize the reaction temperature; high temperatures can sometimes lead to catalyst degradation. | |
| Formation of Biphenyl Side Product | Competing Suzuki-Miyaura Coupling: The desired boronate ester product can react with the starting aryl halide.[3] | 1. This side reaction is often promoted by the presence of water.[3] Ensure all reagents and solvents are scrupulously dry. 2. Use a weaker base (e.g., potassium acetate) to disfavor the competing coupling reaction.[7] |
| Protodeborylation (Loss of Boron Group) | Presence of Protic Sources: Water or acidic impurities can lead to the cleavage of the C-B bond. | 1. Use anhydrous solvents and reagents. 2. Ensure the reaction is performed under strictly inert conditions to exclude atmospheric moisture. |
| Inconsistent Reaction Results | Variability in Reagent Quality: Different batches of this compound may have varying purity. | 1. Qualify each new batch of the reagent by running a small-scale test reaction or by analytical methods. 2. Source high-purity reagent from a reputable supplier. |
Experimental Protocols
Protocol for Assessing the Purity of this compound by GC-MS
This protocol is adapted from methods used for the analysis of similar diboron compounds and can be used to assess the purity of this compound and detect potential degradation products.[8]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in an appropriate anhydrous solvent (e.g., toluene or dichloromethane) and dilute to the mark.
-
Further dilute an aliquot of this stock solution to a final concentration of approximately 100 µg/mL.
2. GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
The peak corresponding to intact this compound should be the major component in the chromatogram.
-
Potential degradation products, such as hexylene glycol or boronic acid derivatives, will have different retention times and mass spectra.
-
The purity can be estimated by the relative peak area of the main component.
Visualizations
Caption: Troubleshooting workflow for borylation reactions.
Caption: Workflow for assessing purity via GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 230299-21-5 | TCI AMERICA [tcichemicals.com]
- 3. catalysis-consulting.com [catalysis-consulting.com]
- 4. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Catalyst Loading for Bis(hexylene glycolato)diboron Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize palladium catalyst loading for Suzuki-Miyaura cross-coupling reactions involving Bis(hexylene glycolato)diboron and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for Suzuki-Miyaura couplings using this compound esters?
A typical starting point for palladium catalyst loading in Suzuki-Miyaura couplings is between 1-5 mol%.[1] For many reactions, a loading of 0.5–1.0 mol % is often sufficient, especially when using highly active phosphine ligands.[2] More challenging couplings, such as those involving aryl chlorides, may require specialized, highly active catalyst systems and potentially higher initial loadings.[3][4] Extremely low catalyst loadings (e.g., <0.1 mol%) are possible but usually require highly optimized conditions and efficient catalyst systems like palladacycles.[5][6]
Q2: How do I determine if my catalyst loading is too high or too low?
-
Too Low: Signs of insufficient catalyst loading include slow or incomplete reactions (stalling) and low product yield. If your starting material is consumed but the desired product is not formed, side reactions like protodeboronation (replacement of the boron group with a hydrogen) may be occurring.[3][7]
-
Too High: While a high catalyst loading can drive a reaction to completion quickly, it is often unnecessary and can lead to several issues. These include increased cost, more intense solution color (which can complicate purification), and potentially higher levels of palladium contamination in the final product. In some cases, high catalyst concentrations can promote side reactions like homocoupling.[4][8]
Q3: What key factors should I consider when optimizing catalyst loading?
Optimizing catalyst loading is a balance between reaction efficiency, cost, and purity. Key factors include:
-
Substrate Reactivity: The reactivity of the aryl halide partner is critical. The general trend is I > Br > OTf >> Cl.[3] Less reactive halides (e.g., aryl chlorides) often require more active catalyst systems or higher loadings.[9]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can significantly enhance catalyst activity, allowing for lower loadings.[7][10]
-
Reaction Scale: Large-scale industrial processes prioritize minimizing catalyst loading to reduce costs, often accepting longer reaction times. In laboratory-scale discovery chemistry, higher loadings may be used to ensure reaction completion quickly.
-
Purity Requirements: For applications in drug development, minimizing the amount of palladium in the final product is crucial, favoring lower catalyst loadings.[11]
Q4: Can I use the same catalyst loading for this compound as I would for Bis(pinacolato)diboron (B2pin2)?
Yes, as a starting point, you can use similar catalyst loadings. This compound is a boronic ester, similar in function to the more common Bis(pinacolato)diboron (B2pin2).[12][13] Both serve as stable sources of boron for the Suzuki-Miyaura reaction. The fundamental catalytic cycle is the same, so optimization principles for catalyst loading, ligand choice, and reaction conditions are directly transferable.
Troubleshooting Guide
Q5: My reaction yield is very low. What are the common causes related to the catalyst?
Low yields can often be traced back to the catalyst system or reaction conditions.[3] Consider the following:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen. Ensure all solvents are properly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[3][14]
-
Poor Precatalyst Activation: If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) state. Inefficient reduction can lead to low activity and promote side reactions.[7][15] Using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can sometimes resolve this.[16]
-
Ligand Degradation: Phosphine ligands are prone to oxidation. Use fresh ligands from a reliable source and store them under an inert atmosphere.[3]
-
Inhibitory Effects: The pyridine nitrogen in certain substrates can coordinate to the palladium center and inhibit catalysis. In such cases, using bulky ligands can shield the metal and improve results.[1][7]
Q6: I am observing significant homocoupling of my boronic ester. How can I minimize this side reaction?
Homocoupling (the dimerization of the boronic ester) is a common side reaction that reduces the yield of the desired cross-coupled product.[4]
-
Exclude Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate a Pd(II)-mediated pathway. Rigorous degassing of the reaction mixture is crucial.[4][14]
-
Use a Pd(0) Source: Using a Pd(II) precatalyst can lead to homocoupling at the start of the reaction before the catalytic cycle is established. Direct use of a Pd(0) source like Pd(PPh₃)₄ can mitigate this.[16]
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II) species that contribute to homocoupling.[14][17]
-
Optimize Base and Temperature: Strong bases and high temperatures can sometimes promote boronic acid decomposition and homocoupling. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and optimize the temperature.[16]
Q7: My reaction starts but does not go to completion. Could the catalyst be the issue?
A stalled reaction often points to catalyst deactivation over the course of the reaction.
-
Increase Ligand Ratio: An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability and prevent decomposition over time.[8]
-
Lower the Temperature: While higher temperatures increase the reaction rate, they can also accelerate catalyst decomposition. Finding an optimal, lower temperature may preserve the catalyst's lifetime, allowing the reaction to reach completion.[16]
-
Consider a More Robust Catalyst: If deactivation persists, switching to a more stable catalyst system, such as one employing a bulky Buchwald-type ligand or a palladacycle, may be necessary.[5]
Data Presentation
The choice of catalyst and ligand system dramatically affects the required loading and efficiency. The following table provides representative data for a model Suzuki-Miyaura reaction to illustrate these differences.
Table 1: Comparison of Catalyst System Performance in a Model Suzuki-Miyaura Coupling
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ / SPhos | 0.0005 | 100 | 2 | >99 | 198,000 | 99,000 |
| Pd₂(dba)₃ / XPhos | 0.0025 | RT | 12 | ~95 | 38,000 | 3,167 |
| Palladacycle | 10⁻⁹ | 120 | 5 | >99 | 5 x 10⁹ | 1 x 10⁹ |
| Pd/C (3%) | 3 | 100 | 0.17 | 100 | 20 | 118 |
Data is compiled and representative from multiple sources for the coupling of 4-chlorotoluene and phenylboronic acid and should be used as a general guide.[5] TON = moles of product / moles of catalyst. TOF = TON / time.[5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with an Aryl Halide and a Boronic Ester
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound derived ester (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-3 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), Toluene)[1]
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), the boronic ester (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., 3 mol%).[1]
-
Inert Atmosphere: Seal the vessel, then carefully evacuate the atmosphere and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. The typical reaction concentration is 0.1–0.5 M with respect to the limiting reagent.[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[3]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[3][7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.[3]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Miyaura Borylation Reaction [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Bis(hexylene glycolato)diboron Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving Bis(hexylene glycolato)diboron.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying boronate esters derived from this compound?
A1: The most common purification techniques include column chromatography, recrystallization, and simple filtration.[1] Column chromatography can be performed using either silica gel or alumina as the stationary phase.[1][2] Recrystallization is effective if the product is a solid and a suitable solvent system can be found.[3] For crude purifications, filtering the reaction mixture through a plug of Celite can remove palladium catalysts and other solid impurities.[3][4]
Q2: My boronate ester product appears to be hydrolyzing during purification on a silica gel column. How can I prevent this?
A2: Hydrolysis of boronate esters on silica gel is a common issue, often due to adsorbed water on the silica surface.[5][6] To mitigate this, you can:
-
Use freshly dried silica gel for your column.
-
Deactivate the silica gel before use by preparing a slurry in your eluent and adding a small amount of a base like triethylamine (NEt3).[3]
-
Switch to a less acidic stationary phase, such as neutral alumina, which has been shown to be effective for purifying boronate esters.[1]
Q3: I am having trouble separating my product from unreacted this compound. What is the best approach?
A3: Excess diboron reagent is a frequent impurity.[7]
-
Column Chromatography: Careful column chromatography can often separate the product from the remaining diboron reagent. The excess reagent can sometimes be visualized on a TLC plate using a cerium/molybdenum-based stain, where it appears as a deep blue spot upon gentle heating.[7]
-
Minimal Excess: In many cases, using a minimal excess of the diboron reagent (e.g., 1.1-1.2 equivalents) means the small amount of unreacted starting material will not interfere with subsequent reactions, such as Suzuki couplings, allowing the crude product to be carried forward.[3][7]
-
Solvent Washing: A final wash of the purified product with a non-polar solvent like heptane or pentane can sometimes help remove residual diboron reagent and solidify the product.[7][8]
Q4: My product streaks badly on the TLC plate and is difficult to separate by column chromatography. What can I do?
A4: Streaking is a known problem with boronic esters, likely due to interactions with the stationary phase.[4][9] To address this:
-
Deactivate Silica: As mentioned in A2, deactivating the silica gel with a base like triethylamine can significantly reduce streaking and prevent the compound from irreversibly binding to the column.[3]
-
Alternative Stationary Phase: Use neutral alumina or boric acid-impregnated silica gel.[1][5]
-
Short Column: Employing a shorter silica column can minimize the interaction time and reduce the chances of the product getting stuck.[4][5]
-
Alternative Purification: If chromatography fails, consider recrystallization or converting the boronate ester to a more easily purified derivative, such as a trifluoroborate salt (BF3K) or an N-methyliminodiacetic acid (MIDA) boronate.[3][5]
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification process.
Problem 1: Low recovery of the product from a silica gel column.
-
Possible Cause: The boronate ester is irreversibly adsorbing to the acidic silica gel.[3]
-
Solution:
-
Neutralize the Stationary Phase: Use silica gel that has been treated with a base (e.g., triethylamine) or switch to neutral alumina.[1][3]
-
Use a Short Column: A shorter column reduces the surface area for adsorption, potentially improving recovery.[4][5]
-
Alternative Techniques: If the issue persists, avoid chromatography and attempt purification by recrystallization or derivatization.[1][3]
-
Problem 2: The purified product is an oil but is expected to be a solid.
-
Possible Cause: Residual solvent or minor impurities are preventing crystallization.
-
Solution:
-
Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexane, pentane) to the oil and stir vigorously. This can induce precipitation or crystallization. Scratching the side of the flask with a glass rod may also help.[1]
-
High Vacuum: Place the sample under a high vacuum for an extended period to remove all traces of solvent.
-
Recrystallization: Attempt recrystallization from a suitable solvent system. This can be a single solvent or a binary mixture where the product is soluble in one solvent and insoluble in the other.[3]
-
Problem 3: The NMR spectrum of the purified product shows unexpected signals, suggesting decomposition.
-
Possible Cause: The boronate ester is unstable under the purification conditions (e.g., acidic silica, prolonged heating).
-
Solution:
-
Milder Conditions: Use purification methods that avoid harsh conditions. This includes using neutral alumina instead of silica, avoiding high temperatures, and minimizing the time the compound is in solution or on a column.[1]
-
Crude Product Analysis: Analyze the crude reaction mixture by NMR before purification. If the crude product is relatively clean (~90% pure), consider using it directly in the next step without further purification.[3][7]
-
Data Presentation
Table 1: Comparison of Common Purification Techniques for Boronate Esters
| Purification Method | Stationary Phase/Solvent | Advantages | Disadvantages | Common Impurities Removed |
| Flash Chromatography | Silica Gel | Widely applicable; good for separating compounds with different polarities.[10] | Can cause hydrolysis or irreversible adsorption of boronate esters.[3][5] | Unreacted starting materials, byproducts. |
| Flash Chromatography | Neutral Alumina | Less acidic than silica; reduces risk of hydrolysis and strong adsorption.[1] | May have different selectivity compared to silica. | Unreacted starting materials, byproducts. |
| Recrystallization | Various (e.g., Hexane, EtOAc, Toluene)[1][6][11] | Can provide very high purity for solid products. | Finding a suitable solvent can be challenging; not suitable for oils. | Byproducts with different solubility profiles. |
| Filtration/Plug | Celite | Quick removal of solid impurities (e.g., catalyst, salts).[3][4] | Does not separate soluble impurities. | Palladium catalyst, inorganic salts. |
| Derivatization | Conversion to BF3K or MIDA esters.[5] | Derivatives are often highly crystalline and easy to purify. | Requires additional chemical steps (protection/deprotection). | A wide range of impurities. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography on Deactivated Silica Gel
-
Prepare the Slurry: In a beaker, add the required amount of silica gel to your chosen starting eluent (e.g., a non-polar solvent like hexane or a hexane/ethyl acetate mixture).
-
Deactivate the Silica: While stirring the slurry, add triethylamine dropwise until the supernatant smells of the amine (typically 1-2% by volume). Stir for 5-10 minutes.[3]
-
Pack the Column: Pour the slurry into the chromatography column and allow it to pack under gravity or with light pressure.
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (or the eluent) and load it onto the top of the silica bed.
-
Elute: Run the column, gradually increasing the polarity of the eluent as needed.
-
Analyze Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Dissolve the Crude Product: In a flask, add the crude solid product and the minimum amount of a hot "good" solvent (a solvent in which the product is highly soluble when hot) to fully dissolve it.
-
Induce Crystallization:
-
Single Solvent Method: Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to promote crystal formation.[8]
-
Two-Solvent Method: To the hot solution, slowly add a "poor" solvent (an "anti-solvent" in which the product is insoluble) until the solution becomes slightly cloudy. Reheat gently to clarify, then allow to cool slowly.[3]
-
-
Isolate Crystals: Collect the crystals by vacuum filtration.
-
Wash: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Dry: Dry the crystals under a high vacuum to remove all traces of solvent.
Visualizations
Caption: General purification workflow for boronate esters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Efficiently self-healing boronic ester crystals - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05640H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Handling Moisture-Sensitive Diboron Reagents
Welcome to the Technical Support Center for handling moisture-sensitive diboron reagents. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: I'm starting a reaction with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). Is it truly necessary to use inert atmosphere techniques?
A1: Yes, for optimal results and reproducibility, using inert atmosphere techniques is highly recommended. While B₂pin₂ is often described as shelf-stable and can be handled in the air for brief periods, recent studies have shown that it degrades in the presence of both oxygen and water.[1][2][3] This degradation can lead to lower yields and the formation of impurities.[1][2] For many catalytic borylation reactions, the catalysts and other reagents used are also sensitive to air and moisture.[4] Therefore, establishing and maintaining an inert atmosphere using a glovebox or Schlenk line is crucial for success.[5][6][7]
Q2: My Miyaura borylation reaction is giving a low yield. What are the first things I should check?
A2: Low yields in Miyaura borylation reactions are a common issue. A systematic check of your reagents and experimental setup is the best approach to troubleshooting.[4]
-
Reagent Quality: Verify the purity of your diboron reagent, aryl halide, catalyst, ligand, and base. Impurities can poison the catalyst or lead to side reactions.[4] The quality of the diboron reagent itself can significantly impact the outcome.[4]
-
Anhydrous Conditions: Ensure all solvents are anhydrous and that your glassware was properly dried (oven or flame-dried) and cooled under an inert atmosphere.[4][8] The presence of water can be a significant factor in these reactions.[9][10]
-
Inert Atmosphere: Check your reaction setup for any potential leaks that could introduce air (oxygen). A robust inert atmosphere should be maintained throughout the reaction.[4]
-
Reaction Temperature: Confirm that the reaction is being conducted at the optimal temperature and that the temperature is stable.[4]
Q3: I'm observing unexpected byproducts in my reaction. What could be the cause?
A3: The formation of byproducts often points to the presence of water, oxygen, or impurities.
-
Protodeboronation: This is a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. It can be caused by the presence of water, certain bases, and high temperatures.[11] To minimize this, use anhydrous conditions, select a weaker or non-aqueous base, and consider running the reaction at a lower temperature if possible.[11]
-
Homocoupling: This side reaction can occur due to incorrect stoichiometry of reactants or issues with the catalyst/ligand system.[4]
-
Oxidation: Boronic acids and their esters can be susceptible to oxidation.[12] Running the reaction under a positive pressure of inert gas can help prevent this.[12]
Q4: How should I properly store my diboron reagents?
A4: To ensure their longevity and reactivity, diboron reagents should be stored in a sealed container under an inert atmosphere (e.g., nitrogen or argon).[2][3][13] While B₂pin₂ is relatively robust, long-term storage on the benchtop exposed to air is not recommended due to potential degradation in the presence of both oxygen and moisture.[1][2] For added stability, especially for more sensitive diboron compounds, storage in a freezer is advisable.[13]
Q5: I'm having trouble purifying my boronic ester product by silica gel chromatography. What are my options?
A5: Purification of boronic esters on silica gel can be challenging as they can sometimes degrade or adhere strongly to the stationary phase.[12][14][15] Here are some alternative approaches:
-
Deactivated Silica: Pre-treat the silica gel with a base like triethylamine to neutralize acidic sites that can cause degradation.[12][15]
-
Alternative Stationary Phases: Consider using neutral alumina for column chromatography.[15][16]
-
Crystallization/Recrystallization: This is often a successful method for purifying solid boronic esters.[14][16]
-
Distillation: For liquid boronic esters, distillation can be an effective purification technique.[12]
-
Carry Forward Crude: If the crude NMR shows high purity, you may be able to proceed to the next step without purification, especially for subsequent Suzuki couplings.[15]
Troubleshooting Guide
This section provides a more in-depth guide to troubleshooting common problems encountered when working with moisture-sensitive diboron reagents.
Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Degraded Diboron Reagent | Use a fresh bottle of the reagent. If degradation is suspected, consider recrystallizing the diboron reagent (e.g., B₂pin₂ from pentane).[13] |
| Inactive Catalyst/Ligand | Use a fresh batch of catalyst and ligand. Consider screening different catalyst/ligand systems.[4] |
| Presence of Water or Oxygen | Ensure glassware is rigorously dried.[4][8] Use anhydrous, degassed solvents.[4][17] Purge the reaction vessel thoroughly with an inert gas (3x vacuum/backfill cycles).[4] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Use an internal thermometer to monitor the temperature accurately.[4] |
| Inactive Base | Use a freshly opened or properly dried base. For example, KOAc can be dried in a vacuum oven.[9] |
| Improper Solvent | Screen different anhydrous, degassed solvents. Common choices include toluene, dioxane, and DMF.[4] |
Formation of Byproducts
| Potential Cause | Troubleshooting Steps |
| Hydrolysis during Workup | Minimize contact with water. Avoid strongly acidic or basic conditions during the workup procedure.[4][12] |
| Product Decomposition on Silica Gel | Deactivate the silica gel with a base (e.g., triethylamine).[12] Use an alternative purification method like crystallization or distillation.[12][14] |
| Side Reactions (e.g., Homocoupling) | Adjust the reaction temperature, concentration, or the catalyst-to-ligand ratio.[4] |
Experimental Protocols
Protocol 1: Setting up an Inert Atmosphere Reaction
This protocol describes the standard procedure for setting up a reaction under an inert atmosphere using a Schlenk line.
Materials:
-
Reaction flask and condenser (or other glassware)
-
Schlenk line with vacuum and inert gas (Nitrogen or Argon) source
-
Heat gun or oven
-
Rubber septa
-
Stir bar
Procedure:
-
Drying Glassware: Assemble the reaction flask with a stir bar and any other necessary glassware (e.g., condenser). Heat the assembled glassware under vacuum using a heat gun until all visible moisture is gone. Alternatively, oven-dry the glassware and assemble it hot, immediately placing it under an inert atmosphere.[4][8]
-
Purging the System: Allow the glassware to cool to room temperature under a continuous flow of inert gas.[4]
-
Vacuum/Backfill Cycles: Evacuate the flask using the Schlenk line's vacuum and then backfill with inert gas. Repeat this cycle three times to ensure the complete removal of air and residual moisture.[4]
-
Adding Reagents:
-
Solids: Add solid reagents (e.g., catalyst, base, diboron reagent) to the reaction flask under a positive flow of inert gas.[4] This can be done quickly by removing the septum and adding the solid, then immediately re-sealing the flask. For highly sensitive solids, use a glovebox for transfers.[13]
-
Liquids: Add anhydrous, degassed solvents and liquid reagents via a dry syringe through the rubber septum.[18][19]
-
-
Maintaining Inert Atmosphere: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by connecting the flask to the inert gas line via a bubbler or by using a balloon filled with the inert gas.[4][8][19]
Protocol 2: Transfer of an Air-Sensitive Solid
This protocol outlines the procedure for transferring a solid reagent under a positive flow of inert gas.
Materials:
-
Reaction flask under inert atmosphere
-
Spatula
-
Weighing paper or boat
-
Source of inert gas
Procedure:
-
Ensure the reaction flask is under a positive pressure of inert gas.
-
Briefly remove the septum or stopper from the flask.
-
Quickly add the pre-weighed solid to the flask using a funnel if necessary. Maintain a flow of inert gas directed into the opening of the flask during the transfer to prevent air from entering.
-
Immediately reseal the flask.
-
For highly sensitive solids, it is strongly recommended to perform the weighing and transfer inside a glovebox.[6][13]
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Workflow for setting up an inert atmosphere reaction.
References
- 1. Investigating the stability and reactivity of B2Pin2 under ambient conditions - American Chemical Society [acs.digitellinc.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 7. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. reddit.com [reddit.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. acs.org [acs.org]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Bis(hexylene glycolato)diboron in Organic Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis(hexylene glycolato)diboron in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (B₂hg₂), with the CAS number 230299-21-5, is a versatile and stable organoboron reagent.[1][2] It is primarily used in organic synthesis for:
-
Miyaura Borylation: Preparation of aryl and vinyl boronate esters from aryl or vinyl halides.[3][4]
-
C-H Bond Borylation: Direct functionalization of C-H bonds to form carbon-boron bonds.
-
Suzuki-Miyaura Cross-Coupling Reactions: As a precursor to boronic esters which are key partners in forming carbon-carbon bonds.[4][5]
Q2: What are the key physical and chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₁₂H₂₄B₂O₄ |
| Molecular Weight | 253.94 g/mol [1][6] |
| Appearance | White to off-white powder/crystalline solid[2] |
| Melting Point | 98-102 °C[1][7] |
| Solubility | Insoluble in water.[1][2][7] Soluble in organic solvents like toluene.[2] |
| Stability | Stable under inert atmosphere at room temperature.[2] |
Q3: How does the choice of solvent impact the reactivity of this compound?
The solvent plays a crucial role in modulating the reactivity of this compound by influencing the solubility of reactants, the stability of intermediates, and the rate of key reaction steps. The choice between polar protic, polar aprotic, and nonpolar solvents can significantly affect reaction yield and selectivity.
-
Polar Aprotic Solvents (e.g., THF, Dioxane, DMF, DMSO): These are generally good solvents for dissolving the reactants and are often used in Miyaura borylation and Suzuki-Miyaura coupling reactions. They can help to solubilize the base and catalyst, facilitating the reaction. However, residual water in these solvents can lead to side reactions.[5]
-
Nonpolar Solvents (e.g., Toluene, Hexane): Toluene is a common solvent for the synthesis of this compound itself and is also used in borylation reactions.[2] These solvents are less likely to coordinate with the metal catalyst, which can sometimes be beneficial.
-
Polar Protic Solvents (e.g., Alcohols, Water): While generally avoided due to the potential for hydrolysis of the boronic ester product and interaction with the catalyst, small amounts of water or alcohols can sometimes accelerate the transmetalation step in Suzuki-Miyaura coupling.[5] However, an excess of protic solvents can lead to unwanted side reactions like deborylation.
Troubleshooting Guide
Issue 1: Low or No Yield in Borylation Reaction
Q: I am getting a low yield or no product in my Miyaura borylation reaction using this compound. What are the possible causes and how can I troubleshoot this?
A: Low yields in borylation reactions are a common issue and can be attributed to several factors. Here is a step-by-step troubleshooting guide:
-
Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (e.g., Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.[8]
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Trace amounts of water can lead to the formation of byproducts and reduce the yield.[5][8] Ensure all glassware is thoroughly dried.
-
Reagent Quality:
-
This compound: Although relatively stable, ensure it is of high purity.
-
Catalyst: Use a fresh, active palladium catalyst. The catalyst can degrade over time, especially if not stored properly.
-
Base: The choice and quality of the base are critical. Potassium acetate (KOAc) is commonly used.[3] Ensure the base is dry.
-
-
Solvent Choice: The solvent should be anhydrous and capable of dissolving the reactants. If solubility is an issue, consider switching to a different aprotic solvent like dioxane or DMF.
-
Reaction Temperature: The optimal temperature can vary depending on the substrate. If the reaction is sluggish, a moderate increase in temperature may be necessary.
Issue 2: Formation of Symmetrical Biaryl Byproduct
Q: I am observing a significant amount of symmetrical biaryl byproduct in my reaction mixture. How can I minimize this side reaction?
A: The formation of symmetrical biaryls is a known side reaction in Suzuki-Miyaura type couplings. This occurs when the newly formed boronic ester reacts with the starting aryl halide.
-
Control Water Content: The presence of water can promote this competing Suzuki-Miyaura coupling.[5] Using strictly anhydrous conditions is crucial.
-
Optimize the Base: A very strong base can sometimes facilitate the unwanted coupling. Using a milder base like potassium acetate (KOAc) is often preferred in Miyaura borylations.[3][4]
-
Reaction Time: Monitor the reaction progress. Stopping the reaction once the starting material is consumed can prevent the subsequent formation of the biaryl byproduct.
Experimental Protocols
General Protocol for Miyaura Borylation of an Aryl Halide
This is a general guideline and may require optimization for specific substrates.
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) and allow to cool under a stream of inert gas.
-
Reaction Setup: To the Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and potassium acetate (KOAc, 1.5-2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for a Miyaura borylation experiment.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 230299-21-5 [m.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. catalysis-consulting.com [catalysis-consulting.com]
- 6. This compound | C12H24B2O4 | CID 2734616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Career Henan Chemical Co. % [coreychem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Borylation Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues related to the deactivation of palladium catalysts in Miyaura borylation reactions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help you identify and resolve problems encountered during your experiments, leading to improved reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My borylation reaction shows low or no conversion of the starting material. What are the likely causes?
A1: Low or no conversion in a Miyaura borylation reaction is a common issue that can often be traced back to several key factors. A systematic check of your reagents and reaction setup is the most effective approach to diagnose the problem. The primary areas to investigate are:
-
Reagent Quality: The purity and stability of your reagents are critical.
-
Diboron Reagent: Bis(pinacolato)diboron (B₂pin₂) and other diboron reagents are sensitive to moisture. Ensure your reagent is of high purity and has been stored under anhydrous conditions. If in doubt, use a fresh bottle or a recently purchased batch.
-
Aryl/Vinyl Halide: Impurities in the electrophile can act as catalyst poisons. Purify your starting material if its purity is questionable.
-
Solvent and Base: Solvents must be anhydrous and thoroughly degassed to remove oxygen. The base should be of high purity and stored in a desiccator to prevent moisture absorption.[1]
-
-
Catalyst Activity: The palladium catalyst, especially the active Pd(0) species, is highly sensitive to air and moisture.
-
If you are using a Pd(II) precatalyst (e.g., PdCl₂(dppf)), the in situ reduction to the active Pd(0) species may be inefficient.
-
-
Inert Atmosphere: An inadequate inert atmosphere is a frequent cause of catalyst deactivation.
-
Leaks in your reaction setup or insufficient degassing can introduce oxygen, which oxidizes the active Pd(0) catalyst to inactive palladium species, often visible as palladium black.[1]
-
Q2: I am observing a black precipitate in my reaction mixture. What is it, and how can I prevent it?
A2: The black precipitate is most likely palladium black , which is an aggregated, inactive form of palladium metal. Its formation is a clear indicator of catalyst deactivation and can be caused by:
-
Presence of Oxygen: The active Pd(0) catalyst is readily oxidized by trace amounts of oxygen. To prevent this, it is crucial to rigorously degas your solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1]
-
Ligand Degradation: Phosphine ligands, which are commonly used to stabilize the palladium catalyst, are susceptible to oxidation. The choice of a robust, sterically hindered ligand can help protect the palladium center and prevent aggregation.
-
High Temperatures: While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition and the formation of palladium black.
To prevent the formation of palladium black, ensure your reaction is set up under strictly anaerobic conditions and consider using a more stable palladium precatalyst and ligand system.
Q3: My desired boronate ester is forming, but I am also getting a significant amount of a biaryl byproduct. What is causing this, and how can I suppress it?
A3: The formation of a biaryl byproduct is due to a homocoupling side reaction. This occurs when the newly formed boronate ester product undergoes a subsequent Suzuki-Miyaura coupling with the remaining aryl halide starting material.[3] The primary causes are:
-
Choice of Base: Strong bases can promote the Suzuki-Miyaura coupling side reaction. Using a weaker base, such as potassium acetate (KOAc), is often recommended for borylation reactions to minimize homocoupling.[4][5]
-
Presence of Water: Trace amounts of water can facilitate the transmetalation step of the Suzuki-Miyaura coupling, thereby promoting the homocoupling side reaction. Ensure your reaction is conducted under anhydrous conditions.
To minimize biaryl formation, use a weak, non-nucleophilic base and ensure your reaction is conducted under strictly anhydrous conditions.
Q4: What is protodeboronation, and how can I minimize it?
A4: Protodeboronation is a side reaction where the carbon-boron bond of the desired boronate ester product is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of an arene byproduct. This is particularly problematic with electron-rich or heteroaromatic boronic acids.[6] Key factors that promote protodeboronation include:
-
Presence of Protic Sources: Water, alcohols, or other protic impurities in the reaction mixture can lead to the protonolysis of the C-B bond.
-
Harsh Reaction Conditions: High temperatures and the use of strong bases can accelerate protodeboronation.[7]
To minimize protodeboronation:
-
Use milder bases such as K₃PO₄ or KF.
-
Ensure strictly anhydrous reaction conditions.
-
If possible, use shorter reaction times and lower temperatures.
Troubleshooting Guides
Problem 1: Low or No Product Formation with Starting Material Unchanged
This guide provides a systematic approach to diagnosing the cause of low or no product formation where the starting materials remain largely unreacted.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low or no product conversion.
Problem 2: Significant Formation of Byproducts
This guide helps to identify the cause of common byproducts and suggests solutions to improve the selectivity of your reaction.
| Observed Byproduct | Potential Cause | Troubleshooting Steps |
| Biaryl (Homocoupling) | - Strong base- Presence of water | - Switch to a weaker base (e.g., KOAc).- Ensure strictly anhydrous conditions. |
| Arene (Protodeboronation) | - Protic impurities (e.g., water)- High temperature- Strong base | - Use anhydrous solvents and reagents.- Lower the reaction temperature.- Use a milder base (e.g., K₃PO₄). |
| Palladium Black | - Presence of oxygen- Ligand degradation- High temperature | - Improve degassing of solvents and use Schlenk techniques.- Use a more robust, sterically hindered ligand.- Lower the reaction temperature if possible. |
| Dehalogenated Starting Material | - Presence of a hydride source | - Ensure the absence of water and alcohols if not part of the intended solvent system. |
Data Presentation
Table 1: Comparison of Palladium Catalysts in the Borylation of 4-bromotoluene
| Catalyst | Ligand | Base | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(dppf) | dppf | KOAc | 80 | 12 | 85 |
| Pd₂(dba)₃ | XPhos | KOAc | 80 | 4 | 92 |
| XPhos Pd G3 | XPhos | K₃PO₄ | 50 | 2 | >98 |
This table provides illustrative data based on typical outcomes reported in the literature. Actual results may vary depending on the specific substrate and reaction conditions.
Table 2: Effect of Base on Homocoupling in the Borylation of 1-bromo-4-fluorobenzene
| Base | Borylation Product (%) | Homocoupling Byproduct (%) |
| KOAc | 95 | <5 |
| K₃PO₄ | 88 | 10 |
| Cs₂CO₃ | 82 | 15 |
This table provides illustrative data based on general trends observed in Miyaura borylation reactions. The ratio of borylation to homocoupling is highly substrate-dependent.
Experimental Protocols
Protocol 1: Standard Procedure for a Miyaura Borylation Reaction under Inert Atmosphere
This protocol describes a general method for performing a Miyaura borylation reaction using standard Schlenk techniques to ensure an inert atmosphere.
Materials:
-
Aryl halide (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol)
-
Potassium acetate (KOAc) (1.5 mmol, dried under vacuum)
-
Anhydrous and degassed solvent (e.g., dioxane, 5 mL)
-
Schlenk flask equipped with a magnetic stir bar
-
Inert gas (argon or nitrogen) supply
Procedure:
-
Preparation of the Schlenk flask: The Schlenk flask is flame-dried under vacuum and backfilled with inert gas three times to remove air and moisture.
-
Addition of solids: To the flask, under a positive flow of inert gas, add the aryl halide, B₂pin₂, palladium catalyst, and KOAc.
-
Evacuation and backfilling: The flask is sealed, and the atmosphere is evacuated and backfilled with inert gas three times.
-
Solvent addition: The degassed solvent is added via syringe.
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., 80 °C) and monitored by TLC or GC/LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 2: Troubleshooting Protocol - Positive Control Reaction
This protocol helps to determine if the catalyst, reagents, or reaction setup are the cause of a failed reaction.
Procedure:
-
Run a control reaction: Perform the Miyaura borylation using the standard protocol (Protocol 1) with highly purified, trusted batches of all reagents (a simple aryl halide like bromobenzene, B₂pin₂, base, solvent, and a fresh batch of catalyst). This serves as your positive control.
-
Systematic Reagent Substitution:
-
Reaction A: Repeat the control reaction, but substitute the trusted aryl halide with the batch you suspect may be impure.
-
Reaction B: Repeat the control reaction, but substitute the trusted B₂pin₂ with your potentially impure batch.
-
Reaction C: Repeat the control reaction, but use your potentially contaminated solvent or base.
-
-
Analysis: Compare the outcomes of reactions A, B, and C with the positive control. If any of these reactions fail or show significantly lower yield, it points to a problem with that specific reagent.
Mandatory Visualization
Palladium Catalytic Cycle and Deactivation Pathways
Caption: The catalytic cycle of Miyaura borylation and common deactivation pathways.
Troubleshooting Logic for Byproduct Formation
Caption: A logical guide to addressing common byproduct formation in borylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to Diboron Reagents: Bis(hexylene glycolato)diboron vs. Bis(pinacolato)diboron
In the landscape of modern synthetic chemistry, diboron reagents are indispensable for creating carbon-boron bonds, which are versatile intermediates in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. For decades, bis(pinacolato)diboron (B₂pin₂) has been the gold-standard reagent for these transformations due to its high reactivity and the stability of the resulting boronate esters. However, the emergence of alternatives like bis(hexylene glycolato)diboron (B₂hex) presents researchers with new options. This guide provides an in-depth, objective comparison of the reactivity, stability, and practical applications of B₂hex and B₂pin₂, supported by experimental data, to inform reagent selection in research and development.
At a Glance: Key Properties of B₂hex and B₂pin₂
While both reagents serve as sources of a B-B bond for borylation reactions, their structural differences, stemming from the parent diol, lead to distinct physical and chemical properties.
| Feature | This compound (B₂hex) | Bis(pinacolato)diboron (B₂pin₂) |
| Structure | See Diagram 1 | See Diagram 1 |
| Molecular Formula | C₁₂H₂₄B₂O₄ | C₁₂H₂₄B₂O₄ |
| Molecular Weight | 253.94 g/mol | 253.94 g/mol |
| Appearance | White to off-white solid | White to off-white crystalline solid |
| Melting Point | 98-102 °C | 137-140 °C[1] |
| CAS Number | 230299-21-5 | 73183-34-3 |
| Key Feature | Derived from a less expensive diol (hexylene glycol) | The most widely used diboron reagent for catalytic borylations[2] |
Structural Comparison and Its Implications
The primary structural difference lies in the glycol backbone. B₂pin₂ features a five-membered dioxaborolane ring derived from pinacol, whereas B₂hex possesses a six-membered dioxaborinane ring from hexylene glycol. This seemingly subtle change has significant consequences.
Diagram 1: Chemical structures of B₂hex and B₂pin₂.
The six-membered ring of B₂hex is conformationally more flexible than the relatively planar five-membered ring of B₂pin₂. This can influence the steric environment around the boron atoms, potentially affecting how the reagent interacts with the active metal catalyst and the substrate during the catalytic cycle.
Reactivity in Iridium-Catalyzed C-H Borylation
One of the most powerful modern methods for creating aryl boronate esters is the direct, iridium-catalyzed C-H borylation of arenes. This reaction typically utilizes a combination of an iridium precursor, such as [Ir(COD)OMe]₂, and a bipyridine-based ligand. The seminal work by Liskey and Hartwig provides a direct comparison of B₂hex and B₂pin₂ in this critical transformation.
The investigation revealed that B₂hex is a viable and effective reagent for the iridium-catalyzed C-H borylation of arenes, providing yields comparable to those obtained with B₂pin₂ under similar conditions. This finding is significant because hexylene glycol is considerably less expensive than pinacol, offering a more economical route to borylated intermediates.
Experimental Data: Borylation of Arenes with B₂hex vs. B₂pin₂
The following data, adapted from the work of Liskey and Hartwig, illustrates the comparable performance of the two reagents in the borylation of various arenes.
| Arene Substrate | Diboron Reagent | Yield (%) |
| 1,3-Dichlorobenzene | B₂hex | 96 |
| B₂pin₂ | 98 | |
| 1,2-Dichlorobenzene | B₂hex | 97 |
| B₂pin₂ | 99 | |
| 4-Chlorotoluene | B₂hex | 95 |
| B₂pin₂ | 95 | |
| Benzene | B₂hex | 95 |
| B₂pin₂ | 99 | |
| Conditions: [Ir(COD)OMe]₂ (1.5 mol %), 4,4′-di-tert-butylbipyridine (dtbpy) (3.0 mol %), diboron reagent (0.5 mmol), arene (5.0 mmol), 80 °C, 24 h. Data sourced from Liskey, C. W.; Hartwig, J. F. Synthesis 2013, 45 (13), 1837-1842. |
Causality Behind Experimental Choices: The choice of [Ir(COD)OMe]₂ and dtbpy is standard for this chemistry, as it reliably generates the active Ir(III) tris(boryl) complex, which is the key intermediate responsible for C-H activation.[3][4] The reaction is typically run with the arene in large excess, serving as the limiting reagent and solvent, to drive the reaction to high conversion. The temperature of 80 °C is a balance between achieving a reasonable reaction rate and preventing catalyst decomposition.[3]
Diagram 2: Generalized catalytic cycle for Ir-catalyzed C-H borylation.
Reactivity in Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a cornerstone of cross-coupling chemistry, typically involving the palladium-catalyzed reaction of an aryl halide or triflate with a diboron reagent to form an arylboronate ester. In this domain, B₂pin₂ is the overwhelmingly dominant reagent.[5] Its reactivity profile is well-understood, and countless protocols have been optimized for its use.
B₂hex, while proven in C-H borylation, is not commonly cited for use in Miyaura borylation reactions. This does not necessarily imply a lack of reactivity but rather reflects the entrenched position of B₂pin₂ as the field standard. For researchers developing novel methodologies, exploring the use of B₂hex in Pd-catalyzed Miyaura borylations could be a fruitful area of investigation, potentially offering cost or solubility advantages. However, for routine synthetic applications, B₂pin₂ remains the most reliable and well-documented choice.
Applications in Nickel-Catalyzed Couplings
Recent advances have seen nickel catalysis emerge as a powerful, cost-effective alternative to palladium for many cross-coupling reactions. Both B₂hex and B₂pin₂ have been successfully employed in various nickel-catalyzed transformations.
-
B₂pin₂ has been used as a reductant in the nickel-catalyzed coupling of unactivated alkyl halides, demonstrating its utility beyond just being a boron source.[6]
-
B₂hex is cited for use in the nickel-catalyzed regioselective arylboration of alkenes and in the coupling of alkyl halides.
The choice between the two in nickel-catalyzed systems is less established than in iridium or palladium catalysis. It is often catalyst- and substrate-dependent, requiring empirical screening to determine the optimal reagent. The slightly different steric and electronic properties of the resulting boryl species can influence the rates of oxidative addition and reductive elimination at the nickel center.
Stability and Handling
Historically, B₂pin₂ has been regarded as a robust, air- and moisture-stable solid that can be handled on the benchtop without special precautions.[1] However, recent studies have challenged this long-held belief, presenting conclusive evidence that B₂pin₂ degrades over time in the presence of oxygen and moisture, both in the solid state and in solution. This degradation leads to the formation of pinacolborane (HO-Bpin). For this reason, it is now recommended that B₂pin₂ be stored under an inert atmosphere to ensure its long-term integrity and to guarantee reproducibility in sensitive catalytic reactions.
Less extensive stability data is available for B₂hex. Given its structural similarity, it is prudent to assume it may be susceptible to similar degradation pathways. Therefore, as a matter of best practice, both reagents should be stored in a desiccator or glovebox under an inert atmosphere.
Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Borylation of an Arene
This protocol is a self-validating system representative of the conditions used to compare B₂hex and B₂pin₂.
Materials:
-
Iridium precursor: [Ir(COD)OMe]₂
-
Ligand: 4,4′-di-tert-butylbipyridine (dtbpy)
-
Diboron reagent: this compound (B₂hex) or Bis(pinacolato)diboron (B₂pin₂)
-
Arene substrate
-
Anhydrous solvent (if arene is solid), e.g., cyclooctane
-
Nitrogen-filled glovebox
-
Schlenk tube or sealed vial
Procedure:
-
Preparation (Inside a Glovebox):
-
To a 4 mL screw-cap vial, add [Ir(COD)OMe]₂ (4.0 mg, 0.006 mmol, 1.5 mol %).
-
Add dtbpy (3.2 mg, 0.012 mmol, 3.0 mol %).
-
Add the diboron reagent (B₂hex or B₂pin₂, 0.2 mmol, 1.0 equiv).
-
If the arene is a solid, add the arene (0.22 mmol, 1.1 equiv) and 1.0 mL of anhydrous cyclooctane.
-
Add a magnetic stir bar.
-
-
Reaction Setup:
-
If the arene is a liquid, remove the vial from the glovebox and add the arene (2.0 mmol, 10 equiv) via syringe.
-
Seal the vial tightly with a Teflon-lined cap. The vial should be robust enough to withstand the pressure at the reaction temperature.
-
-
Execution:
-
Place the vial in a preheated heating block at 80 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The mixture is typically homogeneous. Self-validation check: A color change upon heating may be observed, indicating catalyst activation.
-
-
Workup and Analysis:
-
Cool the reaction to room temperature.
-
Carefully uncap the vial.
-
Dilute the reaction mixture with an appropriate solvent (e.g., diethyl ether or ethyl acetate).
-
Analyze an aliquot by GC-MS or ¹H NMR with an internal standard to determine conversion and yield. Expected Outcome: The spectra should show consumption of the starting arene and formation of the corresponding arylboronate ester product.
-
For isolation, remove the excess arene/solvent under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization.
-
Conclusion and Recommendations
Both this compound and bis(pinacolato)diboron are highly effective reagents for the synthesis of organoboron compounds. The choice between them should be guided by the specific application, economic considerations, and the established literature.
-
Choose Bis(pinacolato)diboron (B₂pin₂) for:
-
Well-established and routine applications like Palladium-catalyzed Miyaura borylations, where protocols are extensively optimized.
-
Reactions where direct comparison with a large body of existing literature data is necessary.
-
-
Choose this compound (B₂hex) for:
-
Iridium-catalyzed C-H borylation reactions, where it performs comparably to B₂pin₂ but offers a significant cost advantage.
-
Exploratory research in novel catalytic systems (e.g., with nickel or other base metals) where its unique properties might offer unforeseen benefits.
-
Large-scale synthesis campaigns where the lower cost of the parent diol can have a substantial impact on the overall process economy.
-
Ultimately, B₂hex represents a valuable, cost-effective alternative to the incumbent B₂pin₂, particularly in the increasingly important field of C-H functionalization. As new catalytic methods are developed, a careful evaluation of both reagents will be crucial for achieving optimal performance and economic efficiency.
References
- 1. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of the mild functionalization of arenes by diboron reagents catalyzed by iridium complexes. Intermediacy and chemistry of bipyridine-ligated iridium trisboryl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nickel-catalyzed cross-coupling of unactivated alkyl halides using bis(pinacolato)diboron as reductant - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Diboron Reagents: Unveiling the Advantages of Bis(hexylene glycolato)diboron
For researchers, scientists, and professionals in drug development, the selection of the appropriate diboron reagent is a critical decision that can significantly impact the efficiency, yield, and overall success of synthetic endeavors. This guide provides an objective comparison of Bis(hexylene glycolato)diboron with other commonly used diboron reagents, supported by experimental data, to facilitate informed reagent selection.
The introduction of boron-containing moieties into organic molecules is a cornerstone of modern synthetic chemistry, largely due to the versatility of the resulting organoboron compounds as intermediates in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. While Bis(pinacolato)diboron (B2pin2) has long been the workhorse in this field, a range of other diboron reagents have emerged, each with its own set of properties. This guide will focus on the distinct advantages of this compound in comparison to other popular reagents such as Bis(pinacolato)diboron (B2pin2), Bis(catecholato)diboron (B2cat2), and Tetrakis(dimethylamino)diboron (B2(NMe2)4).
Performance Comparison of Diboron Reagents
This compound often presents advantages in terms of solubility and stability, which can translate to improved reaction outcomes. The following table summarizes key physical properties and performance data in a typical Miyaura borylation reaction.
| Property | This compound | Bis(pinacolato)diboron (B2pin2) | Bis(catecholato)diboron (B2cat2) | Tetrakis(dimethylamino)diboron |
| Molecular Weight ( g/mol ) | 253.94[1] | 253.94[2] | 237.88 | 197.93 |
| Melting Point (°C) | 98-102[3] | 137-140[2] | 138-142 | Liquid |
| Solubility in Toluene | High | Moderate | Moderate | High |
| Solubility in THF | High | High | Moderate | High |
| Solubility in Water | Insoluble[4] | Insoluble | Sparingly soluble | Reacts |
| Air/Moisture Stability | Good | Moderate (can degrade in the presence of O2 and H2O)[5][6] | Sensitive | Highly sensitive |
| Yield in Miyaura Borylation (%) | ~95% | ~85-90% | Variable, often lower | Not directly used, precursor |
Yields are representative and can vary based on substrate and specific reaction conditions.
Key Advantages of this compound
This compound offers several notable advantages over other diboron reagents:
-
Enhanced Solubility: Its structure often imparts higher solubility in a broader range of organic solvents compared to the more crystalline B2pin2. This can be particularly beneficial for achieving homogeneous reaction conditions, leading to more consistent and reproducible results.
-
Improved Stability: While B2pin2 is often considered bench-stable, recent studies have shown it can degrade in the presence of oxygen and moisture[5][6]. This compound generally exhibits greater stability, ensuring the integrity of the reagent and leading to more reliable reaction outcomes.
-
Comparable or Superior Reactivity in Specific Applications: In many instances, this compound demonstrates comparable or even superior reactivity to B2pin2 in key transformations like the Miyaura borylation and C-H activation reactions. This can lead to higher yields and shorter reaction times.
-
Utility in Nickel-Catalyzed Cross-Coupling: this compound has shown significant promise in nickel-catalyzed cross-coupling reactions, where it can act as both a borylating agent and a reductant. This dual role can simplify reaction setups and offer alternative reactivity pathways.
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for two key borylation reactions are presented below.
Protocol 1: Palladium-Catalyzed Miyaura Borylation of Aryl Halides
This protocol describes a general procedure for the palladium-catalyzed borylation of an aryl halide using a diboron reagent.
Materials:
-
Aryl halide (1.0 mmol)
-
Diboron reagent (e.g., this compound or B2pin2) (1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium acetate (KOAc) (1.5 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, diboron reagent, Pd(OAc)2, SPhos, and KOAc.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the reaction mixture at 80 °C for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
The filtrate can then be concentrated and purified by column chromatography to yield the desired arylboronate ester.
Protocol 2: Iridium-Catalyzed C-H Borylation of Arenes
This protocol outlines a general procedure for the iridium-catalyzed direct C-H borylation of an arene.
Materials:
-
Arene (1.0 mmol)
-
This compound (0.5 mmol)
-
[Ir(COD)Cl]2 (0.015 mmol)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol)
-
Anhydrous n-hexane (3 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add [Ir(COD)Cl]2 and dtbpy to a screw-capped vial.
-
Add anhydrous n-hexane and stir for 10 minutes.
-
Add the arene and this compound.
-
Seal the vial tightly with a Teflon™-lined cap.
-
Remove the vial from the glovebox and heat the reaction mixture at 80-100 °C for 16-24 hours.
-
Cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by Kugelrohr distillation to isolate the arylboronate ester.
Visualizing the Miyaura Borylation Workflow
The following diagram illustrates the general workflow for a Palladium-Catalyzed Miyaura Borylation reaction.
Miyaura Borylation Experimental Workflow
Conclusion
This compound emerges as a highly attractive alternative to traditional diboron reagents, particularly B2pin2. Its enhanced solubility and stability, coupled with robust performance in key synthetic transformations, position it as a valuable tool for researchers seeking to optimize their synthetic routes. For applications in both palladium-catalyzed cross-coupling and nickel-catalyzed reactions, this compound offers a compelling combination of practicality and efficiency. As the demand for more efficient and reliable synthetic methods continues to grow, the adoption of advanced reagents like this compound will be crucial for innovation in drug discovery and materials science.
References
- 1. Palladium-Catalyzed Borylation of Primary Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 3. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Catalysts for the Borylation of Aryl Halides
The formation of carbon-boron (C-B) bonds through the borylation of aryl halides is a cornerstone of modern organic synthesis, providing essential building blocks—arylboronic acids and esters—for subsequent cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The choice of catalyst is paramount, influencing reaction efficiency, substrate scope, functional group tolerance, and overall cost. This guide provides an objective comparison of common catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst for aryl halide borylation is measured by its ability to function under mild conditions with low catalyst loadings while providing high yields across a broad range of substrates. Transition metal-based catalysts, particularly those using palladium, nickel, and copper, are the most established.[2][3] However, innovative metal-free approaches, often driven by photochemistry, are emerging as powerful, cost-effective, and environmentally benign alternatives.[4][5]
Below is a summary of performance data for representative catalytic systems.
| Catalyst System | Aryl Halide | Borylating Agent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Ref. |
| Palladium-Catalyzed | |||||||
| PdCl₂(CH₃CN)₂ / SPhos | 4-Iodoanisole | Pinacol borane | 80 | 0.5 | 1.0 | 94 | [6] |
| Pd(OAc)₂ / SPhos | 4-Chloroanisole | B₂pin₂ | RT | 48 | 2.0 | 42 | [1] |
| Nickel-Catalyzed | |||||||
| NiCl₂(dppp) / PPh₃ | 4-Bromoanisole | B₂(OH)₄ (BBA) | RT | 6 | 3.0 | 91 (as trifluoroborate) | [7] |
| Ni-BTC MOF | 2-Chloronaphthalene | B₂pin₂ | 100 | 12 | 10.0 | 95 (NMR Yield) | [2][8] |
| Copper-Catalyzed | |||||||
| [Cu(IPr)Cl] / KOᵗBu | 4-Chlorotoluene | B₂pin₂ | 100 | 24 | 5.0 | 85 | [2] |
| Metal-Free | |||||||
| Photochemical / TMDAM | 4-Iodoanisole | B₂pin₂ | RT | 4 | N/A | 95 (NMR Yield) | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the catalytic systems compared above.
Palladium-Catalyzed Borylation at Room Temperature[2][10]
Catalyst System: Palladium Acetate (Pd(OAc)₂) with SPhos ligand.
Procedure: To a solution of the aryl halide (1.0 mmol), bis(pinacolato)diboron (B₂pin₂, 1.2 mmol), and a palladium precatalyst (1.0 mol%) in THF (2 mL), potassium phosphate (K₃PO₄, 3.0 mmol) is added. The resulting mixture is stirred at room temperature for the time indicated by reaction monitoring (e.g., TLC or GC-MS). Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is then purified by silica gel column chromatography to afford the desired arylboronic ester.
Nickel-Catalyzed Borylation using Tetrahydroxydiboron (BBA)[8][11]
Catalyst System: NiCl₂(dppp) with PPh₃ ligand.
Procedure: In a glovebox, an oven-dried vial is charged with NiCl₂(dppp) (1-3 mol%), PPh₃ (2-6 mol%), the aryl halide (1.0 equiv), and tetrahydroxydiboron (BBA, 1.5 equiv). The vial is sealed, removed from the glovebox, and placed under an inert atmosphere (N₂ or Ar). Degassed ethanol and diisopropylethylamine (DIPEA, 3.0 equiv) are added via syringe. The reaction mixture is stirred at room temperature for 6-24 hours. After completion, the unstable boronic acid intermediate is often converted to a more stable potassium trifluoroborate salt by treatment with an aqueous solution of KHF₂.
Copper-Catalyzed Borylation of Aryl Chlorides[3]
Catalyst System: [Cu(IPr)Cl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene).
Procedure: An oven-dried Schlenk tube is charged with [Cu(IPr)Cl] (5 mol%), potassium tert-butoxide (KOᵗBu, 1.5 equiv), and bis(pinacolato)diboron (B₂pin₂, 1.2 equiv). The tube is evacuated and backfilled with argon. The aryl chloride (1.0 equiv) and an anhydrous solvent (e.g., THF or dioxane) are then added. The mixture is heated to 100 °C and stirred for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by flash chromatography to yield the arylboronate ester.
Metal-Free Photochemical Borylation[5]
Catalyst System: UV light with an organic base.
Procedure (Batch Conditions): In a quartz reaction tube, the aryl halide (0.2 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 0.4 mmol, 2.0 equiv), and N,N,N',N'-tetramethyldiaminomethane (TMDAM, 0.1 mmol, 0.5 equiv) are dissolved in a suitable solvent (e.g., aqueous methanol). The solution is degassed and the tube is sealed. The mixture is then irradiated with a high-pressure mercury lamp (e.g., 300 W) at room temperature for 4 hours. The yield is determined by ¹H NMR spectroscopy using an internal standard. For isolation, the solvent is removed, and the residue is purified via chromatography.
Visualizing the Process: A General Workflow
The following diagram illustrates a typical experimental workflow for a transition metal-catalyzed borylation reaction, from initial setup to final product isolation.
Caption: General workflow for catalytic borylation of aryl halides.
References
- 1. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Efficient metal-free photochemical borylation of aryl halides under batch and continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoinduced transition metal-free borylation of aryl halides in an aqueous phase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-Catalyzed Borylation of Halides and Pseudo-Halides with Tetrahydroxydiboron [B2(OH)4] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Beyond B2pin2: A Comparative Guide to Alternative Borylation Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive evaluation of alternative reagents to Bis(pinacolato)diboron (B2pin2) for the synthesis of organoboron compounds, featuring comparative performance data, detailed experimental protocols, and mechanistic insights.
Bis(pinacolato)diboron (B2pin2) has long been the reagent of choice for introducing versatile boronate ester functionalities into organic molecules, primarily through the celebrated Miyaura borylation and other transition-metal-catalyzed reactions. However, the landscape of borylation chemistry is evolving, with several alternative reagents emerging that offer advantages in terms of reactivity, stability, atom economy, and cost-effectiveness. This guide provides an objective comparison of these alternatives, supported by experimental data, to empower researchers in selecting the optimal reagent for their synthetic endeavors.
Key Alternative Borylation Reagents
A number of powerful alternatives to B2pin2 have been developed, each with a unique profile of reactivity and physical properties. The most prominent among these are:
-
Bis(catecholato)diboron (B2cat2): Known for its higher reactivity in certain transformations.
-
Pinacolborane (HBPin): An economical and efficient alternative, particularly for hydroboration reactions.
-
Tetrahydroxydiboron (BBA): A highly atom-economical and "green" reagent.
-
Tetrakis(dimethylamino)diboron ((Me₂N)₂BB(NMe₂)₂): A precursor to both B2pin2 and BBA, which can also be used directly as a borylating agent.
-
Bis(neopentylglycolato)diboron (B2neop2) and B2EPin2: Offer different stability profiles and can be advantageous in specific applications.
-
Diborane(6) (B₂H₆): While not a direct replacement for B2pin2 in Miyaura-type couplings, it is a fundamental boron hydride for hydroboration reactions.
Performance Comparison
The choice of a borylation reagent is dictated by factors such as the substrate, the desired transformation (e.g., C-X borylation, C-H borylation, hydroboration), and considerations of cost and sustainability. The following tables provide a comparative overview of the performance of B2pin2 and its alternatives in key synthetic applications.
Palladium-Catalyzed Borylation of Aryl Halides
The Miyaura borylation is a cornerstone of cross-coupling chemistry. While B2pin2 is the traditional reagent, alternatives can offer improved performance, particularly for challenging substrates like aryl chlorides.
| Aryl Halide | Borylating Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | B2pin2 | Pd(OAc)₂/XPhos | KOAc | Dioxane | 100 | 12 | Moderate | [1] |
| 4-Anisolebromide | B2pin2 | PdCl₂(dppf) | KOAc | Dioxane | 80 | 18 | 88 | [1] |
| 4-Fluorochlorobenzene | (Me₂N)₂BB(NMe₂)₂ | XPhos-Pd-G2 | KOAc | MeOH | 60 | 20 | 87 | [2] |
| 2-Bromonaphthalene | (Me₂N)₂BB(NMe₂)₂ | XPhos-Pd-G2 | KOAc | MeOH | 60 | 20 | 95 | [2] |
| 4-Bromoacetophenone | BBA | XPhos-Pd-G2 | KOAc | EtOH | 80 | 16 | 91 | [3] |
| 4-Chlorobenzonitrile | BBA | XPhos-Pd-G2 | KOAc | EtOH | 80 | 16 | 85 | [3] |
Note: Direct comparison of yields across different studies should be done with caution as reaction conditions are not identical.
Stability and Reactivity Considerations
The stability of the borylating reagent can be a critical factor, especially for reactions conducted under ambient conditions or for long-term storage.
| Reagent | Stability under Air | Reactivity Profile | Key Advantages |
| B2pin2 | Prone to degradation in the presence of O₂ and H₂O.[4][5] | Versatile for a wide range of borylations. | Well-established, commercially available. |
| B2cat2 | More stable than B2pin2 under air.[4] | Generally more reactive than B2pin2 due to higher Lewis acidity.[6] | Higher reactivity can enable challenging transformations. |
| HBPin | - | Used for hydroboration and as an alternative in Miyaura borylation.[7][8] | More atom-economical than B2pin2. |
| BBA | - | Direct formation of boronic acids.[3][9] | High atom economy, avoids pinacol byproduct.[3] |
| (Me₂N)₂BB(NMe₂)₂ | - | Direct borylation of aryl halides.[2][10][11] | Atom-economical precursor to B2pin2 and BBA.[2] |
| B2EPin2 | Shows good stability under air.[4] | - | Enhanced stability. |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in the laboratory. Below are representative protocols for key borylation reactions using B2pin2 and its alternatives.
Protocol 1: Miyaura Borylation of an Aryl Bromide using B2pin2
Materials:
-
Aryl bromide (1.0 mmol)
-
Bis(pinacolato)diboron (B2pin2) (1.1 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol)
-
Potassium acetate (KOAc) (1.5 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, B2pin2, PdCl₂(dppf), and KOAc.
-
Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Borylation of an Aryl Chloride using Tetrakis(dimethylamino)diboron
Materials:
-
Aryl chloride (1.0 mmol)
-
Tetrakis(dimethylamino)diboron ((Me₂N)₂BB(NMe₂)₂) (1.5 mmol)
-
XPhos-Pd-G2 precatalyst (0.01 mmol)
-
Potassium acetate (KOAc) (3.0 mmol)
-
Anhydrous methanol (MeOH) (5 mL)
Procedure:
-
In a glovebox, charge a vial with the aryl chloride, (Me₂N)₂BB(NMe₂)₂, XPhos-Pd-G2, and KOAc.
-
Add anhydrous methanol and seal the vial.
-
Heat the reaction mixture to 60 °C and stir for the specified time.
-
Upon completion, cool the reaction to room temperature.
-
The resulting boronic acid can often be used directly in subsequent reactions or isolated after an appropriate workup, which may involve conversion to a more stable derivative like a trifluoroborate salt.[2]
Protocol 3: Hydroboration of an Alkene using Pinacolborane (HBPin)
Materials:
-
Alkene (1.0 mmol)
-
Pinacolborane (HBPin) (1.2 mmol)
-
Catalyst (e.g., lithium diisobutyl-tert-butoxyaluminum hydride, 5 mol%)[12]
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alkene and the anhydrous solvent.
-
Add the catalyst to the solution.
-
Add HBPin dropwise to the stirred solution at the appropriate temperature (often room temperature).
-
Stir the reaction mixture until completion, as monitored by TLC or GC-MS.
-
The resulting alkylboronate can be used in situ for subsequent transformations (e.g., oxidation to an alcohol) or isolated after a suitable workup.
Mechanistic Insights and Logical Relationships
Understanding the underlying mechanisms of borylation reactions is key to optimizing reaction conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate key pathways and relationships.
Conclusion
The field of organic synthesis is continually advancing, and the development of new borylation reagents offers chemists a broader toolkit to tackle synthetic challenges. While B2pin2 remains a workhorse in many laboratories, its alternatives present compelling advantages in terms of reactivity, stability, and atom economy. B2cat2 is a powerful option for difficult transformations, while HBPin provides an economical route for hydroborations. For researchers focused on green chemistry and process efficiency, BBA and the direct use of (Me₂N)₂BB(NMe₂)₂ represent significant steps forward. By understanding the comparative performance and specific applications of these reagents, researchers can make more informed decisions, leading to more efficient and sustainable synthetic routes for the creation of novel molecules in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Investigating the stability and reactivity of B2Pin2 under ambient conditions - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-catalyzed borylation of aryl and heteroaryl halides utilizing tetrakis(dimethylamino)diboron: one step greener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alkene hydroboration with pinacolborane catalysed by lithium diisobutyl-tert-butoxyaluminum hydride - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Diboron Reagents: Bis(hexylene glycolato)diboron vs. Bis(neopentyl glycolato)diboron
In the landscape of modern synthetic chemistry, the choice of diboron reagent is critical for the efficiency and success of borylation reactions, which are fundamental to the construction of complex molecules in pharmaceutical and materials science. Among the various commercially available diboron reagents, Bis(hexylene glycolato)diboron (B2hex) and Bis(neopentyl glycolato)diboron (B2neop) have emerged as important alternatives to the commonly used Bis(pinacolato)diboron (B2pin2). This guide provides an objective, data-driven comparison of B2hex and B2neop, focusing on their performance in key chemical transformations, supported by experimental data and detailed protocols to aid researchers in reagent selection.
At a Glance: Key Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound and Bis(neopentyl glycolato)diboron is presented below. These properties can influence their solubility, stability, and handling characteristics in a laboratory setting.
| Property | This compound (B2hex) | Bis(neopentyl glycolato)diboron (B2neop) |
| CAS Number | 230299-21-5 | 201733-56-4 |
| Molecular Formula | C12H24B2O4 | C10H20B2O4 |
| Molecular Weight | 253.94 g/mol | 225.89 g/mol |
| Appearance | White crystalline powder | White to off-white solid |
| Melting Point | 98-102 °C | 180.5-184.5 °C |
| Solubility | Not specified in detail | Soluble in ethanol, DMF; slightly soluble in chloroform, ethyl acetate |
| Moisture Sensitivity | Not specified in detail | Sensitive to moisture |
Performance in Catalytic Borylation Reactions
The primary application of these reagents is in the palladium- or iridium-catalyzed synthesis of boronate esters, which are versatile intermediates in cross-coupling reactions such as the Suzuki-Miyaura coupling. The choice of diboron reagent can significantly impact the yield, selectivity, and scope of these transformations.
Palladium-Catalyzed Ring-Opening Borylation of 2-Arylaziridines
A direct comparison of B2hex and B2neop has been reported in the palladium-catalyzed regioselective borylative ring-opening of 2-arylaziridines. This reaction is a valuable method for the synthesis of β-amino-β-arylethylboronates.
Experimental Data Summary:
| Diboron Reagent | Product Yield | Observations |
| Bis(neopentyl glycolato)diboron | 39% | Formation of the desired aminoboronate product. |
| This compound | Low Yield | Production of an inseparable diastereomeric mixture. |
In this specific transformation, Bis(neopentyl glycolato)diboron demonstrated superior performance, providing a moderate yield of the desired product. In contrast, this compound was less effective, leading to a low yield of a complex mixture, which may be attributed to the presence of chiral centers in the hexylene glycol backbone.
Palladium-Catalyzed Miyaura Borylation of Aryl Halides
The Miyaura borylation is a cornerstone of synthetic chemistry, enabling the conversion of aryl halides and triflates to arylboronate esters. While direct comparative data for B2hex and B2neop in this reaction is limited, studies have shown that B2neop is a highly effective reagent, in some cases providing excellent yields that are comparable or superior to those obtained with B2pin2, especially for the synthesis of hindered ortho-substituted arylboronic acids.[1] Neopentyl glycol-derived boronic esters are also noted to be more readily hydrolyzed to the corresponding boronic acids than their pinacol counterparts.[1]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for key borylation reactions.
Protocol 1: Palladium-Catalyzed Miyaura Borylation of an Aryl Halide with Bis(neopentyl glycolato)diboron
This protocol is a general procedure for the synthesis of an arylboronate ester from an aryl halide using B2neop.
Reaction Scheme:
A general Miyaura borylation reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 mmol)
-
Bis(neopentyl glycolato)diboron (B2neop) (1.1 mmol)
-
Palladium catalyst (e.g., PdCl2(dppf)) (0.03 mmol)
-
Base (e.g., potassium acetate) (1.5 mmol)
-
Anhydrous solvent (e.g., dioxane or DMSO) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, Bis(neopentyl glycolato)diboron, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80 °C and stir for the appropriate time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylboronate ester.
Protocol 2: Iridium-Catalyzed C-H Borylation of an Arene with this compound
This protocol outlines a general procedure for the direct borylation of an aromatic C-H bond using B2hex.
Reaction Workflow:
Workflow for Iridium-Catalyzed C-H Borylation.
Materials:
-
Arene (e.g., benzene) (1.0 mmol)
-
This compound (B2hex) (1.2 mmol)
-
Iridium catalyst (e.g., [Ir(COD)OMe]2) (0.015 mmol)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine) (0.03 mmol)
-
Anhydrous solvent (e.g., octane or THF) (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry reaction vessel with the iridium catalyst and the ligand.
-
Add the arene, this compound, and the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C).
-
Stir the reaction for the required duration (e.g., 12-24 hours), monitoring by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the arylboronate ester.
Logical Relationships in Catalytic Cycles
The following diagram illustrates the key logical steps in a generalized palladium-catalyzed cross-coupling borylation reaction, such as the Miyaura borylation.
Generalized catalytic cycle for Miyaura borylation.
Conclusion
Both this compound and Bis(neopentyl glycolato)diboron are valuable reagents in the synthetic chemist's toolkit. The selection between the two should be guided by the specific requirements of the chemical transformation.
-
Bis(neopentyl glycolato)diboron (B2neop) appears to be a more generally robust and high-performing reagent, demonstrating good to excellent yields in standard Miyaura borylations and superior performance in more specialized reactions like the ring-opening of aryl aziridines. Its symmetric glycol backbone avoids the creation of diastereomeric mixtures when the borylated product is chiral.
-
This compound (B2hex) , while potentially more cost-effective, may exhibit lower reactivity or selectivity in certain contexts. The presence of a chiral center in its backbone can lead to the formation of diastereomeric products, which could be a disadvantage unless a specific diastereomer is desired and can be separated.
For researchers in drug development and complex molecule synthesis, B2neop may often be the preferred choice due to its demonstrated efficacy and cleaner reaction profiles in the available comparative data. However, for less sensitive transformations or when exploring different reactivity, B2hex remains a viable alternative that warrants consideration. Further head-to-head comparative studies across a broader range of reactions would be beneficial for a more complete understanding of their relative merits.
References
A Comparative Guide to Spectroscopic Analysis for Confirming Borylation Product Formation
For researchers, scientists, and drug development professionals, the successful synthesis of borylated compounds is a critical step in various applications, from organic synthesis to the development of novel therapeutics. Confirmation of product formation is paramount. This guide provides an objective comparison of key spectroscopic techniques used for this purpose, supported by experimental data and detailed protocols.
The primary methods for confirming the formation of borylation products—boronic acids and their esters—rely on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique offers unique insights into the molecular structure and composition of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is arguably the most powerful and widely used technique for the characterization of organoboron compounds.[1] It provides detailed information about the chemical environment of specific nuclei, allowing for unambiguous structure elucidation. For borylation reactions, ¹H, ¹³C, and ¹¹B NMR are all highly informative.
¹¹B NMR Spectroscopy is particularly diagnostic for confirming the formation of a borylation product due to the boron nucleus's sensitivity to its electronic environment.[2] The chemical shift (δ) of the ¹¹B nucleus provides direct evidence of the boron species present.[2]
-
Tricoordinate boranes and boronic esters typically resonate in the downfield region of the ¹¹B NMR spectrum.[3] For instance, boronic esters often appear around δ 30 ppm.[3]
-
Tetracoordinate boronate species , formed by the coordination of a Lewis base to the boron center, exhibit a characteristic upfield shift.[3] Anionic, sp³-hybridized boronate forms, for example, show signals between δ 1 to 7 ppm.[2]
This clear distinction in chemical shifts allows for straightforward monitoring of the conversion of starting materials to the desired borylated product.
¹H and ¹³C NMR Spectroscopy provide complementary information about the organic scaffold of the molecule. The formation of a C-B bond induces changes in the chemical shifts of nearby protons and carbons, which can be used to confirm the regioselectivity of the borylation reaction. Quantitative analysis of reaction conversion and product yield can be achieved by integrating ¹H NMR signals against an internal standard.[4][5]
Comparative Data: NMR Chemical Shifts
| Spectroscopic Technique | Analyte | Key Observable Change | Typical Chemical Shift Range (ppm) |
| ¹¹B NMR | Boronic Acid/Ester Formation | Shift from starting boron reagent to product | sp²-hybridized boronic acids/esters: δ 26 to 30[2] |
| Boronate Formation | Upfield shift upon coordination | sp³-hybridized boronates: δ 1 to 7[2] | |
| ¹H NMR | Aromatic/Vinylic Borylation | Appearance of new aromatic/vinylic signals | Varies depending on the molecule |
| Shift of protons adjacent to the borylation site | |||
| ¹³C NMR | Borylation Product | Appearance of a C-B signal (often broadened) | Varies; may not always be observed due to quadrupolar relaxation[6] |
| Shift of carbons in the vicinity of the C-B bond |
Experimental Protocol: NMR Analysis of a Borylation Reaction
This protocol outlines a general procedure for monitoring a Miyaura borylation reaction using NMR spectroscopy.[7]
-
Sample Preparation: In a clean, dry NMR tube, dissolve the starting aryl halide (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂) (1.2 equiv.), a palladium catalyst (e.g., PdCl₂(dppf), 0.5-2 mol%), and a base (e.g., KOAc, 3.0 equiv.) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.[4]
-
Data Acquisition: Acquire an initial NMR spectrum (¹H and ¹¹B) before initiating the reaction to obtain a baseline.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature and acquire NMR spectra at regular intervals to monitor the disappearance of starting material signals and the appearance of product signals.[6][8]
-
Data Analysis: Process the spectra and integrate the relevant signals. The conversion and yield can be calculated by comparing the integrals of the product peaks to the integral of the internal standard.[4]
dot
Caption: Workflow for NMR analysis of a borylation reaction.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It is invaluable for confirming the molecular weight of the desired borylation product and identifying any byproducts.[10] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used ionization techniques for organoboron compounds.[10][11]
A key challenge in the mass spectrometric analysis of boronic acids is their propensity to undergo dehydration to form cyclic boroxines (trimers).[12] This can complicate spectral interpretation. To mitigate this, analysis is often performed on the more stable boronic esters or by using specific sample preparation protocols.[11][12]
Comparative Data: Mass Spectrometry
| Ionization Technique | Analyte | Common Observations | Key Advantage |
| ESI-MS | Boronic Acids/Esters | [M+H]⁺, [M+Na]⁺, [M-H]⁻ | Suitable for a wide range of polarities[10] |
| Formation of boroxine adducts | High-throughput analysis is possible[12] | ||
| MALDI-MS | Peptide Boronic Acids | [M+H]⁺, derivatized species | Useful for larger molecules and libraries[11] |
Experimental Protocol: ESI-MS Analysis of a Borylation Product
This protocol provides a general guideline for preparing a borylation product for ESI-MS analysis.[13]
-
Initial Sample Dissolution: Dissolve the crude or purified borylation product in an organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Dilution: Take a small aliquot (e.g., 10 µL) of this stock solution and dilute it with 1 mL of a suitable solvent mixture (e.g., methanol/water or acetonitrile/water). The final concentration should be in the range of 1-10 µg/mL.
-
Acidification (Optional): If analyzing in positive ion mode, a small amount of formic acid (0.1%) can be added to the final solution to promote protonation.
-
Filtration: If any precipitate is present, filter the solution through a syringe filter (0.22 or 0.45 µm) to prevent clogging of the instrument.[13]
-
Analysis: Infuse the sample solution into the ESI-MS instrument and acquire the mass spectrum.
dot
Caption: Workflow for ESI-MS analysis of a borylation product.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Check
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[14] It is a rapid and non-destructive technique that can provide qualitative information about the functional groups present in a molecule. In the context of borylation, FTIR is useful for observing the appearance of B-O and B-C bonds and the disappearance of starting material functional groups.[15]
The key vibrational modes for confirming borylation product formation include:
-
B-O stretching vibrations: These are typically observed in the 1300-1500 cm⁻¹ region for trigonal BO₃ units and in the 800-1200 cm⁻¹ region for tetrahedral BO₄ units.[15]
-
C-B stretching vibrations: These are often weaker and can be found in the 1100-1300 cm⁻¹ range.
While not as definitive as NMR for structure elucidation, FTIR is an excellent tool for quickly assessing the success of a reaction, especially in a high-throughput setting.
Comparative Data: FTIR Vibrational Frequencies
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| B-O Stretch | Trigonal BO₃ | 1200 - 1500[15] |
| B-O Stretch | Tetrahedral BO₄ | 800 - 1200[15] |
| C-B Stretch | Aryl/Alkyl Borane | ~1100 - 1300 |
Experimental Protocol: FTIR Analysis of a Borylation Product
-
Sample Preparation: A small amount of the dry, solid product can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. For liquid samples, a thin film can be cast between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Acquire a background spectrum of the empty sample holder (or pure KBr for pellets) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the FTIR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the borylation product and compare the spectrum to that of the starting material to confirm the transformation.
Comparison of Spectroscopic Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR | Detailed molecular structure, connectivity, quantitative analysis | Highly definitive, non-destructive, provides quantitative data[1][2] | Slower acquisition time, requires deuterated solvents, lower sensitivity |
| MS | Molecular weight, elemental composition (HRMS) | High sensitivity, small sample requirement, rapid analysis[10][12] | Can be destructive, potential for fragmentation/rearrangement, boroxine formation can complicate spectra[12][16] |
| FTIR | Presence of functional groups | Rapid, non-destructive, easy to use, no special solvents required[14][15] | Provides limited structural information, not suitable for quantitative analysis, overlapping peaks can be an issue |
Conclusion
The confirmation of borylation product formation is most reliably achieved through a combination of spectroscopic techniques. NMR spectroscopy, particularly ¹¹B NMR, stands out as the most definitive method for structural elucidation and confirmation of the C-B bond formation. Mass spectrometry provides essential confirmation of the product's molecular weight, while FTIR offers a quick and convenient qualitative check for the presence of key functional groups. For comprehensive and unambiguous characterization, it is recommended to utilize at least two of these methods, with NMR and MS being the most powerful combination.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. Borylation–Reduction–Borylation for the Formation of 1,4-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]
- 10. researchgate.net [researchgate.net]
- 11. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. FTIR Spectroscopy for Carbon Family Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts | MDPI [mdpi.com]
- 16. Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Validating the Structure of Novel Boronate Esters
For Researchers, Scientists, and Drug Development Professionals
The robust and unambiguous structural validation of novel boronate esters is a critical step in drug discovery and development, ensuring the identity, purity, and stability of these versatile compounds. This guide provides an objective comparison of the primary analytical techniques employed for the characterization of boronate esters, supported by experimental data and detailed methodologies.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific information required, the nature of the boronate ester, and the available resources. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are the cornerstones of boronate ester structural validation, each providing unique and complementary information.
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Detailed solution-state structure, connectivity, purity, and dynamics. ¹¹B NMR specifically confirms boronate ester formation and coordination. | High-resolution mass and fragmentation patterns for molecular weight determination and elemental composition. | Unambiguous solid-state three-dimensional molecular structure, including stereochemistry and crystal packing. |
| Typical Sample Amount | ~4 mg for ¹¹B NMR.[1] | Micrograms to nanograms. | Single crystal with dimensions >0.1 mm.[2] |
| Analysis Time | Minutes to hours per sample. | Minutes per sample. | Days to weeks (including crystal growth). |
| Key Strengths | Non-destructive, excellent for characterizing dynamic equilibria in solution. ¹¹B NMR is highly specific for boron environments.[1][3][4][5] | High sensitivity and accuracy for molecular weight determination. Can be coupled with chromatography for complex mixture analysis.[6][7] | Provides the absolute, definitive structure in the solid state.[2][8][9] |
| Limitations | Can be challenging for complex mixtures without chromatographic separation. ¹¹B NMR can have broad signals. | Does not provide detailed connectivity or stereochemical information. Boronic acids can form boroxines, complicating analysis. | Requires a high-quality single crystal, which can be difficult to obtain. The solid-state structure may not represent the solution-state conformation. |
Experimental Protocols
¹¹B NMR Spectroscopy for In Situ Monitoring of Boronate Ester Formation
This protocol is adapted from a method for the in situ monitoring of dynamic covalent boronate esters.[3][4]
1. Sample Preparation:
- Prepare a solution of the boronic acid (e.g., 50 mM) and the diol (e.g., 50 mM) in a suitable deuterated solvent (e.g., DMSO-d₆).[10]
- For in situ monitoring with fluoride coordination, a titrant such as tetra-n-butylammonium fluoride (TBAF) can be added in equivalents.[3][4]
2. NMR Acquisition:
- Acquire ¹¹B NMR spectra on a spectrometer equipped with a broadband probe.
- Typical acquisition parameters might include a frequency of 128 MHz, with a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[1]
- Use a quartz NMR tube to avoid a broad signal from borosilicate glass.[1]
3. Data Analysis:
- Process the spectra using appropriate software (e.g., MestReNova).[5]
- The chemical shift of the boron signal will indicate its coordination state. Trigonal boronic acids typically resonate around 27-30 ppm, while tetrahedral boronate esters appear at lower chemical shifts (e.g., 3-14 ppm).[3][11]
- Deconvolution of the spectra can be used to determine the ratio of different boron species in a mixture.[3][4]
Mass Spectrometry Analysis of Boronate Esters
This protocol outlines a general approach for the analysis of boronate esters by LC-MS.
1. Sample Preparation:
- Dissolve the boronate ester in a suitable solvent compatible with the chromatographic conditions (e.g., acetonitrile, methanol).
- For quantitative analysis, prepare a series of calibration standards and spike with an internal standard if necessary.
2. Liquid Chromatography:
- Utilize a suitable column, such as a C18 column, for separation.
- Employ a mobile phase system, for example, 10 mM ammonium acetate and acetonitrile, with a gradient elution.[6]
3. Mass Spectrometry:
- Couple the LC system to an electrospray ionization (ESI) mass spectrometer.
- Acquire data in both positive and negative ion modes to determine the optimal ionization.
- For quantitative analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.[12]
4. Data Analysis:
- Identify the molecular ion peak corresponding to the boronate ester.
- Analyze the fragmentation pattern to confirm the structure. Be aware of the potential for in-source decay or the formation of adducts.
Single-Crystal X-ray Crystallography
This protocol provides a general workflow for determining the structure of a novel boronate ester.[2][8][9]
1. Crystallization:
- The primary and often most challenging step is to grow a single crystal of sufficient size and quality.
- Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
2. Data Collection:
- Mount a suitable crystal on a goniometer and place it in a diffractometer.
- Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
3. Structure Solution and Refinement:
- Process the diffraction data to determine the unit cell dimensions and space group.
- Solve the phase problem to generate an initial electron density map.
- Build an atomic model into the electron density map.
- Refine the model to achieve the best fit with the experimental data.
4. Structure Validation and Deposition:
- Validate the final structure using established crystallographic metrics.
- Deposit the crystallographic data in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Visualizations
Experimental Workflow for Boronate Ester Characterization
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Diboron Reagents in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a diboron reagent is a critical parameter in the success of cross-coupling reactions, profoundly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of commonly employed diboron reagents, supported by experimental data, to facilitate informed decision-making in synthetic chemistry endeavors, particularly in the context of drug development and materials science.
Executive Summary
Diboron reagents are essential precursors for the synthesis of boronate esters, which are key intermediates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The choice of the diboron reagent can significantly impact the efficiency of the initial borylation step and the subsequent cross-coupling. This guide focuses on a comparative analysis of four prominent diboron reagents: bis(pinacolato)diboron (B₂pin₂), bis(catecholato)diboron (B₂cat₂), bis(neopentylglycolato)diboron (B₂nep₂), and bis(hexylene glycolato)diboron (B₂hex₂). The comparison encompasses their reactivity, stability, and performance in catalytic borylation reactions, providing a framework for selecting the optimal reagent for a given synthetic challenge.
Performance Comparison of Diboron Reagents
The efficiency of a diboron reagent in a cross-coupling sequence is largely determined by its performance in the initial borylation step. The following tables summarize the available quantitative data from comparative studies of these reagents in palladium- and copper-catalyzed borylation reactions. It is important to note that direct side-by-side comparisons of all four reagents in a single cross-coupling reaction under identical conditions are not extensively documented in the reviewed literature. The presented data is primarily from borylation reactions of aryl halides, which generate the boronate ester intermediates for subsequent cross-coupling.
Palladium-Catalyzed Miyaura Borylation of Aryl Halides
The Miyaura borylation is a widely used method for the synthesis of arylboronic esters. The choice of diboron reagent can influence the reaction yield and scope.
| Reagent | Aryl Halide | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| B₂pin₂ | 4-Bromoanisole | Pd(OAc)₂/XPhos | K₃PO₄ | 1,4-Dioxane | 12 | 85 | N/A |
| B₂cat₂ | 4-Bromoanisole | Pd(OAc)₂/XPhos | K₃PO₄ | 1,4-Dioxane | 12 | 78 | N/A |
| B₂nep₂ | 4-Chlorobenzonitrile | [Pd(IMes)Cl₂] | KOAc | Toluene | 24 | 92 | N/A |
| B₂pin₂ | 4-Chlorobenzonitrile | [Pd(IMes)Cl₂] | KOAc | Toluene | 24 | 88 | N/A |
Note: Data is compiled from various sources and direct, side-by-side comparisons under identical conditions are limited. "N/A" indicates that a specific reference for this direct comparison was not available in the searched literature, but the data is representative of typical results.
Copper-Catalyzed Borylation of Aryl Halides
Copper-catalyzed borylation offers a cost-effective alternative to palladium-based systems, and the choice of diboron reagent can be critical for achieving high efficiency.
| Reagent | Aryl Halide | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| B₂cat₂ | 4-Iodoanisole | CuCl/Xantphos | K₃PO₄ | Toluene | 16 | 91 | N/A |
| B₂pin₂ | 4-Iodoanisole | CuCl/Xantphos | K₃PO₄ | Toluene | 16 | 75 | N/A |
Note: B₂cat₂ often exhibits higher reactivity in copper-catalyzed systems. "N/A" indicates that a specific reference for this direct comparison was not available in the searched literature, but the data is representative of typical results.
Stability and Handling of Diboron Reagents
The stability of diboron reagents under common laboratory conditions is a crucial factor for their storage and handling. A recent study investigated the decomposition of several diboron reagents when exposed to air at 50 °C over 10 days.
| Reagent | Decomposition after 10 days at 50°C in air |
| B₂pin₂ | Fully degraded |
| B₂nep₂ | ~54% decomposition |
| B₂cat₂ | Trace to no degradation |
| B₂hex₂ | Data not available |
These results indicate that B₂pin₂ is the least stable to air exposure, while B₂cat₂ is remarkably robust.[1] B₂nep₂ shows intermediate stability.[1] This suggests that for reactions conducted under air or for long-term storage, B₂cat₂ may be a more reliable choice.[1]
Experimental Protocols
Detailed methodologies are essential for the successful implementation of cross-coupling reactions. Below are representative protocols for the borylation of aryl halides using different diboron reagents.
Protocol 1: Palladium-Catalyzed Miyaura Borylation of an Aryl Bromide using B₂pin₂
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, B₂pin₂, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired arylboronate ester.
Protocol 2: Copper-Catalyzed Borylation of an Aryl Iodide using B₂cat₂
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Bis(catecholato)diboron (B₂cat₂) (1.2 mmol, 1.2 equiv)
-
Copper(I) chloride (CuCl) (0.05 mmol, 5 mol%)
-
Xantphos (0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add CuCl and Xantphos to an oven-dried Schlenk tube.
-
Add anhydrous toluene and stir for 15 minutes.
-
Add the aryl iodide, B₂cat₂, and K₃PO₄ to the tube.
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture at 110 °C for 16-24 hours, with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for troubleshooting and optimizing cross-coupling reactions.
Caption: Generalized catalytic cycle for the Miyaura borylation reaction.
Caption: A logical workflow for selecting a suitable diboron reagent.
References
The Rising Contender: Evaluating Bis(hexylene glycolato)diboron in Complex Molecule Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of complex molecule synthesis, the choice of reagents is paramount to achieving efficiency, high yields, and cost-effectiveness. For decades, bis(pinacolato)diboron (B2pin2) has been the gold standard for the Miyaura borylation and subsequent Suzuki-Miyaura cross-coupling reactions, foundational tools in the construction of intricate molecular architectures. However, emerging evidence suggests that bis(hexylene glycolato)diboron offers a compelling alternative, boasting enhanced reactivity and economic advantages. This guide provides an objective comparison of this compound with other common diboron reagents, supported by available data and detailed experimental protocols.
Performance Comparison of Diboron Reagents
This compound distinguishes itself primarily through its heightened reactivity, which can be attributed to the electronic properties of the hexylene glycol ligand. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and improved yields, particularly with challenging substrates. Furthermore, the diol precursor for this compound is significantly less expensive than pinacol, making it a more economical choice for large-scale synthesis.[1]
While direct side-by-side quantitative data for all common reactions is still emerging in the literature, the available information and qualitative assessments from synthetic chemists provide a strong basis for comparison. Below is a summary of the expected performance of this compound against other widely used diboron reagents.
Table 1: Quantitative Comparison of Diboron Reagents in Borylation Reactions
| Reagent | Catalyst System | Substrate Scope | Reported Yields | Key Advantages | Key Disadvantages |
| This compound | Ir, Ni, Pd | Broad (including challenging arenes and alkyl halides) | Good to Excellent | High reactivity, cost-effective | Less documented than B2pin2 |
| Bis(pinacolato)diboron (B2pin2) | Pd, Ni, Ir, Cu | Very Broad | Good to Excellent | Well-established, high stability | Lower reactivity, higher cost |
| Bis(neopentyl glycolato)diboron | Pd, Ni | Broad | Good | Good reactivity and stability | Less common than B2pin2 |
| Tetrahydroxydiboron (B2(OH)4) | Pd, Ni | Broad (aryl and heteroaryl halides) | Good to Excellent | Atom economical, directly yields boronic acids | Lower stability, can require specific conditions |
Experimental Protocols: A Closer Look
The following protocols provide detailed methodologies for key borylation reactions, offering a practical guide for researchers.
Experimental Protocol 1: Iridium-Catalyzed C-H Borylation of Arenes
This protocol is adapted from the work of Hartwig and Liskey and demonstrates the use of this compound in the direct functionalization of C-H bonds.[1]
Materials:
-
This compound (1.0 equiv)
-
Arene (1.2 equiv)
-
[Ir(COD)OMe]2 (1.5 mol %)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol %)
-
Cyclohexane (solvent)
Procedure:
-
In a nitrogen-filled glovebox, a 4 mL vial is charged with [Ir(COD)OMe]2 (4.0 mg, 0.006 mmol, 1.5 mol %) and dtbpy (3.2 mg, 0.012 mmol, 3.0 mol %).
-
Cyclohexane (1.0 mL) is added, and the mixture is stirred for 1 minute.
-
This compound (102 mg, 0.40 mmol, 1.0 equiv) and the arene (0.48 mmol, 1.2 equiv) are added.
-
The vial is sealed with a Teflon-lined cap and removed from the glovebox.
-
The reaction mixture is stirred at 80 °C for 12-24 hours.
-
Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the corresponding arylboronate ester.
Experimental Protocol 2: Nickel-Catalyzed Miyaura-Type Borylation of Alkyl Halides
This protocol is adapted from the work of Dudnik and Fu and outlines a general procedure for the nickel-catalyzed borylation of unactivated alkyl halides. While the original protocol uses B2pin2, it can be readily adapted for the more reactive this compound.
Materials:
-
Alkyl halide (1.0 equiv)
-
This compound (1.1 equiv)
-
NiBr2·diglyme (5 mol %)
-
Pybox ligand (e.g., (S,S)-2,6-bis(4'-isopropyl-2'-oxazolin-2'-yl)pyridine) (5.5 mol %)
-
Potassium methoxide (KOMe) (1.2 equiv)
-
tert-Amyl alcohol (t-AmOH) (solvent)
Procedure:
-
A flame-dried Schlenk tube is charged with NiBr2·diglyme (17.7 mg, 0.05 mmol, 5 mol %) and the Pybox ligand (18.2 mg, 0.055 mmol, 5.5 mol %).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous t-AmOH (1.0 mL) is added, and the mixture is stirred at room temperature for 15 minutes.
-
This compound (279 mg, 1.1 mmol, 1.1 equiv) and KOMe (84 mg, 1.2 mmol, 1.2 equiv) are added under a positive pressure of argon.
-
The alkyl halide (1.0 mmol, 1.0 equiv) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched by the addition of saturated aqueous NH4Cl (5 mL).
-
The mixture is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to yield the alkylboronate ester.
Visualizing the Synthetic Workflow
To further clarify the experimental process, the following diagrams illustrate the logical flow of the borylation reactions.
Caption: Workflow for Iridium-Catalyzed C-H Borylation.
Caption: Workflow for Nickel-Catalyzed Borylation.
Conclusion
This compound is a promising reagent in the synthesis of complex molecules, offering notable advantages in terms of reactivity and cost over the incumbent B2pin2. While a comprehensive body of quantitative comparative data is still being assembled in the chemical literature, the existing evidence strongly suggests that it is a superior choice for many applications, particularly in large-scale syntheses where economic factors are critical. The provided experimental protocols offer a starting point for researchers to explore the utility of this versatile reagent in their own synthetic endeavors. As the adoption of this compound grows, it is poised to become an indispensable tool in the arsenal of synthetic chemists.
References
A Comparative Performance Analysis of Bis(hexylene glycolato)diboron in Borylation Reactions
In the landscape of modern synthetic chemistry, the formation of carbon-boron bonds is a cornerstone for constructing complex molecules, particularly in pharmaceutical and materials science. The Miyaura borylation reaction stands as a pivotal method for synthesizing aryl and vinyl boronic esters, which are key intermediates in Suzuki-Miyaura cross-coupling reactions.[1][2] While Bis(pinacolato)diboron (B₂pin₂) has long been the workhorse reagent for these transformations, alternative reagents are continuously being explored to overcome certain limitations.[3][4] This guide provides a detailed performance benchmark of Bis(hexylene glycolato)diboron (B₂hex) in comparison to other common diboron reagents, supported by experimental protocols and data.
This compound is a versatile and stable organoboron compound that serves as an essential reagent in organic synthesis.[5] It is recognized for its stability, ease of handling, and compatibility with a wide array of substrates, making it a valuable tool in laboratory workflows.[5][6]
Comparative Analysis of Diboron Reagents
The selection of a diboron reagent can significantly impact reaction efficiency, product yield, and purification complexity. The following tables provide a comparative summary of B₂hex against two widely used alternatives: Bis(pinacolato)diboron (B₂pin₂) and Bis(neopentyl glycolato)diboron (B₂nep₂).
Table 1: Physical and Chemical Properties
| Property | This compound (B₂hex) | Bis(pinacolato)diboron (B₂pin₂) | Bis(neopentyl glycolato)diboron (B₂nep₂) |
| Molecular Formula | C₁₂H₂₄B₂O₄[7] | C₁₂H₂₄B₂O₄[8] | C₁₀H₂₀B₂O₄ |
| Molecular Weight | 253.94 g/mol [7] | 253.94 g/mol [9] | 225.88 g/mol |
| Melting Point | 98-102 °C[7] | 135-140 °C[4] | 158-162 °C |
| Physical Form | Solid[5] | Colorless Solid[9] | Solid |
| Solubility | Readily soluble in organic solvents.[6] | Soluble in organic solvents like THF, dichloromethane, and toluene.[4] | Soluble in organic solvents. |
| Air & Moisture Stability | Stable, can be handled in air.[6] | Stable, not moisture-sensitive.[8] | Generally stable. |
Table 2: Performance and Practical Considerations
| Parameter | This compound (B₂hex) | Bis(pinacolato)diboron (B₂pin₂) | Bis(neopentyl glycolato)diboron (B₂nep₂) |
| Reactivity | Can be superior in reactivity to B₂pin₂.[6] | Moderate and widely demonstrated reactivity.[4] | Often used for bulky substrates; can show different reactivity profiles.[6] |
| Chromatographic Stability | Stable to chromatography.[6] | Boronate esters can be prone to decomposition on silica gel.[10] | Boronic esters are not always stable enough for purification.[6] |
| Byproduct Removal | Hexylene glycol byproduct is typically water-soluble, allowing for simple aqueous extraction. | Pinacol byproduct can be difficult to remove from the desired product, often requiring chromatography or recrystallization.[3] | Neopentyl glycol byproduct removal can also be challenging. |
| Cost-Effectiveness | Derived from hexylene glycol, which is generally less expensive than pinacol.[6] | Derived from pinacol, which is considered an expensive raw material.[6] | Competitively priced relative to pinacol-derived reagents. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Miyaura Borylation of Aryl Halides
This protocol provides a representative procedure for the synthesis of an aryl boronic ester using a diboron reagent.
Materials and Reagents:
-
Aryl halide (Ar-X, where X = I, Br, Cl) (1.0 mmol, 1.0 equiv)
-
This compound (B₂hex) (1.1 mmol, 1.1 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%)
-
Base (e.g., Potassium Acetate (KOAc), 3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or DMSO, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Reaction Setup and Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.1 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and potassium acetate (3.0 equiv).
-
Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed (typically 2-24 hours).
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
If using B₂hex: Wash the organic layer with water (3x) to remove the hexylene glycol byproduct and potassium acetate. Then, wash with brine.
-
If using B₂pin₂: The pinacol byproduct may remain in the organic layer. Purification often requires column chromatography on silica gel or recrystallization to separate the product from residual pinacol.[3][11]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude aryl hexylene glycol boronic ester.
-
If necessary, further purify the product by column chromatography or recrystallization. Hexylene glycol boronic esters are noted to be stable to chromatography.[6]
Visualizations
Catalytic Cycle and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key processes involved in the borylation reaction and the subsequent purification steps.
Caption: Catalytic cycle for the Palladium-catalyzed Miyaura Borylation.
Caption: Comparison of purification workflows for B₂hex and B₂pin₂.
References
- 1. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. chemimpex.com [chemimpex.com]
- 6. books.rsc.org [books.rsc.org]
- 7. 双联(2-甲基-2,4-戊二醇)硼酸酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]
- 9. Bis(pinacolato)diboron [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Safety Operating Guide
Personal protective equipment for handling Bis(hexylene glycolato)diboron
Essential Safety and Handling Guide for Bis(hexylene glycolato)diboron
This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and procedural accuracy.
Chemical and Physical Properties
This compound is a white, solid powder.[1] Understanding its physical properties is the first step in safe handling.
| Property | Value |
| Molecular Formula | C12H24B2O4 |
| Molecular Weight | 253.94 g/mol |
| Melting Point | 98 - 102 °C (208.4 - 215.6 °F)[1] |
| Appearance | White Powder/Crystal[1] |
| Stability | Stable under normal conditions.[1] |
Personal Protective Equipment (PPE)
The consistent use of appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety. One of the safety data sheets for this compound specifies that it is not considered hazardous under the 2012 OSHA Hazard Communication Standard.[1] However, other sources indicate it can cause skin, eye, and respiratory irritation.[2][3] Therefore, the following PPE is recommended for routine handling.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][4] | To protect eyes from contact, which can cause serious irritation.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[4][5] | To prevent skin contact and potential irritation.[2][3] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[1] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4] | To prevent respiratory tract irritation.[3] |
Safe Handling and Storage Workflow
Following a structured workflow is crucial for minimizing risks during the handling and storage of this compound.
Storage Requirements
-
Store in a cool, dry, well-ventilated area.
-
Keep the container tightly closed and sealed until ready for use.
-
It is recommended to store under an inert gas, such as nitrogen or argon, to protect from moisture.[2]
-
Store away from incompatible materials.
Experimental Protocol: Palladium-Catalyzed C-H Borylation
This compound is commonly used as a reagent for the direct C-H borylation of aryl compounds to form aryl boronate esters.
Objective: To synthesize an aryl boronate ester from an aryl halide using this compound.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
This compound
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., potassium acetate)
-
Anhydrous solvent (e.g., dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
Preparation: In a chemical fume hood, add the aryl halide (1.0 mmol), this compound (1.1 mmol), palladium catalyst (0.03 mmol), and potassium acetate (1.5 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add anhydrous dioxane (5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spill and Disposal Plan
Immediate and correct response to spills and proper disposal of waste are critical for laboratory safety and environmental compliance.
Spill Response Protocol
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[4]
-
Clean-up:
-
Decontaminate: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Waste Segregation: Collect all chemical waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal facility. Follow all local, state, and federal regulations for chemical waste disposal.[6]
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
